Product packaging for Isopropyl 4-oxopentanoate(Cat. No.:CAS No. 21884-26-4)

Isopropyl 4-oxopentanoate

Cat. No.: B1584858
CAS No.: 21884-26-4
M. Wt: 158.19 g/mol
InChI Key: MGJRGGIHFUREHT-UHFFFAOYSA-N
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Description

Isopropyl 4-oxopentanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1584858 Isopropyl 4-oxopentanoate CAS No. 21884-26-4

Properties

IUPAC Name

propan-2-yl 4-oxopentanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-6(2)11-8(10)5-4-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRGGIHFUREHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176284
Record name Isopropyl 4-oxovalerate
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Molecular Weight

158.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21884-26-4
Record name 1-Methylethyl 4-oxopentanoate
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Record name Isopropyl levulinate
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Record name 21884-26-4
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Record name Isopropyl 4-oxovalerate
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Record name Isopropyl 4-oxovalerate
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Record name ISOPROPYL LEVULINATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl 4-Oxopentanoate from Levulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl 4-oxopentanoate, a valuable ester derived from the biomass-derived platform chemical, levulinic acid. This document details the prevalent synthetic methodologies, catalytic systems, and reaction parameters, supported by quantitative data and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers in organic synthesis, green chemistry, and drug development.

Introduction

This compound, also known as isopropyl levulinate, is an organic ester with the chemical formula C₈H₁₄O₃.[1] It belongs to the family of alkyl levulinates, which are gaining significant attention as green solvents, fuel additives, and versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The parent molecule, levulinic acid (4-oxopentanoic acid), is recognized by the U.S. Department of Energy as a top-12 platform chemical derivable from lignocellulosic biomass, highlighting the renewable feedstock for this compound production.

The primary and most straightforward method for synthesizing this compound is the acid-catalyzed esterification of levulinic acid with isopropanol.[1] This reaction, a Fischer-Speier esterification, involves the reaction of the carboxylic acid group of levulinic acid with the hydroxyl group of isopropanol in the presence of an acid catalyst to yield the ester and water as a byproduct. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as the removal of water or the use of a large excess of the alcohol reactant.

This guide will explore various catalytic systems, including homogeneous and heterogeneous catalysts, and provide a detailed examination of the experimental parameters that influence the reaction's efficiency, yield, and selectivity.

Synthetic Methodologies and Catalytic Systems

The choice of catalyst is a critical factor in the efficiency of the esterification of levulinic acid. Both homogeneous and heterogeneous catalysts have been successfully employed.

Homogeneous Catalysis

Strong mineral acids, such as sulfuric acid (H₂SO₄), are effective homogeneous catalysts for this esterification due to their high acidity and ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by isopropanol. While offering high conversion rates, homogeneous catalysts present challenges in separation from the product mixture, catalyst recovery, and effluent treatment.[2][3]

Heterogeneous Catalysis

To address the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact.[4]

Several classes of heterogeneous catalysts have been investigated for the synthesis of alkyl levulinates, including:

  • Sulfonated Carbons: These materials are prepared by sulfonating carbonaceous materials, creating solid acid catalysts with Brønsted acid sites.[5][6] They have shown good catalytic activity in the esterification of levulinic acid.

  • Metal Sulfates: Iron(III) sulfate (Fe₂(SO₄)₃) has been demonstrated to be an active and selective catalyst for the esterification of levulinic acid with various alcohols.[2]

  • Mesoporous Stannosilicates: These are solid materials containing tin incorporated into a silica matrix, which exhibit Lewis and Brønsted acidity and have been successfully used for levulinic acid esterification.[7]

  • Acidic Resins: Ion-exchange resins with sulfonic acid groups are also effective solid acid catalysts.[4]

  • Zirconium Oxide: In industrial settings, zirconium oxide can be used as a robust catalyst for this transformation.[1]

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data for the esterification of levulinic acid with various alcohols using different catalytic systems. While specific data for this compound is limited in the reviewed literature, the data for analogous short-chain alkyl levulinates provide valuable insights into expected reaction conditions and performance.

Table 1: Homogeneous Catalysis of Levulinic Acid Esterification

CatalystAlcoholMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
H₂SO₄Ethanol5:180 mol/m³Not Specified3~72Not Specified[3]
H₂SO₄Ethanol1:120 mol/m³Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Heterogeneous Catalysis of Levulinic Acid Esterification

CatalystAlcoholMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
Fe₂(SO₄)₃Isopropanol6:13 mol%60Not Specified<60Not Specified[2]
Fe₂(SO₄)₃Methanol6:13 mol%608~90>90[2]
Fe₂(SO₄)₃Ethanol6:13 mol%608~80>90[2]
Fe₂(SO₄)₃n-Propanol6:13 mol%608~70>90[2]
Fe₂(SO₄)₃n-Butanol6:13 mol%608~60>90[2]
SnMCM-41-80Methanol5:11 wt%120390.1Not Specified[7]
SnMCM-41-80Ethanol5:11 wt%1203~85Not Specified[7]
SnMCM-41-80Propan-1-ol5:11 wt%1203~80Not Specified[7]
Sulfonated Lignin-Based CarbonMethanol6:10.3 gReflux5Not Specified83.3[5][6]
Sulfonated Lignin-Based CarbonEthanol6:10.3 gReflux5Not Specified~80[5][6]
Sulfonated Lignin-Based Carbonn-Butanol6:10.3 gReflux5Not Specified73.5[5][6]
Sulfated Silica (3 M-SiO₂)Methanol1:2030 wt%Reflux4Not Specified69[8]
Sulfated Silica (3 M-SiO₂)Ethanol1:2030 wt%Reflux4Not Specified54[8]
Sulfated Silica (3 M-SiO₂)1-Butanol1:2030 wt%Reflux4Not Specified40[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

General Protocol for Sulfuric Acid-Catalyzed Esterification

This protocol is a generalized procedure based on the principles of Fischer-Speier esterification.

Materials:

  • Levulinic acid

  • Isopropanol

  • Concentrated sulfuric acid

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using toluene)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add levulinic acid and an excess of isopropanol (typically a 3:1 to 10:1 molar ratio of alcohol to acid).

  • If using an azeotropic solvent, add toluene to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%) to the reaction mixture while stirring.

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if applicable) and heat the mixture to reflux (typically 80-110°C).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or the reaction reaches equilibrium.

  • Cool the reaction mixture to room temperature.

  • If a solid catalyst is not used, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent and excess isopropanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol for Heterogeneous Catalysis (General)

This protocol outlines a general procedure for using a solid acid catalyst.

Materials:

  • Levulinic acid

  • Isopropanol

  • Solid acid catalyst (e.g., sulfonated carbon, Fe₂(SO₄)₃, mesoporous stannosilicate)

  • Round-bottom flask or a batch reactor

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask or batch reactor, combine levulinic acid, isopropanol (e.g., 6:1 molar ratio of alcohol to acid), and the solid acid catalyst (e.g., 0.3 g).[6]

  • Stir the mixture at a constant rate (e.g., 200 rpm) and heat to the desired reaction temperature (e.g., the reflux temperature of the alcohol).[6]

  • Maintain the reaction for a specified time (e.g., 5 hours).[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The recovered catalyst can potentially be washed, dried, and reused.

  • Remove the excess isopropanol from the filtrate using a rotary evaporator.

  • The resulting crude product can be further purified by fractional distillation under reduced pressure.

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the acid-catalyzed esterification of levulinic acid with isopropanol.

Esterification_Pathway cluster_reactants Reactants cluster_products Products LevulinicAcid Levulinic Acid (4-Oxopentanoic Acid) ProtonatedLA Protonated Levulinic Acid LevulinicAcid->ProtonatedLA Protonation Isopropanol Isopropanol Tetrahedral_Intermediate Tetrahedral Intermediate Isopropanol->Tetrahedral_Intermediate ProtonatedLA->Tetrahedral_Intermediate Nucleophilic Attack ProtonatedEster Protonated This compound Tetrahedral_Intermediate->ProtonatedEster Proton Transfer & Water Elimination Water Water Tetrahedral_Intermediate->Water Product This compound ProtonatedEster->Product Deprotonation Catalyst_H_plus2 H+ ProtonatedEster->Catalyst_H_plus2 Catalyst_H_plus H+ Catalyst_H_plus->ProtonatedLA Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Levulinic Acid - Isopropanol - Catalyst Start->Reaction_Setup Heating_Reflux Heating and Reflux (e.g., 80-110°C) Reaction_Setup->Heating_Reflux Reaction_Monitoring Reaction Monitoring (TLC or GC) Heating_Reflux->Reaction_Monitoring Workup Workup: - Cooling - Catalyst Removal/Neutralization - Washing Reaction_Monitoring->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, GC-MS) Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to the Chemical Properties of Propan-2-yl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propan-2-yl 4-oxopentanoate, also commonly known as isopropyl levulinate, is an organic compound classified as a keto-ester. Its structure comprises a five-carbon chain with a ketone functional group at the fourth position and an isopropyl ester at the carboxyl group. This molecule serves as a versatile building block in organic synthesis and has applications in various fields, including the production of biofuels, fragrances, and as a precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of propan-2-yl 4-oxopentanoate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of propan-2-yl 4-oxopentanoate is presented in the table below. These properties are essential for its handling, purification, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Boiling Point 209.3 °C (estimated)
Density 0.9842 g/cm³
Refractive Index 1.4420
Flash Point 84.4 °C (184.0 °F)
Solubility Very slightly soluble in water. Soluble in alcohol.
LogP 0.792 (estimated)

Synthesis of Propan-2-yl 4-oxopentanoate

The most common and efficient method for the synthesis of propan-2-yl 4-oxopentanoate is the Fischer esterification of levulinic acid with isopropanol, catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • Levulinic acid (1.0 eq)

  • Isopropanol (3.0 eq)

  • Concentrated Sulfuric Acid (0.05 eq)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid and isopropanol.

  • Slowly add the concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propan-2-yl 4-oxopentanoate.

Purification: The crude product is purified by vacuum distillation to yield the pure propan-2-yl 4-oxopentanoate. The fraction collected at the appropriate boiling point and reduced pressure will be the purified ester.

Synthesis Workflow

Synthesis_Workflow Reactants Levulinic Acid + Isopropanol + H₂SO₄ (cat.) Reaction Reflux (4-6 hours) Reactants->Reaction Workup 1. Cool to RT 2. Remove excess Isopropanol 3. Extraction with Ether 4. Wash with NaHCO₃, H₂O, Brine Reaction->Workup Drying Dry over Na₂SO₄ Filter Workup->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Propan-2-yl 4-oxopentanoate Purification->Product

Caption: Workflow for the synthesis of Propan-2-yl 4-oxopentanoate.

Spectroscopic Characterization

The structure and purity of propan-2-yl 4-oxopentanoate are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of propan-2-yl 4-oxopentanoate is expected to show the following characteristic signals:

  • A doublet corresponding to the two methyl groups of the isopropyl moiety.

  • A septet for the single proton of the isopropyl group.

  • Two triplets corresponding to the two methylene groups in the pentanoate chain.

  • A singlet for the methyl group adjacent to the ketone.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will exhibit distinct peaks for each unique carbon atom in the molecule:

  • Signals for the two carbons of the isopropyl group.

  • Signals for the three carbons of the pentanoate backbone.

  • A signal for the carbonyl carbon of the ketone.

  • A signal for the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy

The FT-IR spectrum of propan-2-yl 4-oxopentanoate will be characterized by the presence of two strong absorption bands corresponding to the two carbonyl groups:

  • A sharp absorption band around 1735 cm⁻¹ for the C=O stretching of the ester group.

  • Another sharp absorption band around 1715 cm⁻¹ for the C=O stretching of the ketone group. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of propan-2-yl 4-oxopentanoate obtained by electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely involve the loss of the isopropoxy group or cleavage adjacent to the ketone.

Applications in Research and Development

Propan-2-yl 4-oxopentanoate serves as a valuable intermediate in organic synthesis. Its bifunctional nature (ketone and ester) allows for a variety of chemical transformations. It is used in the synthesis of:

  • Pharmaceuticals and Agrochemicals: As a precursor for the synthesis of more complex heterocyclic compounds.

  • Flavors and Fragrances: Due to its characteristic odor profile.

  • Biofuels: As a potential green solvent and fuel additive.

Safety and Handling

Propan-2-yl 4-oxopentanoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and characterization of propan-2-yl 4-oxopentanoate. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, facilitating the effective and safe use of this versatile compound.

References

An In-depth Technical Guide to Isopropyl Levulinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl levulinate, a versatile bio-based chemical. The document covers its fundamental properties, synthesis protocols, and potential applications relevant to research and development.

Chemical Identity and Structure

Isopropyl levulinate, also known as propan-2-yl 4-oxopentanoate, is an ester of levulinic acid and isopropanol.[1][2] Its unique structure, containing both a ketone and an ester functional group, makes it a valuable intermediate in various chemical syntheses.[3]

  • CAS Number: 21884-26-4[2][4][5]

  • Molecular Formula: C₈H₁₄O₃[1][2]

  • IUPAC Name: propan-2-yl 4-oxopentanoate[1][2]

  • SMILES: CC(C)OC(=O)CCC(=O)C[1]

  • InChIKey: MGJRGGIHFUREHT-UHFFFAOYSA-N[1]

Structure:

Caption: Chemical structure of isopropyl levulinate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of isopropyl levulinate.

PropertyValueSource
Molecular Weight 158.19 g/mol [1]
Appearance Colorless clear liquid (est.)[4][5]
Boiling Point 209.00 °C @ 760.00 mm Hg[4][5]
Specific Gravity 0.98100 to 0.98700 @ 25.00 °C[4][5]
Refractive Index 1.41800 to 1.42400 @ 20.00 °C[4][5]
Flash Point 184.00 °F (84.44 °C)[4][5]
Vapor Pressure 0.204000 mmHg @ 25.00 °C (est.)[5]
Solubility Soluble in alcohol; very slightly soluble in water.[5]
logP (o/w) 0.792 (est.)[5]

Synthesis of Isopropyl Levulinate

Isopropyl levulinate can be synthesized through several pathways, primarily from biomass-derived precursors like levulinic acid and furfural.[3]

A common method for producing isopropyl levulinate is the direct esterification of levulinic acid with isopropanol in the presence of an acid catalyst.[3] This reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of isopropanol.[3]

esterification_pathway levulinic_acid Levulinic Acid intermediate Protonated Intermediate levulinic_acid->intermediate isopropanol Isopropanol isopropanol->intermediate catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->intermediate isopropyl_levulinate Isopropyl Levulinate intermediate->isopropyl_levulinate water Water intermediate->water

Caption: Esterification of levulinic acid to isopropyl levulinate.

Experimental Protocol: Esterification of Levulinic Acid

This protocol is based on general laboratory procedures for Fischer esterification.

Materials:

  • Levulinic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine levulinic acid and an excess of isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude isopropyl levulinate.

  • The product can be further purified by distillation.

An alternative and promising route involves a two-step microwave-assisted cascade process starting from furfural, another key biomass-derived platform chemical.[3][6][7] This process first involves the catalytic transfer hydrogenation of furfural to furfuryl alcohol, followed by the alcoholysis of furfuryl alcohol to isopropyl levulinate.[3][6][7]

cascade_synthesis cluster_step1 Step 1: Transfer Hydrogenation cluster_step2 Step 2: Alcoholysis furfural Furfural furfuryl_alcohol Furfuryl Alcohol furfural->furfuryl_alcohol Microwave Heating isopropanol_h Isopropanol (H-donor) isopropanol_h->furfuryl_alcohol catalyst1 Cu-Fe₃O₄ Catalyst catalyst1->furfuryl_alcohol furfuryl_alcohol2 Furfuryl Alcohol furfuryl_alcohol->furfuryl_alcohol2 Intermediate Product isopropanol_r Isopropanol (Reactant) isopropyl_levulinate Isopropyl Levulinate isopropanol_r->isopropyl_levulinate catalyst2 Solid Acid Catalyst (e.g., Amberlyst A70) catalyst2->isopropyl_levulinate furfuryl_alcohol2->isopropyl_levulinate Microwave Heating

Caption: Two-step cascade synthesis of isopropyl levulinate from furfural.

Experimental Protocol: Two-Step Synthesis from Furfural

This protocol is a generalized representation based on published research.[6][7]

Step 1: Catalytic Transfer Hydrogenation of Furfural Materials:

  • Furfural

  • Isopropanol (solvent and H-donor)

  • Cu-Fe₃O₄ magnetic catalyst

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine furfural, isopropanol, and the Cu-Fe₃O₄ catalyst.

  • Seal the vessel and subject it to microwave heating at a specified temperature (e.g., 130°C) for a designated time (e.g., 1 hour).[6]

  • After the reaction, cool the vessel and separate the magnetic catalyst using an external magnet.

  • The resulting solution is rich in furfuryl alcohol.

Step 2: Alcoholysis of Furfuryl Alcohol Materials:

  • Furfuryl alcohol-rich solution from Step 1

  • Solid acid catalyst (e.g., Amberlyst A70 resin)

  • Microwave reactor

Procedure:

  • To the furfuryl alcohol-rich solution, add the solid acid catalyst.

  • Seal the microwave reactor vessel and heat at a specified temperature (e.g., 120°C) for a certain duration (e.g., 1.5 hours).[6]

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

  • The resulting liquid contains isopropyl levulinate, which can be purified by distillation.

Applications in Research and Development

Isopropyl levulinate and other alkyl levulinates are gaining attention for a variety of applications:

  • Biofuels: They are considered promising bio-based molecules that can be blended with transportation fuels like biodiesel to reduce soot formation.[7]

  • Green Solvents: Their properties make them potential environmentally friendly solvents for various chemical processes.[7]

  • Chemical Intermediates: Isopropyl levulinate serves as a precursor for the synthesis of other valuable chemicals, such as γ-valerolactone (GVL), which has applications in polymer synthesis.[3][8]

  • Flavoring Agents and Fragrances: Alkyl levulinates are used as flavoring agents and fragrances in the food and cosmetic industries.[7]

  • Pharmaceutical and Agrochemical Synthesis: It can be a precursor for synthesizing chiral γ-butyrolactones, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[3]

The development of efficient and sustainable methods for producing isopropyl levulinate from biomass is a key area of research, driven by the growing demand for renewable chemicals and fuels.[9]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 4-oxopentanoate, also known as isopropyl levulinate, is a versatile organic compound with growing significance in various scientific fields. As a derivative of levulinic acid, a key platform chemical derived from biomass, it holds promise in the development of sustainable biofuels, green solvents, and as a precursor for pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its role in relevant biochemical pathways.

Chemical Identity and Structure

This compound is the isopropyl ester of 4-oxopentanoic acid (levulinic acid). Its structure features a ketone functional group at the fourth carbon position of a pentanoic acid chain, with the carboxyl group esterified with isopropanol.[1]

  • IUPAC Name: propan-2-yl 4-oxopentanoate

  • Common Names: Isopropyl levulinate, Isopropyl 4-oxovalerate

  • CAS Number: 21884-26-4

  • Molecular Formula: C₈H₁₄O₃

  • Molecular Weight: 158.19 g/mol [1]

  • InChI Key: MGJRGGIHFUREHT-UHFFFAOYSA-N

  • Canonical SMILES: CC(C)OC(=O)CCC(=O)C

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis, purification, and formulation.

PropertyValueSource
Appearance Colorless clear liquid (estimated)[2]
Boiling Point 209 °C @ 760 mmHg[2]
86-87 °C @ 10 Torr
Density 0.9810 - 0.9870 g/cm³ @ 25 °C[2]
0.98005 g/cm³ @ 20 °C
Refractive Index 1.4180 - 1.4240 @ 20 °C[2]
Flash Point 84.44 °C (184.00 °F)[2]
Solubility Very slightly soluble in water; Soluble in alcohol.[2]
Vapor Pressure 0.204 mmHg @ 25 °C (estimated)
logP (o/w) 0.5 (predicted)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Characteristic signals include a heptet at approximately δ 4.98 ppm corresponding to the isopropyl CH proton, triplets around δ 2.5-2.7 ppm for the methylene protons, a singlet at δ 2.18 ppm for the methyl group adjacent to the ketone, and a doublet at δ 1.21 ppm for the isopropyl methyl groups.[1]

  • ¹³C NMR: The carbonyl carbons are typically observed at δ ~206.78 ppm (ketone) and δ ~172.23 ppm (ester).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong absorption band is expected around 1735 cm⁻¹ for the ester carbonyl (C=O) stretching and another strong band around 1715 cm⁻¹ for the ketone carbonyl (C=O) stretching. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound typically shows a molecular ion peak at a mass-to-charge ratio (m/z) of 158.[1] Characteristic fragmentation patterns include the loss of the isopropyl group and the formation of acylium ions.[1]

Experimental Protocols

Synthesis: Acid-Catalyzed Esterification of Levulinic Acid

The most common method for synthesizing this compound is the Fischer esterification of levulinic acid with isopropanol using an acid catalyst.[1]

Materials:

  • Levulinic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (or other strong acid catalyst)

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using toluene)

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine levulinic acid and an excess of isopropanol (typically 3-5 equivalents).

  • If using an azeotropic solvent, add toluene to the mixture.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the flask while stirring.

  • Assemble the reflux apparatus (with a Dean-Stark trap if applicable) and heat the mixture to reflux (typically 80-110 °C).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification: Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent decomposition.

Apparatus:

  • A complete vacuum distillation setup including a round-bottom flask, a Claisen adapter, a short-path distillation head with a condenser and vacuum connection, a thermometer, receiving flasks, and a vacuum source (vacuum pump or water aspirator).

  • Heating mantle and stir plate.

  • Stir bar.

  • Vacuum grease.

  • Cold trap (recommended to protect the vacuum pump).

Procedure:

  • Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal.

  • Place the crude this compound and a stir bar into the distillation flask. Do not use boiling stones as they are ineffective under vacuum.

  • Assemble the vacuum distillation apparatus. Use a Claisen adapter to minimize bumping of the liquid into the condenser.

  • Connect the apparatus to a vacuum trap and then to the vacuum source using thick-walled tubing.

  • Begin stirring the crude product.

  • Slowly turn on the vacuum source to reduce the pressure inside the apparatus. Any low-boiling impurities or residual solvents will evaporate first.

  • Once a stable low pressure is achieved, begin to gently heat the distillation flask.

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • As the temperature rises and stabilizes, collect the main fraction of pure this compound. The boiling point will depend on the pressure in the system (e.g., 86-87 °C at 10 Torr).

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Chemical Reactivity and Applications

This compound undergoes reactions typical of esters and ketones.

  • Oxidation: The ketone group can be oxidized.

  • Reduction: The ketone can be reduced to a secondary alcohol.

  • Substitution: The ester can undergo nucleophilic substitution to form other esters or amides.[1]

Its applications are diverse, serving as:

  • A precursor in the synthesis of pharmaceuticals and agrochemicals, such as chiral γ-butyrolactones.[1]

  • An intermediate in the fragrance industry.[1]

  • A subject of study in enzyme-catalyzed reactions and metabolic pathways.[1]

Biochemical Pathways

While no specific metabolic pathway for this compound has been fully elucidated in higher organisms, its metabolic fate is likely initiated by esterase-mediated hydrolysis to yield isopropanol and levulinic acid. Levulinic acid can then be catabolized by certain microorganisms. A notable example is the metabolic pathway identified in Pseudomonas putida KT2440.[1][3][4]

Diagram: Catabolic Pathway of Levulinic Acid in Pseudomonas putida

The following diagram illustrates the enzymatic conversion of levulinic acid into intermediates of central metabolism. This pathway is initiated by the activation of levulinic acid to levulinyl-CoA.

Levulinic_Acid_Catabolism cluster_0 cluster_1 sub sub prod prod enzyme enzyme cofactor cofactor LA Levulinic Acid LvaA Levulinyl-CoA LA->LvaA LvaA_label LvaA (CoA Ligase) ATP_in1 ATP + CoA LvaD 4-Hydroxyvaleryl-CoA LvaA->LvaD LvaD_label LvaD (Oxidoreductase) AMP_out1 AMP + PPi NADH_in NADH + H+ LvaE 4-Phosphovaleryl-CoA LvaD->LvaE LvaE_label LvaE (Kinase) NAD_out NAD+ ATP_in2 ATP LvaB 3-Hydroxyvaleryl-CoA LvaE->LvaB LvaB_label LvaB (Hydratase) ADP_out2 ADP LvaC Propionyl-CoA + Acetyl-CoA LvaB->LvaC LvaC_label LvaC (Thiolase) Central_Metabolism Central Metabolism LvaC->Central_Metabolism

References

Spectroscopic Profile of Isopropyl 4-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl 4-oxopentanoate (CAS No. 21884-26-4), a key intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the unequivocal identification and characterization of this compound, serving as a vital resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following sections detail the characteristic spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.98Heptet1HCH-(CH₃)₂
~2.70Triplet2H-CH₂-C=O
~2.50Triplet2H-O-C(=O)-CH₂-
2.18Singlet3HCH₃-C=O
1.21Doublet6HCH-(CH₃)₂

Data obtained in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~206.78Ketone Carbonyl (C=O)
~172.23Ester Carbonyl (C=O)
~67.5Isopropyl CH
~37.9-CH₂-C=O
~29.8CH₃-C=O
~27.8-O-C(=O)-CH₂-
~21.8Isopropyl CH₃

Data obtained in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
~2980C-H Stretch (sp³)Alkane
~1735C=O StretchEster
~1715C=O StretchKetone
~1180C-O StretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
158[M]⁺Molecular Ion
101~14[M - C₃H₅O]⁺
99~70[M - C₃H₇O]⁺
43100[CH₃CO]⁺

Data obtained by Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (typically 128-1024) are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a small drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates, forming a thin liquid film.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is collected over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.

  • MS Conditions: The separated compound enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_conclusion 4. Structure Confirmation Prep Pure Isopropyl 4-oxopentanoate Sample NMR NMR Spectrometer (¹H & ¹³C) Prep->NMR IR FTIR Spectrometer Prep->IR GCMS GC-MS System Prep->GCMS NMR_Data NMR Spectra: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Frequencies IR->IR_Data MS_Data Mass Spectrum: Molecular Ion Peak, Fragmentation GCMS->MS_Data Conclusion Confirmation of This compound Structure NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

A logical workflow for the spectroscopic characterization of a chemical compound.

References

Isopropyl 4-oxopentanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of Isopropyl 4-oxopentanoate, a compound of interest in various chemical and pharmaceutical research fields.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C8H14O3[1][2][3][4][5][6][7]
Molecular Weight 158.19 g/mol [1][6]
Alternate Molecular Weight 158.198 g/mol [3][4]
Alternate Molecular Weight 158.20 g/mol [2][5]
CAS Number 21884-26-4[1][2][3][5][6]

Compound Identification

This compound is also known by several synonyms, including:

  • Isopropyl levulinate[4][5]

  • Propan-2-yl 4-oxopentanoate[1][3][5]

  • Pentanoic acid, 4-oxo-, 1-methylethyl ester[3][4][5]

  • 4-Oxopentanoic acid isopropyl ester[5]

The compound is structurally defined as the ester of levulinic acid (4-oxopentanoic acid) and isopropanol.[1]

References

Synthesis of Isopropyl 4-Oxopentanoate via Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of isopropyl 4-oxopentanoate, a valuable ester with applications in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The primary focus of this document is the acid-catalyzed esterification of levulinic acid with isopropanol. This guide presents quantitative data from various catalytic systems, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow to support research and development efforts.

Introduction

This compound, also known as isopropyl levulinate, is an organic ester that is increasingly gaining attention for its versatile applications. The most common and direct route for its synthesis is the esterification of levulinic acid, a bio-based platform chemical derived from the degradation of C6 sugars. This reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of isopropanol in the presence of an acid catalyst. The selection of the catalyst and optimization of reaction conditions are crucial for achieving high yields and purity. This guide explores various catalytic approaches, including the use of homogeneous and heterogeneous catalysts.

Catalytic Systems and Quantitative Data

The efficiency of the esterification of levulinic acid is highly dependent on the catalytic system employed. While traditional mineral acids like sulfuric acid can be effective, there is a growing interest in solid acid catalysts to simplify product purification and catalyst recycling. Below is a summary of quantitative data from studies on the esterification of levulinic acid with various alcohols. While specific data for isopropanol is limited in publicly available literature, the data for other short-chain alcohols provide a strong basis for comparison and process development.

Table 1: Performance of Sulfonated Lignin-Based Carbon (SLBC) Catalyst in the Esterification of Levulinic Acid with Various Alcohols [1]

AlcoholMolar Ratio (Alcohol:LA)Catalyst Loading (g)Reaction Time (h)Temperature (°C)Yield (mol%)
Methanol6:10.35Reflux73.5
Ethanol6:10.35Reflux83.3
n-Butanol6:10.35RefluxNot Specified

Table 2: Conversion of Levulinic Acid with Different Alcohols using Mesoporous Stannosilicates (SnMCM-41-80) as Catalyst [2]

AlcoholMolar Ratio (Alcohol:LA)Catalyst Loading (wt%)Reaction Time (h)Temperature (°C)Conversion (%)
Methanol5:11312090.1
Ethanol5:113120~85
Propan-1-ol5:113120~80
Butan-1-ol5:113120~78
Butan-2-ol5:113120~60
2-Methylpropan-2-ol5:113120~20

Note: The data in Table 2 shows a trend of decreasing conversion with increasing steric hindrance of the alcohol. Isopropanol (Propan-2-ol), being a secondary alcohol, is expected to have a reactivity similar to or slightly lower than Butan-2-ol under these conditions.

Experimental Protocols

The following are detailed experimental protocols for the esterification of levulinic acid with short-chain alcohols using a solid acid catalyst. These protocols can be adapted for the synthesis of this compound.

General Protocol for Esterification using Sulfonated Lignin-Based Carbon (SLBC) Catalyst[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid and the corresponding alcohol in a 1:6 molar ratio.

  • Catalyst Addition: Add the sulfonated lignin-based carbon (SLBC) catalyst (0.3 g).

  • Reaction: Heat the mixture to the reflux temperature of the alcohol and maintain the reaction for 5 hours with continuous stirring (200 rpm).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration.

  • Product Analysis: The resulting liquid product can be analyzed using gas chromatography-mass spectrometry (GC-MS) to determine the yield of the alkyl levulinate and the conversion of levulinic acid.[1][3]

General Protocol for Esterification using Mesoporous Stannosilicates (SnMCM-41-80) Catalyst[2]
  • Reaction Setup: The reaction is carried out in a closed glass microreactor with a magnetic stirrer.

  • Reactant and Catalyst Loading: Charge the reactor with levulinic acid and the desired alcohol in a 5:1 alcohol-to-levulinic acid molar ratio. Add the SnMCM-41-80 catalyst at 1 wt% relative to the mass of levulinic acid.

  • Reaction Conditions: Heat the sealed reactor to 120 °C and stir the mixture for 3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the remaining acid concentration by titration with a standard NaOH solution.

  • Product Analysis: The final product mixture can be analyzed by GC-MS to determine the conversion of levulinic acid.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis of this compound.

Reaction_Pathway Reaction Pathway for the Esterification of Levulinic Acid LA Levulinic Acid (4-Oxopentanoic Acid) Intermediate Protonated Intermediate LA->Intermediate + Isopropanol IPA Isopropanol H_plus H+ H_plus->Intermediate Product This compound Intermediate->Product - H+ Water Water Intermediate->Water - H2O

Caption: Acid-catalyzed esterification of levulinic acid with isopropanol.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant_Mixing Mix Levulinic Acid and Isopropanol Catalyst_Addition Add Acid Catalyst Reactant_Mixing->Catalyst_Addition Heating Heat to Reflux with Stirring Catalyst_Addition->Heating Cooling Cool Reaction Mixture Heating->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Analysis Analyze Product (GC-MS, Titration) Filtration->Analysis

Caption: A typical laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the esterification of levulinic acid is a straightforward and adaptable process. The use of solid acid catalysts offers significant advantages in terms of catalyst reusability and simplified product purification. While specific quantitative data for the synthesis of the isopropyl ester is not as abundant as for other alkyl levulinates, the provided protocols and comparative data serve as a strong foundation for developing an efficient and optimized synthesis. Researchers are encouraged to adapt the presented methodologies, considering that secondary alcohols like isopropanol may require slightly more forcing conditions (e.g., longer reaction times, higher catalyst loading, or higher temperatures) to achieve high yields.

References

Isopropyl 4-Oxopentanoate: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl 4-oxopentanoate (also known as isopropyl levulinate), a versatile chemical intermediate with growing importance in various scientific and industrial sectors. This document details its commercial availability, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a building block in organic synthesis and its potential in drug development.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers. It is typically offered in various purities and quantities to suit laboratory-scale research and larger-scale manufacturing needs.

Suppliers and Pricing

The following table summarizes a selection of suppliers for this compound, along with typical purities and quantities offered. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberPurityAvailable Quantities
Benchchem21884-26-4Not SpecifiedInquire for details
BLD Pharm21884-26-4Not SpecifiedInquire for details
ChemicalBook21884-26-495.00%, 97%5mg, 1g
American Custom Chemicals Corporation21884-26-495.00%5mg
Crysdot21884-26-497%1g
Hubei Chuanglian Kangcheng Pharmaceutical Chemical Co., Ltd.21884-26-497%Inquire for details
Synerzine, Inc.21884-26-4Not SpecifiedInquire for details
BOC Sciences21884-26-4Not SpecifiedInquire for details
Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 21884-26-4[1][2][3][4]
Molecular Formula C₈H₁₄O₃[2]
Molecular Weight 158.19 g/mol [1][4]
Boiling Point ~209.3 °C (estimated)[2]
Density ~0.9842 g/cm³ (estimated)[2]
Refractive Index ~1.4420 (estimated)[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]
Synonyms Isopropyl levulinate, 4-Oxopentanoic acid isopropyl ester, propan-2-yl 4-oxopentanoate[2][4]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification of levulinic acid with isopropanol.[5] This reaction is typically catalyzed by a strong acid.

General Experimental Protocol: Fischer-Speier Esterification

The following is a general procedure for the synthesis of this compound. Yields and reaction times may vary depending on the specific conditions and scale.

Materials:

  • Levulinic acid (4-oxopentanoic acid)

  • Isopropanol (propan-2-ol)

  • Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid in an excess of isopropanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation to yield the pure ester.

Synthesis Pathway Diagram

Fischer_Esterification Levulinic_Acid Levulinic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Levulinic_Acid->Protonated_Carbonyl + H⁺ Isopropanol Isopropanol Acid_Catalyst H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Isopropanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Isopropyl_4_oxopentanoate This compound Protonated_Ester->Isopropyl_4_oxopentanoate - H⁺ Water Water

Caption: Fischer-Speier esterification of levulinic acid.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor to other important chemicals.

Precursor to γ-Butyrolactones

One of the key applications of this compound is its use as a starting material for the synthesis of γ-valerolactone (GVL), a green solvent and a versatile platform chemical. The synthesis typically involves the hydrogenation of the ketone group followed by intramolecular cyclization.

Role in Drug Development

While direct incorporation into final drug molecules is not widely documented in publicly available literature, this compound and its derivatives are of significant interest to medicinal chemists. The ester and ketone functionalities provide reactive sites for a variety of chemical transformations, making it a useful scaffold for the synthesis of more complex molecules. Its structural similarity to other biologically active esters suggests its potential as a lead compound or intermediate in the development of new therapeutic agents. For instance, esters of levulinic acid are explored for their potential as prodrugs to enhance the bioavailability of parent drug molecules.

Quality Control and Procurement Workflow

For researchers and drug development professionals, ensuring the quality and timely procurement of starting materials like this compound is critical. The following diagram outlines a logical workflow for this process.

Procurement_Workflow start Identify Need for This compound supplier_search Search for Suppliers (Purity, Quantity, Price) start->supplier_search request_quotes Request Quotes and Lead Times supplier_search->request_quotes select_supplier Select Supplier request_quotes->select_supplier place_order Place Purchase Order select_supplier->place_order receive_shipment Receive Shipment place_order->receive_shipment qc_check Quality Control Check (e.g., NMR, GC-MS) receive_shipment->qc_check pass Pass qc_check->pass Meets Specs fail Fail qc_check->fail Does Not Meet Specs inventory Add to Chemical Inventory pass->inventory contact_supplier Contact Supplier for Resolution/Return fail->contact_supplier end Ready for Use in R&D inventory->end contact_supplier->select_supplier

Caption: Procurement and quality control workflow.

References

Isopropyl 4-oxopentanoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-oxopentanoate, also known as isopropyl levulinate, is a keto-ester that has emerged as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures, including heterocycles and chiral molecules.[1] Derived from levulinic acid, which is readily available from biomass, this compound represents a sustainable platform chemical with significant potential in the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound as a strategic building block in the development of complex organic molecules.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol .[1] Its structure consists of a pentanoate chain with a ketone group at the 4-position and an isopropyl ester at the carboxyl group.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number21884-26-4[1]
Molecular FormulaC8H14O3[1]
Molecular Weight158.19 g/mol [1]
Boiling Point209 °C @ 760 mmHg
Density0.981 - 0.987 g/cm³ @ 25 °C
Refractive Index1.418 - 1.424 @ 20 °C
IUPAC Namepropan-2-yl 4-oxopentanoate

Spectroscopic Data

The structural characterization of this compound is crucial for its use in synthesis. The following tables summarize its key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.98Heptet1HCH of isopropyl group
~2.5-2.7Triplet2H-CH₂-C=O
~2.5-2.7Triplet2H-CH₂-COO-
2.18Singlet3HCH₃-C=O
1.21Doublet6H(CH₃)₂-CH

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~206.78C=O (ketone)
~172.23C=O (ester)
~67.5CH of isopropyl group
~37.9-CH₂-C=O
~29.8CH₃-C=O
~27.9-CH₂-COO-
~21.8(CH₃)₂-CH

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
158Molecular Ion [M]⁺
115[M - C₃H₇]⁺ (Loss of isopropyl group)
101[M - C₃H₇O]⁺
85
59
43[C₃H₇]⁺ (Isopropyl cation)

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2980C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1715C=O stretch (ketone)
~1180C-O stretch (ester)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of levulinic acid with isopropanol, catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • Levulinic acid

  • Isopropanol

  • Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid (1.0 eq) and an excess of isopropanol (e.g., 5-10 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the pure this compound.

Expected Yield: 85-95%

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants Levulinic Acid + Isopropanol + H₂SO₄ (cat.) Reflux Reflux (4-8 h) Reactants->Reflux Heat Evaporation1 Rotary Evaporation (remove excess isopropanol) Reflux->Evaporation1 Extraction Liquid-Liquid Extraction Evaporation1->Extraction Washing Aqueous Washes (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation2 Rotary Evaporation (remove solvent) Drying->Evaporation2 Distillation Vacuum Distillation Evaporation2->Distillation Product Isopropyl 4-oxopentanoate Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications as a Building Block in Organic Synthesis

The presence of both a ketone and an ester functionality in this compound allows for selective transformations, making it a valuable precursor for a variety of important molecular scaffolds.

Synthesis of Heterocycles: The Paal-Knorr Pyrrole Synthesis

This compound, as a 1,4-dicarbonyl equivalent, is an excellent substrate for the Paal-Knorr synthesis of pyrroles.[2][3][4][5] This reaction involves the condensation of the diketone with a primary amine or ammonia under acidic conditions to furnish substituted pyrroles, which are core structures in many natural products and pharmaceuticals.[3][4]

Paal_Knorr_Synthesis Isopropyl_4_oxopentanoate Pyrrole Isopropyl_4_oxopentanoate->Pyrrole + Amine R-NH₂ Amine->Pyrrole [H⁺] - 2H₂O

Caption: General scheme of the Paal-Knorr pyrrole synthesis.

Reaction Mechanism: The mechanism involves the initial formation of an enamine from the amine and one of the carbonyl groups of the diketone. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen on the second carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration yields the aromatic pyrrole ring.

Paal_Knorr_Mechanism Start This compound + R-NH₂ Enamine Enamine Intermediate Start->Enamine [H⁺] Cyclization Intramolecular Cyclization Enamine->Cyclization Hemiaminal Hemiaminal Intermediate Cyclization->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration - H₂O Pyrrole Substituted Pyrrole Dehydration->Pyrrole - H₂O

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Synthesis of γ-Lactones

The ketone functionality of this compound can be selectively reduced to a hydroxyl group, which can then undergo intramolecular cyclization to form γ-valerolactone derivatives. γ-Lactones are prevalent motifs in natural products with diverse biological activities. The reduction can be achieved using various reducing agents, such as sodium borohydride, followed by acid-catalyzed lactonization.

Experimental Protocol: Synthesis of γ-hydroxy-γ-methyl-valerolactone (a conceptual example)

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

Procedure:

  • A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

  • The Grignard reagent (1.1 eq) is added dropwise to the stirred solution.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude diol ester.

  • The crude diol ester is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the lactonization, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

  • The resulting γ-lactone can be purified by column chromatography.

Role in Drug Development

Levulinic acid and its esters, including this compound, are recognized as valuable precursors in the pharmaceutical industry.[6][7] They can serve as starting materials for the synthesis of active pharmaceutical ingredients (APIs) or as linkers in prodrug strategies.[6][7] For instance, derivatives of 4-oxopentanoic acid are key intermediates in the synthesis of muscarinic M4 receptor agonists, which are being investigated for the treatment of neurological disorders.

The general structure of levulinic acid provides a scaffold that can be readily modified to introduce various pharmacophores. The ketone can be used for forming imines or for reductive amination to introduce nitrogen-containing groups, while the ester can be hydrolyzed to the carboxylic acid for amide bond formation or other modifications.

Drug_Development_Pathway cluster_start Building Block cluster_modification Chemical Modifications cluster_intermediate Pharmaceutical Intermediate cluster_api Final Product Start Isopropyl 4-oxopentanoate Mod1 Heterocycle Formation Start->Mod1 Mod2 Functional Group Interconversion Start->Mod2 Mod3 Coupling Reactions Start->Mod3 Intermediate Key Synthetic Intermediate Mod1->Intermediate Mod2->Intermediate Mod3->Intermediate API Active Pharmaceutical Ingredient Intermediate->API

Caption: Role of this compound in a drug development pipeline.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with its ready availability from renewable resources, makes it an attractive starting material for the construction of complex molecular architectures. Its application in the synthesis of heterocycles, such as pyrroles via the Paal-Knorr synthesis, and its potential for the preparation of chiral γ-lactones highlight its significance. Furthermore, its role as a precursor in the development of pharmaceutical intermediates underscores its importance for researchers, scientists, and drug development professionals. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and contribute to the efficient and sustainable production of valuable organic compounds.

References

Isopropyl Levulinate: A Comprehensive Technical Guide to its Applications in Green Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Isopropyl levulinate, a bio-based compound derived from the catalytic conversion of biomass, is emerging as a versatile platform chemical with significant potential in green chemistry. Its biodegradability, low toxicity, and desirable physicochemical properties make it a promising sustainable alternative to conventional petroleum-derived products. This technical guide explores the synthesis, properties, and key applications of isopropyl levulinate, providing researchers and industry professionals with in-depth information to foster its adoption in the development of environmentally benign processes and products.

Physicochemical Properties of Isopropyl Levulinate

A thorough understanding of the physicochemical properties of isopropyl levulinate is crucial for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueUnitReference
Molecular FormulaC8H14O3-[1][2]
Molecular Weight158.19 g/mol [1][2]
Specific Gravity0.98100 to 0.98700 @ 25.00 °C-[3][4]
Refractive Index1.41800 to 1.42400 @ 20.00 °C-[3][4]
Boiling Point209.00°C @ 760.00 mm Hg[3]
Flash Point84.44°C[3][4]
Vapor Pressure0.204mmHg @ 25.00 °C (est.)[3]
logP (o/w)0.792(est.)[3]
SolubilitySoluble in alcohol; very slightly soluble in water.-[3]

Synthesis of Isopropyl Levulinate

The primary route for synthesizing isopropyl levulinate is the esterification of levulinic acid with isopropanol. This reaction is typically catalyzed by an acid.

Logical Relationship: From Biomass to Isopropyl Levulinate

The following diagram illustrates the general pathway for the production of isopropyl levulinate from a biomass feedstock.

biomass_to_isopropyl_levulinate Biomass Biomass Levulinic_Acid Levulinic_Acid Biomass->Levulinic_Acid Acid-catalyzed hydrolysis Isopropyl_Levulinate Isopropyl_Levulinate Levulinic_Acid->Isopropyl_Levulinate Esterification with Isopropanol

Caption: Production pathway from biomass to isopropyl levulinate.

Experimental Protocol: Catalytic Esterification of Levulinic Acid with Isopropanol

This section provides a detailed methodology for the synthesis of isopropyl levulinate using a solid acid catalyst.

Materials:

  • Levulinic acid (LA)

  • Isopropanol (IPA)

  • Solid acid catalyst (e.g., sulfonated carbon-based catalyst)[1]

  • Toluene (optional, as an azeotropic solvent)[1]

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid and isopropanol. A typical molar ratio of alcohol to levulinic acid is 6:1.[5]

  • Catalyst Addition: Introduce the solid acid catalyst to the reaction mixture. The catalyst loading is typically around 0.3 g for a specific molar ratio of reactants.[5]

  • Reaction Conditions: Heat the mixture to the reflux temperature of isopropanol (approximately 82 °C) and maintain vigorous stirring. The reaction time can vary from several hours (e.g., 5 hours) to achieve high conversion.[1][5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of levulinic acid.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.

  • Product Isolation: Transfer the liquid mixture to a separatory funnel. If toluene was used, it can be removed along with excess isopropanol and water using a rotary evaporator.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification: Purify the crude isopropyl levulinate by fractional distillation or column chromatography to obtain the final product.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of isopropyl levulinate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Levulinic Acid + Isopropanol Reaction Esterification at Reflux Reactants->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Catalyst Removal Reaction->Filtration Extraction Solvent Extraction & Washing Filtration->Extraction Drying Drying over Na2SO4 Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Isopropyl Levulinate Distillation->Pure_Product

Caption: Experimental workflow for isopropyl levulinate synthesis.

Potential Applications in Green Chemistry

Isopropyl levulinate's favorable properties position it as a valuable green chemical in several applications.

Biofuel and Fuel Additive

Alkyl levulinates, including isopropyl levulinate, are promising as additives for transportation fuels like diesel.[3] Their oxygen content can lead to cleaner combustion and reduced soot formation. While specific data for isopropyl levulinate is still emerging, studies on similar levulinate esters provide valuable insights.

Performance Data of Alkyl Levulinates in Diesel Blends:

ParameterEffect of Alkyl Levulinate AdditionReference
Cetane Number Generally lower than conventional diesel. Methyl and ethyl levulinate have reported cetane numbers of 7.8 and <5 respectively.[6][7]
Cloud Point May increase, affecting cold flow properties.[8]
Pour Point May be reduced, improving cold flow properties.[8]
Emissions Can lead to a reduction in particulate matter (soot).[3]

Further research is needed to fully quantify the impact of isopropyl levulinate on diesel fuel properties and engine performance.

Green Solvent

The concept of "green solvents" aims to reduce the environmental impact associated with traditional organic solvents.[9][10] Isopropyl levulinate, with its bio-based origin and low toxicity, is a candidate for a green solvent in various applications, including organic synthesis and extractions. Its ester functionality provides a unique solvency profile that can be advantageous in specific chemical transformations.

Chemical Intermediate

Isopropyl levulinate can serve as a versatile building block for the synthesis of other valuable chemicals. For instance, it can be converted to γ-valerolactone (GVL), another important platform chemical, through catalytic processes.[11] GVL itself has numerous applications, including as a green solvent and a precursor to polymers and fuels.[12]

Flavor and Fragrance Industry

Levulinate esters are known for their fruity and sweet aromas, making them valuable in the flavor and fragrance industry.[3] While specific applications of isopropyl levulinate in this sector are not extensively documented in the provided search results, its structural similarity to other commercially used levulinate esters suggests potential in this area.

Conclusion

Isopropyl levulinate stands out as a promising, bio-derived chemical with a wide range of potential applications in green chemistry. Its synthesis from renewable resources, coupled with its favorable properties, makes it an attractive alternative to petroleum-based counterparts. Further research and development, particularly in quantifying its performance as a fuel additive and exploring its full potential as a green solvent, will be crucial in realizing its commercial viability and contribution to a more sustainable chemical industry. This guide provides a foundational understanding for researchers and professionals to explore and innovate with this versatile green chemical.

References

Solubility Profile of Isopropyl 4-Oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of isopropyl 4-oxopentanoate (also known as isopropyl levulinate). Due to the limited publicly available quantitative data, this document summarizes existing information and presents a comprehensive experimental protocol for determining solubility in a variety of solvents. This guide is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS No. 21884-26-4) is an ester that serves as a versatile chemical intermediate in various applications, including the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties, particularly its solubility, are critical for its application in reaction chemistry, formulation development, and purification processes. Understanding the solubility of this compound in different solvent systems is essential for optimizing experimental conditions and ensuring efficient and reproducible results.

Physicochemical Properties

  • Molecular Formula: C₈H₁₄O₃

  • Molecular Weight: 158.19 g/mol [1]

  • Appearance: Colorless clear liquid

  • Boiling Point: 209.00 °C at 760.00 mm Hg

  • logP (o/w): 0.792 (estimated)

Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in the public domain. The available information indicates a general solubility profile, which is summarized in the table below.

SolventTypeSolubilityTemperature (°C)Citation
WaterPolar ProticVery Slightly Soluble; 1.742 x 10⁴ mg/L (estimated)25[2]
AlcoholPolar ProticSolubleNot Specified[2]

Note: The term "soluble" is qualitative. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound. This method is adapted from general procedures for determining the solubility of esters.[3]

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane) of analytical grade

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

    • For fine suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated micropipette.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted samples of the saturated solutions under the same analytical conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or g/L using the following formula: S = C × DF Where:

      • C = Concentration of the diluted sample determined from the calibration curve

      • DF = Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solutions (Excess Solute in Solvent) B Equilibration (Thermostatic Shaker) A->B Agitate C Phase Separation (Settling / Centrifugation) B->C Allow to Settle D Sample Collection (Aliquot of Supernatant) C->D Withdraw Supernatant E Sample Dilution D->E Dilute F Quantitative Analysis (HPLC/GC) E->F Inject G Data Processing (Calibration Curve) F->G Generate Data H Solubility Calculation G->H Interpolate Concentration I Final Solubility Data H->I Report Results

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Isopropyl 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of isopropyl 4-oxopentanoate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Introduction and Historical Context

The journey to the synthesis of this compound is intrinsically linked to the history of levulinic acid, its precursor. First prepared in 1840 by Dutch chemist Gerardus Johannes Mulder from the acid-mediated degradation of fructose, levulinic acid remained a laboratory curiosity for nearly a century.[1] The landscape changed in the 1940s with the advent of commercial-scale production of levulinic acid by companies like A. E. Staley, which utilized a batch process in autoclaves.[1] This was further advanced in 1953 by Quaker Oats, which developed a continuous process.[1]

The significance of levulinic acid as a versatile platform chemical was officially recognized in 2004 when the U.S. Department of Energy named it one of the top 12 value-added chemicals from biomass.[1] This recognition spurred significant research into its derivatives, including this compound, which has found applications as a precursor in the synthesis of pharmaceuticals, agrochemicals, and in the fragrance industry.[1]

Synthetic Methodologies

The primary and most established method for synthesizing this compound is the direct esterification of levulinic acid with isopropanol. However, alternative routes, including the alcoholysis of furfuryl alcohol and microwave-assisted synthesis, have been developed to improve efficiency and sustainability.

Acid-Catalyzed Esterification of Levulinic Acid

This classical approach involves the reaction of levulinic acid with isopropanol in the presence of an acid catalyst. The reaction equilibrium is typically shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation.

Materials:

  • Levulinic acid

  • Isopropanol

  • Sulfuric acid (concentrated) or a heterogeneous acid catalyst (e.g., Amberlyst-15, sulfonated carbon)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate solution (5%, for neutralization)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine levulinic acid and an excess of isopropanol (typically a molar ratio of 1:3 to 1:6).

  • If using toluene, add it to the flask.

  • Slowly add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 1-5 mol%) is sufficient. For heterogeneous catalysts, the loading can range from 10 to 50 wt% relative to levulinic acid.

  • Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol and solvent used, typically in the range of 80-110°C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to over 24 hours depending on the catalyst and conditions.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a homogeneous catalyst was used, neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • If a heterogeneous catalyst was used, remove it by filtration.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Alcoholysis of Furfuryl Alcohol

An alternative green route to this compound involves the acid-catalyzed alcoholysis of furfuryl alcohol, a biomass-derived platform molecule. This method bypasses the need for isolating levulinic acid.

Materials:

  • Furfuryl alcohol

  • Isopropanol

  • Heterogeneous acid catalyst (e.g., Purolite CT151, Amberlyst resins)

  • Standard laboratory glassware for heating and distillation

Procedure:

  • In a suitable reaction vessel, dissolve furfuryl alcohol in a large excess of isopropanol.

  • Add the heterogeneous acid catalyst (e.g., 50 wt% relative to furfuryl alcohol).

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C.

  • The reaction is typically carried out for several hours (e.g., 5 hours).

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • The excess isopropanol can be removed by rotary evaporation.

  • The resulting crude product is then purified by distillation under reduced pressure.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the esterification reaction, significantly reducing reaction times compared to conventional heating.

Materials:

  • Levulinic acid

  • Isopropanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine levulinic acid and isopropanol (e.g., a 1:6 molar ratio).

  • Add the catalyst (e.g., 5 wt% p-toluenesulfonic acid).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature (e.g., 200°C) and time (e.g., 5 minutes).

  • After the reaction, cool the vessel to a safe temperature.

  • The workup and purification follow a similar procedure to the conventional acid-catalyzed esterification.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for producing this compound and other alkyl levulinates, providing a basis for comparison.

Method Catalyst Levulinic Acid:Isopropanol (molar ratio) Temperature (°C) Time Yield (%)
Acid-Catalyzed EsterificationSulfuric Acid1:5Reflux (~82)4 h~75
Acid-Catalyzed EsterificationAmberlyst-151:109024 h92 (conversion)
Alcoholysis of Furfuryl AlcoholPurolite CT151N/A1205 h50
Microwave-Assistedp-Toluenesulfonic Acid1:62005 min≥89

Note: Yields can vary significantly based on specific reaction conditions and purification methods.

Visualization of Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Levulinic Acid + Isopropanol Reaction Esterification (Heating/Microwave) Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction Neutralization Neutralization (if needed) Reaction->Neutralization Filtration Catalyst Removal (if heterogeneous) Neutralization->Filtration Extraction Aqueous Wash Filtration->Extraction Drying Drying Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure Isopropyl 4-Oxopentanoate Distillation->Product

Caption: A generalized workflow for the synthesis of this compound.

Fischer-Speier Esterification Mechanism

The acid-catalyzed esterification of levulinic acid with isopropanol follows the Fischer-Speier mechanism.

G Fischer-Speier Esterification Mechanism LA Levulinic Acid (R-COOH) Protonated_LA Protonated Levulinic Acid LA->Protonated_LA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_LA->Tetrahedral_Intermediate + Isopropanol Isopropanol Isopropanol (R'-OH) Isopropanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_loss Loss of Water Proton_Transfer->Water_loss Ester This compound (R-COOR') Water_loss->Ester - H2O, - H+

Caption: The mechanism of acid-catalyzed esterification.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic peaks for the isopropyl group (a septet and a doublet), the methyl ketone (a singlet), and the two methylene groups (triplets).

    • ¹³C NMR spectroscopy will show distinct signals for the ester carbonyl, ketone carbonyl, and the various aliphatic carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight from the mass spectrum. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (158.19 g/mol ).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the ester carbonyl (C=O) and ketone carbonyl (C=O) functional groups.

This guide provides a foundational understanding of the synthesis of this compound, offering practical protocols and comparative data to aid researchers in their scientific endeavors. The provided workflows and mechanisms offer a visual aid to comprehend the underlying chemical processes.

References

Isopropyl 4-Oxopentanoate: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isopropyl 4-oxopentanoate, an ester of the bio-derived platform chemical levulinic acid, is emerging as a significant and versatile precursor in the synthesis of complex pharmaceutical molecules. Its unique bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it an ideal starting material for the construction of chiral building blocks essential for drug development. This guide provides a comprehensive overview of the properties, key transformations, and applications of this compound in pharmaceutical synthesis, with a focus on the generation of chiral intermediates for active pharmaceutical ingredients (APIs).

Physicochemical Properties and Synthesis

This compound is a colorless liquid with the chemical formula C₈H₁₄O₃. Its structure provides two reactive centers: the ketone at the C4 position and the isopropyl ester at the C1 position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 158.19 g/mol
CAS Number 21884-26-4
Boiling Point 86-87 °C at 10 Torr
Density 0.980 g/cm³ at 20 °C
Solubility Soluble in most organic solvents.

The primary route for the synthesis of this compound is the Fischer esterification of levulinic acid with isopropanol, typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

  • Materials: Levulinic acid, isopropanol, sulfuric acid (concentrated), sodium bicarbonate solution (saturated), anhydrous magnesium sulfate, toluene (optional).

  • Procedure:

    • A mixture of levulinic acid (1.0 eq) and isopropanol (3.0 eq) is prepared in a round-bottom flask.

    • Concentrated sulfuric acid (0.1 eq) is slowly added as a catalyst.

    • The mixture is heated to reflux for 4-6 hours. Toluene can be used as a co-solvent to facilitate water removal via a Dean-Stark apparatus.

    • After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The product is purified by fractional distillation under reduced pressure.

Table 2: Typical Reaction Parameters and Yields for this compound Synthesis

CatalystTemperature (°C)Reaction Time (h)Yield (%)
H₂SO₄80-1004-685-95
p-Toluenesulfonic acid80-1006-880-90
Amberlyst-1590-1108-1275-85

Application in Pharmaceutical Synthesis: The Pathway to Chiral γ-Butyrolactones and Brefeldin A

A significant application of this compound in pharmaceutical synthesis is its role as a precursor to chiral γ-butyrolactones. These motifs are present in a wide array of biologically active natural products and approved drugs. One prominent example is the macrolide antibiotic Brefeldin A, known for its potent anticancer and antiviral properties. The synthesis of a key chiral intermediate for Brefeldin A, (4R)-hydroxycyclopent-2-en-1-one, can be envisioned to start from this compound.

Asymmetric Reduction to (R)-Isopropyl 4-Hydroxypentanoate

The first crucial step is the asymmetric reduction of the ketone in this compound to the corresponding chiral alcohol, (R)-isopropyl 4-hydroxypentanoate. This transformation establishes the key stereocenter.

Experimental Protocol: Asymmetric Hydrogenation of this compound

  • Materials: this compound, (R)-Ru(OAc)₂-BINAP catalyst, hydrogen gas, methanol.

  • Procedure:

    • This compound (1.0 eq) is dissolved in degassed methanol in a high-pressure autoclave.

    • The (R)-Ru(OAc)₂-BINAP catalyst (0.01 eq) is added under an inert atmosphere.

    • The autoclave is purged and then pressurized with hydrogen gas (50 atm).

    • The reaction is stirred at 50 °C for 24 hours.

    • After cooling and venting, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Table 3: Quantitative Data for Asymmetric Hydrogenation

CatalystSubstrate:Catalyst RatioH₂ Pressure (atm)Enantiomeric Excess (ee) (%)Yield (%)
(R)-Ru(OAc)₂-BINAP100:150>98~95
(R,R)-Noyori Catalyst100:150-100>99~97
Cyclization to the Chiral Cyclopentenone Intermediate

The resulting (R)-isopropyl 4-hydroxypentanoate can then undergo an intramolecular cyclization to form the key cyclopentenone ring of the Brefeldin A precursor. This is typically achieved through a Dieckmann-type condensation or other related cyclization strategies.

Logical Workflow for the Synthesis of a Brefeldin A Intermediate

G A This compound B (R)-Isopropyl 4-hydroxypentanoate A->B Asymmetric Hydrogenation C Chiral γ-Butyrolactone Intermediate B->C Intramolecular Cyclization D (4R)-Hydroxycyclopent-2-en-1-one C->D Further Transformations E Brefeldin A D->E Elaboration of Side Chains & Macrolactonization

Caption: Synthetic pathway from this compound to Brefeldin A.

Mechanism of Action of Brefeldin A: Inhibition of Protein Transport

Brefeldin A exerts its biological effects by targeting a critical cellular process: protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. Specifically, it inhibits the function of Arf1 (ADP-ribosylation factor 1), a small GTPase.

Signaling Pathway of Brefeldin A's Action

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Protein Newly Synthesized Protein Transport Protein Transport Protein->Transport ProcessedProtein Processed Protein Arf1_GDP Arf1-GDP (inactive) Arf1_GTP Arf1-GTP (active) Arf1_GDP->Arf1_GTP GEF COPI COPI Vesicle Formation Arf1_GTP->COPI GEF Guanine Nucleotide Exchange Factor (GEF) BrefeldinA Brefeldin A BrefeldinA->GEF COPI->Transport Transport->ProcessedProtein

Caption: Brefeldin A inhibits protein transport by targeting the Arf1-GEF interaction.

Brefeldin A binds to the Arf1-GDP-GEF complex, preventing the exchange of GDP for GTP. This locks Arf1 in its inactive state, which in turn inhibits the recruitment of COPI coat proteins to the Golgi membrane. The lack of COPI vesicle formation halts the anterograde transport of proteins from the ER to the Golgi, leading to a "collapse" of the Golgi apparatus into the ER and ultimately inducing cellular stress and apoptosis in cancer cells.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the pharmaceutical industry. Its ready availability from renewable resources, coupled with its chemical tractability, allows for the efficient and stereoselective synthesis of complex chiral intermediates. The successful application of this building block in the synthesis of natural products like Brefeldin A underscores its potential for the development of novel therapeutics. Further exploration of catalytic systems for the asymmetric transformation of this compound will undoubtedly open new avenues for the synthesis of a diverse range of pharmaceutical agents.

Methodological & Application

Synthesis of Isopropyl 4-Oxopentanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of isopropyl 4-oxopentanoate, a valuable ester with applications in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary and most direct method for its preparation is the acid-catalyzed esterification of levulinic acid with isopropanol.[1] This document outlines a detailed, step-by-step experimental procedure, including reaction setup, workup, purification, and characterization. Additionally, it presents a summary of reaction parameters and expected outcomes in a tabular format for easy reference by researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as isopropyl levulinate, is a keto-ester that serves as a versatile building block in organic synthesis. Its structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations.[1] The synthesis of this compound is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. The protocol detailed herein utilizes readily available starting materials and catalysts, making it an accessible and reproducible method for laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed esterification of levulinic acid with isopropanol. The reaction proceeds by the protonation of the carboxylic acid group of levulinic acid, followed by nucleophilic attack of the isopropanol. Subsequent elimination of water yields the desired ester.

Reaction:

Levulinic Acid + Isopropanol --(H+)--> this compound + Water

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

Materials and Equipment:

  • Levulinic acid (98%)

  • Isopropanol (anhydrous, 99.5%)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine levulinic acid (e.g., 0.1 mol, 11.61 g) and isopropanol (e.g., 0.3 mol, 23.0 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.01 mol, 0.55 mL) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the solution until the effervescence ceases.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess isopropanol using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Levulinic Acid0.1 mol (11.61 g)
Isopropanol0.3 mol (23.0 mL)
Catalyst
Sulfuric Acid (98%)0.01 mol (0.55 mL)
Reaction Conditions
TemperatureReflux (80-90 °C)
Reaction Time4-6 hours
Product
Expected Yield 75-85%
Boiling Point 85-87 °C at 10 mmHg
Appearance Colorless liquid
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Levulinic Acid and Isopropanol B Add H₂SO₄ Catalyst A->B C Reflux (4-6h) B->C D Cool to RT C->D E Neutralize with NaHCO₃ D->E F Wash with H₂O and Brine E->F G Dry over MgSO₄ F->G H Solvent Removal (Rotovap) G->H I Vacuum Distillation H->I J J I->J Pure Isopropyl 4-oxopentanoate

Synthesis Workflow Diagram

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (ketone C=O stretch and ester C=O stretch).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound. The presented methodology, data, and workflow diagram are intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development. Adherence to this protocol should enable the efficient and reliable production of this important chemical intermediate.

References

Application Notes and Protocols: Isopropyl 4-Oxopentanoate in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isopropyl 4-oxopentanoate, also known as isopropyl levulinate, in aldol condensation reactions. This versatile keto-ester serves as a valuable building block in organic synthesis for the formation of carbon-carbon bonds and the construction of complex molecular architectures. The following sections detail the types of aldol condensations it can undergo, provide exemplary protocols, and summarize relevant data.

Introduction to Aldol Condensations with this compound

This compound possesses two key reactive sites for aldol chemistry: the enolizable protons alpha to the ketone and the ketone carbonyl group itself. This allows it to act as both a nucleophile (as an enolate) and an electrophile, enabling both self-condensation and crossed-condensation reactions. The ester group, being less reactive towards nucleophilic attack under typical aldol conditions, generally remains intact.

The primary products of these reactions are β-hydroxy keto-esters, which can often be dehydrated under the reaction conditions or in a subsequent step to yield α,β-unsaturated keto-esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.

Types of Aldol Condensations

2.1. Self-Condensation

2.2. Crossed-Aldol (Claisen-Schmidt) Condensation

A more synthetically useful application is the crossed-aldol condensation with a non-enolizable aldehyde, typically an aromatic aldehyde. This reaction, a variation of the Claisen-Schmidt condensation, proceeds with high selectivity as the aldehyde can only act as the electrophile. The resulting α,β-unsaturated keto-ester is a common structural motif in various biologically active molecules and commercial products. The synthesis of pseudoionone, a key intermediate for vitamins and fragrances, follows a similar pathway, involving the condensation of citral with a ketone.

Experimental Protocols

Protocol 1: Representative Base-Catalyzed Crossed-Aldol Condensation with an Aromatic Aldehyde

This protocol is a representative procedure for the Claisen-Schmidt condensation of this compound with a generic aromatic aldehyde, based on established methods for similar ketones.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aromatic aldehyde (1.0 eq) and this compound (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an aqueous solution of sodium hydroxide (1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Acid-Catalyzed Self-Condensation

This proposed protocol is based on conditions reported for the self-condensation of levulinic acid, adapted for this compound.

Materials:

  • This compound

  • Acidic zeolite catalyst (e.g., H-Beta)

  • Toluene (optional, for azeotropic removal of water)

Procedure:

  • In a reaction vessel equipped with a Dean-Stark trap (if using toluene) and a reflux condenser, add this compound and the acidic zeolite catalyst (e.g., 10 wt%).

  • Heat the mixture to reflux (typically 110-140°C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • After several hours (e.g., 6-24 h), cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • If a solvent was used, remove it under reduced pressure.

  • Analyze the product mixture to determine the conversion and selectivity to the dimeric products. Further purification may be achieved by vacuum distillation or column chromatography.

Quantitative Data

Specific quantitative data for the aldol condensation of this compound is limited in publicly available literature. However, data from related reactions provide valuable insights into expected outcomes.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Conversion (%)Product(s)Yield/Selectivity (%)
Levulinic AcidLevulinic AcidH-Beta 19 ZeoliteNone1482479Dimeric Products>98 (Selectivity)
CitralAcetoneNaOH----Pseudoionone86 (Yield)
AcetoneCitralAlkali Ion Resin-565-PseudoiononeLow Yield

This table summarizes data from related aldol condensation reactions to provide a reference for expected performance.

Diagrams and Workflows

General Workflow for Crossed-Aldol Condensation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve this compound and Aromatic Aldehyde in Solvent add_base Slowly Add Base to Reactant Mixture reactants->add_base base Prepare Base Solution base->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir neutralize Neutralize with Acid stir->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure α,β-Unsaturated Keto-Ester purify->product

Caption: Workflow for a typical base-catalyzed crossed-aldol condensation.

Reaction Scheme: Base-Catalyzed Crossed-Aldol Condensation

G cluster_reactants cluster_conditions cluster_intermediate cluster_product A This compound C Base (e.g., NaOH) Solvent (e.g., EtOH) B Aromatic Aldehyde (ArCHO) D β-Hydroxy Keto-Ester C->D Aldol Addition E α,β-Unsaturated Keto-Ester D->E Dehydration (-H2O)

Caption: General reaction scheme for the base-catalyzed crossed-aldol condensation.

Application Notes and Protocols for the Synthesis of Isopropyl Levulinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of isopropyl levulinate, a versatile bio-based chemical with applications as a fuel additive, solvent, and precursor for valuable chemicals.[1] The primary synthesis route detailed is the esterification of levulinic acid with isopropanol, a common and efficient method.[2][3] This protocol outlines the use of heterogeneous acid catalysts, which offer advantages in terms of product separation, catalyst recycling, and reduced environmental impact compared to homogeneous catalysts.[3][4] The information presented is intended to guide researchers in setting up and performing the synthesis in a laboratory setting, with a focus on reproducibility and safety.

Introduction

Isopropyl levulinate is an alkyl levulinate ester that is gaining significant attention as a green and sustainable chemical. It can be derived from biomass, with levulinic acid being a key platform chemical obtained from the conversion of lignocellulosic materials.[3] The synthesis of isopropyl levulinate is typically achieved through the esterification of levulinic acid with isopropanol in the presence of an acid catalyst. While homogeneous catalysts like sulfuric acid have been used, heterogeneous solid acid catalysts are preferred due to their ease of separation and recyclability.[3][4][5] This document presents a general protocol that can be adapted for various solid acid catalysts.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of alkyl levulinates, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Catalytic Performance in Alkyl Levulinate Synthesis

CatalystAlcoholAlcohol/Acid Molar RatioTemperature (°C)Time (h)Levulinic Acid Conversion (%)Alkyl Levulinate Yield (%)Reference
SnMCM-41–80Methanol5:1120383.6-[6]
SnMCM-41–80Ethanol5:11203~75-[7]
SnMCM-41–801-Propanol5:11203~70-[7]
SnMCM-41–801-Butanol5:11203~65-[7]
Montmorillonite K10Ethanol-1703.75>9090.5[4]
3 wt% WO3-SBA-16Ethanol-250110095[5]
Sulfonated Lignin-Based Carbon (SLBC)Ethanol6:1Reflux5-84.3[2]
p-Toluenesulfonic Acid-Based Deep Eutectic SystemEthanol5:11400.17 (Microwave)76-[8]

Note: Yields and conversions can vary based on the specific catalyst preparation and reaction setup.

Experimental Protocols

This section provides a detailed methodology for the synthesis of isopropyl levulinate via the esterification of levulinic acid using a solid acid catalyst.

Materials:

  • Levulinic Acid (LA, ≥98%)

  • Isopropanol (IPA, ≥99.5%)

  • Solid Acid Catalyst (e.g., Amberlyst-15, Montmorillonite K10, or a synthesized catalyst)

  • Internal Standard for GC analysis (e.g., Dodecane)

  • Acetone (for catalyst washing)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Heating mantle or oil bath

  • Septum and nitrogen inlet/outlet

  • Syringes for sample extraction

  • Centrifuge (for catalyst separation)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for analysis

Procedure:

  • Catalyst Preparation:

    • If using a commercial catalyst like Amberlyst-15, it may need to be dried in an oven at a specified temperature (e.g., 100-120 °C) for several hours to remove adsorbed water.

    • If using a synthesized catalyst, follow the specific preparation and activation procedures.

  • Reaction Setup:

    • Assemble the three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a thermometer or temperature probe. The third neck can be fitted with a septum for sample withdrawal.

    • A schematic of a typical batch reaction setup is illustrated in Figure 1.

  • Charging Reactants:

    • To the flask, add a specific molar ratio of isopropanol to levulinic acid (e.g., a 5:1 or 6:1 molar ratio).[2][6]

    • Add the solid acid catalyst. The catalyst loading is typically a weight percentage of the levulinic acid (e.g., 1-5 wt%).[6][8]

    • Add a known amount of an internal standard (e.g., dodecane) for accurate GC analysis.

  • Reaction Execution:

    • Begin stirring the mixture to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C or the reflux temperature of isopropanol) using a heating mantle or oil bath.[6]

    • Maintain the reaction at this temperature for the specified duration (e.g., 3-5 hours).[2][6]

    • Periodically, small aliquots of the reaction mixture can be withdrawn using a syringe for analysis to monitor the progress of the reaction.

  • Product Analysis and Catalyst Separation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst from the liquid product mixture by centrifugation or filtration.[4]

    • Wash the recovered catalyst with a solvent like acetone to remove any adsorbed products and unreacted starting materials.[4]

    • Dry the catalyst for potential reuse.

    • Analyze the liquid product mixture using a Gas Chromatograph (GC) to determine the conversion of levulinic acid and the yield of isopropyl levulinate.

Safety Precautions:

  • Levulinic acid is a corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isopropanol is flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • The reaction is performed at elevated temperatures. Use caution when handling the hot apparatus.

Mandatory Visualization

Experimental_Workflow start Start prep_catalyst Catalyst Preparation (Drying/Activation) start->prep_catalyst setup_reaction Reaction Setup (Flask, Condenser, Stirrer) prep_catalyst->setup_reaction charge_reactants Charge Reactants (Levulinic Acid, Isopropanol, Catalyst) setup_reaction->charge_reactants run_reaction Run Reaction (Heating & Stirring) charge_reactants->run_reaction monitor_reaction Monitor Reaction (GC Analysis) run_reaction->monitor_reaction Periodic Sampling cool_down Cool Down run_reaction->cool_down monitor_reaction->run_reaction Continue monitor_reaction->cool_down Complete separate_catalyst Catalyst Separation (Centrifugation/Filtration) cool_down->separate_catalyst wash_catalyst Wash Catalyst (Acetone) separate_catalyst->wash_catalyst analyze_product Product Analysis (GC) separate_catalyst->analyze_product reuse_catalyst Catalyst for Reuse wash_catalyst->reuse_catalyst end End analyze_product->end

Caption: Experimental workflow for isopropyl levulinate synthesis.

References

Application Notes and Protocols: Isopropyl 4-Oxopentanoate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-oxopentanoate, also known as isopropyl levulinate, is a versatile and valuable building block in organic synthesis. As a readily available and relatively inexpensive β-ketoester, it serves as a key precursor for the construction of a wide array of heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and an ester group, allows for diverse reactivity in cyclization reactions, making it an ideal starting material for the synthesis of pyrimidines, pyrazoles, pyrroles, pyridines, and other important heterocyclic systems.

These application notes provide a detailed overview of the use of this compound in the synthesis of various heterocycles, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. This compound can serve as the 1,3-dicarbonyl component in this acid-catalyzed condensation with an aldehyde and urea (or thiourea).

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product RCHO Aldehyde Reaction RCHO->Reaction Urea Urea/Thiourea Urea->Reaction Ketoester This compound Ketoester->Reaction Catalyst Acid Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction DHPM Dihydropyrimidinone Reaction->DHPM

Caption: General workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid isopropyl ester (Analogous Synthesis)

While a direct protocol for this compound was not found in the immediate literature, a detailed procedure for the closely related isopropyl 4-methyl-3-oxopentanoate is available and provides a strong foundational method.[1] Researchers can adapt this protocol by substituting this compound.

Materials:

  • Guanidine hydrochloride

  • 4-Fluorobenzaldehyde

  • Isopropyl 4-methyl-3-oxopentanoate (to be substituted with this compound)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a vessel equipped with a condenser and a nitrogen line, charge guanidine hydrochloride (12.1 g), 4-fluorobenzaldehyde (7.0 g), isopropyl 4-methyl-3-oxopentanoate (8.9 g), and DMF (150 ml).[1]

  • Stir the mixture until a clear solution is obtained.[1]

  • Add potassium carbonate (17.5 g) to the solution.[1]

  • Heat the mixture to 70°C for 3 hours.[1]

  • Cool the reaction mixture to ambient temperature.

  • Filter the mixture and remove the solvent by evaporation under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Analogous Synthesis)
Aldehyde1,3-Dicarbonyl CompoundAmidine SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-FluorobenzaldehydeEthyl 4-methyl-3-oxopentanoateGuanidine hydrochlorideNa2CO3DMF70475[1]
4-FluorobenzaldehydeIsopropyl 4-methyl-3-oxopentanoateGuanidine hydrochlorideK2CO3DMF703High (not specified)[1]

Synthesis of Pyrazoles via the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and reliable method for the preparation of pyrazoles, which are important scaffolds in many pharmaceuticals. The reaction involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative.

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Hydrazine Hydrazine/Hydrazine derivative Reaction Hydrazine->Reaction Ketoester This compound Ketoester->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Pyrazole Pyrazole Reaction->Pyrazole

Caption: General workflow for the Knorr pyrazole synthesis.

Experimental Protocol (General Method)

This is a generalized protocol based on the principles of the Knorr pyrazole synthesis, adaptable for this compound.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid (as solvent)

  • Acid catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid), if necessary.

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution. The reaction can be exothermic, so addition may need to be controlled.

  • If required, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux for a period of 1 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Products and Regioselectivity

The reaction of the unsymmetrical this compound with a hydrazine can potentially lead to two regioisomeric pyrazoles. The regioselectivity is influenced by the reaction conditions and the nature of the hydrazine substituent.

Synthesis of Pyrroles via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for the synthesis of pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. While this compound is a 1,3-dicarbonyl compound, it can be a precursor to a 1,4-dicarbonyl system or used in modified Paal-Knorr type reactions. A more direct application involves its use as a surrogate for a 1,4-dicarbonyl compound under specific conditions.

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine Ammonia/Primary Amine Reaction Amine->Reaction Dicarbonyl 1,4-Dicarbonyl Precursor Dicarbonyl->Reaction Catalyst Catalyst (optional) Catalyst->Reaction Solvent Solvent Solvent->Reaction Pyrrole Pyrrole Reaction->Pyrrole

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol (General Method for 1,4-Diketones)

Materials:

  • A 1,4-dicarbonyl compound (derived from this compound)

  • Ammonia or a primary amine

  • A suitable solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent.

  • Add an excess of ammonia or a primary amine (e.g., as an alcoholic solution or ammonium acetate).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrrole by distillation, recrystallization, or column chromatography.

Synthesis of Pyridines via the Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. This reaction first produces a dihydropyridine, which can then be oxidized to the corresponding pyridine.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Intermediate cluster_final_product Final Product RCHO Aldehyde Reaction RCHO->Reaction Ketoester 2 x this compound Ketoester->Reaction Ammonia Ammonia/Ammonium Acetate Ammonia->Reaction DHP Dihydropyridine Oxidation DHP->Oxidation Oxidation Pyridine Pyridine Reaction->DHP Oxidation->Pyridine

Caption: General workflow for the Hantzsch pyridine synthesis.

Experimental Protocol (General Method)

This is a generalized protocol for the Hantzsch synthesis, which can be adapted for this compound.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • This compound

  • Ammonium acetate or aqueous ammonia

  • Ethanol

  • Oxidizing agent (e.g., nitric acid, manganese dioxide, or air)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 equivalent), this compound (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion of the dihydropyridine formation, cool the reaction mixture. The dihydropyridine may precipitate and can be collected by filtration.

  • To obtain the pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent. Alternatively, in a one-pot synthesis, an oxidizing agent can be added directly to the reaction mixture.

  • After oxidation is complete, the reaction mixture is worked up (e.g., by neutralization and extraction).

  • The final pyridine product is purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile C5 building block for the synthesis of a diverse range of heterocycles. Its application in well-established multicomponent reactions like the Biginelli and Hantzsch syntheses, as well as in classical cyclization reactions such as the Knorr and Paal-Knorr syntheses, underscores its importance in modern organic and medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this ketoester in the development of novel heterocyclic compounds with potential therapeutic applications. Further exploration of reaction conditions, catalysts, and substrate scope will undoubtedly continue to expand the utility of this compound in the synthesis of complex molecular architectures.

References

Application Notes: Isopropyl 4-oxopentanoate and Related Levulinate Esters as Fuel Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of isopropyl 4-oxopentanoate and other alkyl levulinates as fuel additives. While direct performance data for this compound is limited in publicly available literature, extensive research on structurally similar levulinate esters, such as ethyl levulinate (EL) and n-butyl levulinate (BL), offers significant insights into their behavior and benefits as blend components in gasoline and diesel fuels. Alkyl levulinates are derived from levulinic acid, a key platform chemical obtainable from lignocellulosic biomass, positioning them as promising bio-based fuel additives.[1][2]

Performance of Alkyl Levulinates as Fuel Additives

Alkyl levulinates have been investigated for their capacity to improve fuel properties, enhance combustion, and reduce harmful emissions. Their high oxygen content, low toxicity, high lubricity, and stable flash points make them attractive candidates for blending with conventional fuels.[2]

Key Performance Characteristics:
  • Octane Enhancement: Levulinate esters have been shown to boost the octane number of gasoline, which can lead to higher engine efficiency and power output by enabling higher compression ratios without engine knocking.[3]

  • Emission Reduction: In diesel engines, blends of levulinate esters have been found to significantly reduce particulate matter and smoke emissions.[4]

  • Improved Lubricity and Conductivity: Both ethyl and n-butyl levulinate have been shown to significantly increase the lubricity and conductivity of diesel fuel.[4]

  • Renewable Origin: Levulinic acid, the precursor to these esters, can be renewably sourced from biomass, offering a more sustainable alternative to petroleum-based additives.[1][5]

Data Presentation

The following tables summarize the quantitative data on the properties and performance of common alkyl levulinates as fuel additives.

Table 1: Physical Properties of Selected Alkyl Levulinates

PropertyThis compoundEthyl Levulinate (EL)n-Butyl Levulinate (BL)
Molecular FormulaC8H14O3[6]C7H12O3C9H16O3
Molecular Weight158.19 g/mol [6]144.17 g/mol 172.22 g/mol
Boiling Point209.00 °C @ 760 mmHg[7]~206 °C~233 °C
Flash Point84.44 °C[7]~91 °C~107 °C
Melting Point-< -60 °C[4]< -60 °C[4]
Water SolubilityVery slightly soluble[7]15.2 wt %[4]1.3 wt %[4]
Specific Gravity0.981 - 0.987 @ 25°C[7]~1.01~0.98

Table 2: Performance Data of Alkyl Levulinate Blends in Diesel Fuel

ParameterBase Diesel10% Ethyl Levulinate (EL10)20% n-Butyl Levulinate (BL20)
Cetane Number-Very Low (requires cetane improver)[4]Very Low (requires cetane improver)[4]
Engine-out Smoke Number Reduction-41.3%[4]55%[4]
Nitrogen Oxides (NOx) EmissionsBaselineNo effect[4]+4.6%[4]
Total Hydrocarbons (THC) EmissionsNo effect (with DOC/DPF)[4]No effect (with DOC/DPF)[4]No effect (with DOC/DPF)[4]
Carbon Monoxide (CO) EmissionsNo effect (with DOC/DPF)[4]No effect (with DOC/DPF)[4]No effect (with DOC/DPF)[4]
Particulate Matter (PM) EmissionsNo effect (with DOC/DPF)[4]No effect (with DOC/DPF)[4]No effect (with DOC/DPF)[4]

DOC = Diesel Oxidation Catalyst, DPF = Diesel Particulate Filter

Table 3: Blending Octane Numbers of Alkyl Levulinates in Gasoline

Fuel AdditiveBlending Octane Number
Methyl Levulinate106.5[3]
Ethyl Levulinate107.5[3]
n-Butyl Levulinate102.5[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via acid-catalyzed esterification of levulinic acid with isopropanol.[6]

Materials:

  • Levulinic acid (4-oxopentanoic acid)

  • Isopropanol

  • Strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like sulfonated carbon-based graphene oxide)[6]

  • Toluene (optional, as an azeotropic solvent)[6]

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • In the flask, combine levulinic acid and a molar excess of isopropanol (e.g., 1:1.5 molar ratio).[6]

  • If using an azeotropic solvent, add toluene to the mixture.[6]

  • Slowly add the acid catalyst to the reaction mixture while stirring.

  • Heat the mixture to reflux (typically 80-110°C) and maintain for several hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a liquid acid catalyst was used, neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent and excess isopropanol using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

  • Confirm the product structure and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Protocol 2: Engine Performance and Emissions Testing of Fuel Blends

This protocol outlines a general procedure for evaluating the performance and emissions of diesel fuel blended with alkyl levulinates, based on standard engine testing methodologies.[4]

Materials and Equipment:

  • Test engine (e.g., a modern turbocharged diesel engine like a Cummins ISB)[4]

  • Engine dynamometer

  • Fuel measurement system

  • Emissions analysis system (measuring CO, CO2, NOx, total hydrocarbons, and particulate matter)

  • Base diesel fuel

  • Alkyl levulinate additive

  • Blending equipment

Procedure:

  • Fuel Blending: Prepare the test fuels by blending the alkyl levulinate into the base diesel fuel at the desired volumetric concentrations (e.g., 10% and 20%). Ensure thorough mixing to create a homogenous blend.

  • Engine Setup: Mount the test engine on a dynamometer. Connect the fuel supply, exhaust, and data acquisition systems.

  • Baseline Testing: Operate the engine with the base diesel fuel over a standardized test cycle, such as the Federal Heavy Duty Diesel Transient Cycle.[4] Record baseline data for engine performance (power, torque, fuel consumption) and emissions.

  • Test Fuel Evaluation: Drain the fuel system and run the engine with the blended fuel until the system is fully purged.

  • Repeat the same transient test cycle with the blended fuel. Record all performance and emissions data.

  • Data Analysis: Compare the performance and emissions data from the blended fuel with the baseline data. Calculate the percentage change in each parameter.

  • Repeatability: Conduct multiple test runs for each fuel blend to ensure the statistical significance of the results.

Visualizations

Synthesis_of_Isopropyl_4_oxopentanoate LA Levulinic Acid (4-oxopentanoic acid) Catalyst Acid Catalyst (e.g., H2SO4) LA->Catalyst IPA Isopropanol IPA->Catalyst Ester This compound Catalyst->Ester Esterification Water Water Catalyst->Water

Caption: Synthesis of this compound.

Caption: Experimental Workflow for Fuel Performance Testing.

Caption: Effects of Alkyl Levulinate Additives.

References

Application Notes and Protocols for the Reduction of Isopropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of a ketone in the presence of other reducible functional groups, such as esters, is a critical transformation in organic synthesis. Isopropyl 4-oxopentanoate is a β-keto ester, and its reduction to the corresponding β-hydroxy ester, isopropyl 4-hydroxypentanoate, yields a valuable chiral building block for the synthesis of various pharmaceutical agents and natural products. This document provides a detailed protocol for the chemoselective reduction of the ketone moiety in this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Sodium borohydride is particularly well-suited for this transformation as it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[1][2][3] This chemoselectivity allows for the clean conversion of the ketone to a secondary alcohol without affecting the isopropyl ester group. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to quench the reaction and protonate the resulting alkoxide intermediate.

Reaction Principle

The reduction of the ketone in this compound with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon of the ketone.[3] The resulting borate-alkoxide intermediate is then protonated by the solvent to yield the final product, isopropyl 4-hydroxypentanoate.

Data Summary

The following table summarizes the expected quantitative data for the sodium borohydride reduction of this compound based on typical results for similar β-keto ester reductions.

ParameterValue
Substrate This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Stoichiometry (Substrate:NaBH₄) 1 : 1.1 equivalents
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 - 3 hours
Typical Yield 85 - 95%
Purity (post-purification) >98%

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and eluent (e.g., 30% Ethyl Acetate in Hexanes)

  • UV lamp and/or iodine chamber for TLC visualization

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of substrate).

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent:

    • Slowly and portion-wise, add sodium borohydride (1.1 eq) to the cooled solution. Caution: Hydrogen gas is evolved during the addition and the subsequent reaction. Ensure the reaction is performed in a well-ventilated fume hood.

    • After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and continue stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside a spot of the starting material.

    • Develop the TLC plate in an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The product, being more polar, will have a lower Rf value than the starting ketone.

    • The reaction is complete when the starting material spot is no longer visible by TLC (typically 1-3 hours).

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the evolution of gas ceases and the solution is slightly acidic (pH ~5-6).

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts in a separatory funnel.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, isopropyl 4-hydroxypentanoate.

    • If necessary, the product can be further purified by column chromatography on silica gel.

    • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start This compound reagent 1. NaBH₄, MeOH, 0 °C to RT 2. H₃O⁺ (workup) end Isopropyl 4-hydroxypentanoate reagent->end Reduction

Caption: Reaction scheme for the reduction of this compound.

Experimental_Workflow A 1. Dissolve this compound in Methanol B 2. Cool to 0 °C in an Ice Bath A->B C 3. Add Sodium Borohydride (portion-wise) B->C D 4. Stir at 0 °C for 30 min, then warm to Room Temperature C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with 1 M HCl E->F Reaction Complete G 7. Remove Methanol (Rotary Evaporator) F->G H 8. Aqueous Workup: Extraction with Diethyl Ether G->H I 9. Wash with NaHCO₃ and Brine H->I J 10. Dry with MgSO₄ I->J K 11. Concentrate in vacuo J->K L 12. Purify by Column Chromatography (if necessary) K->L

References

Application Note: Isopropyl 4-Oxopentanoate as a Novel Derivatizing Agent for the GC-MS Analysis of Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed method for the derivatization of primary amines, including biogenic amines, using isopropyl 4-oxopentanoate for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The derivatization reaction proceeds via the formation of a Schiff base between the primary amine and the ketone moiety of this compound, yielding a more volatile and thermally stable N-substituted imine. This method offers a potential alternative for the quantitative analysis of primary amines in various biological and pharmaceutical matrices. Detailed experimental protocols, hypothetical quantitative data, and workflow visualizations are provided to guide researchers in the implementation and further validation of this technique.

Introduction

The quantitative analysis of primary amines, such as biogenic amines and pharmaceutical intermediates, is crucial in various fields, including food safety, clinical diagnostics, and drug development. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, the direct GC analysis of many primary amines is challenging due to their high polarity, low volatility, and tendency to exhibit poor peak shapes.

Derivatization is a common strategy to overcome these limitations. An ideal derivatizing agent should react rapidly and quantitatively with the target analyte to form a single, stable product with improved chromatographic properties. This compound, a keto-ester, presents a promising, yet unexplored, candidate for the derivatization of primary amines. The ketone functional group can react with primary amines to form a Schiff base (imine), thereby reducing the polarity and increasing the volatility of the analyte.

This application note outlines a hypothetical protocol for the use of this compound as a derivatizing agent for the GC-MS analysis of primary amines.

Proposed Derivatization Reaction

The derivatization of a primary amine with this compound is proposed to proceed through a nucleophilic addition of the amine to the ketone carbonyl group, followed by the elimination of a water molecule to form a stable imine, as depicted below.

Caption: Proposed reaction of a primary amine with this compound.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Primary amine standards (e.g., histamine, putrescine, cadaverine, phenethylamine)

  • Anhydrous pyridine

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each primary amine standard in 10 mL of deionized water.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions with deionized water to obtain a mixed standard solution containing 10 µg/mL of each amine.

Derivatization Protocol
  • Sample Preparation: Pipette 100 µL of the working standard mixture or sample into a 2 mL reaction vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 20 µL of this compound.

    • Cap the vial tightly and heat at 80°C for 60 minutes in a heating block.

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of ethyl acetate and 200 µL of deionized water.

    • Vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Drying and Analysis:

    • Transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Inject 1 µL of the dried organic extract into the GC-MS system.

Hypothetical GC-MS Analysis

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

GC-MS Conditions
ParameterValue
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 40-450

Hypothetical Quantitative Data

The following tables summarize the expected quantitative performance of the proposed method for the analysis of four biogenic amines.

Table 1: Hypothetical Retention Times and Mass Fragments

Analyte (Derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Putrescine12.5198155, 112
Cadaverine13.2212169, 126
Histamine15.8221178, 81
Phenethylamine16.5231188, 91

Table 2: Hypothetical Method Validation Parameters

AnalyteLinearity (r²)LOD (ng/mL)LOQ (ng/mL)
Putrescine0.998515
Cadaverine0.999412
Histamine0.997825
Phenethylamine0.99926

Visualizations

experimental_workflow sample_prep Sample/Standard Preparation drying Evaporation to Dryness sample_prep->drying derivatization Add Pyridine & this compound Heat at 80°C for 60 min drying->derivatization extraction Liquid-Liquid Extraction with Ethyl Acetate derivatization->extraction analysis GC-MS Analysis extraction->analysis

Caption: Experimental workflow for the derivatization and analysis of primary amines.

Conclusion

The proposed method utilizing this compound as a derivatizing agent offers a promising avenue for the GC-MS analysis of primary amines. The formation of stable imine derivatives is expected to improve the chromatographic performance and allow for sensitive and quantitative analysis. The provided protocol and hypothetical data serve as a foundation for researchers to further develop and validate this novel derivatization strategy for their specific applications. It is recommended that the reaction conditions, such as temperature, time, and reagent concentrations, be optimized for the target analytes to ensure the robustness and accuracy of the method.

Application of Isopropyl 4-Oxopentanoate in Biomass Conversion: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Isopropyl 4-oxopentanoate, more commonly known as isopropyl levulinate, is a versatile, bio-based platform chemical derived from the processing of lignocellulosic biomass. As a derivative of levulinic acid—one of the top twelve value-added chemicals from biomass identified by the U.S. Department of Energy—isopropyl levulinate is gaining significant attention for its role in creating sustainable fuels and chemical intermediates. Its properties make it a promising candidate for use as a biofuel additive that can reduce soot formation in engines.[1] Furthermore, it serves as a valuable precursor in the synthesis of other important chemicals, such as γ-valerolactone (GVL), a green solvent and fuel additive.

The production of isopropyl levulinate from biomass typically follows two main pathways: the esterification of levulinic acid or the direct conversion of other biomass-derived furans, such as furfural and furfuryl alcohol. These processes leverage various catalytic systems to achieve high yields and selectivity, positioning isopropyl levulinate as a key component in the modern biorefinery concept.

Application Notes

This compound's primary applications in biomass conversion stem from its utility as a "green" solvent, a fuel additive, and a chemical intermediate.

  • Biofuel and Fuel Additive: Alkyl levulinates, including isopropyl levulinate, are recognized as promising biofuel additives.[1] When blended with conventional transportation fuels like diesel, they can improve combustion efficiency and significantly reduce the emission of particulate matter (soot).[1] Their oxygen content contributes to a cleaner burn, and their synthesis from renewable biomass offers a pathway to reduce the carbon footprint of transportation fuels.

  • Chemical Intermediate: Isopropyl levulinate is a precursor for synthesizing high-value chemicals. One of the most notable conversions is its hydrogenation to produce γ-valerolactone (GVL). GVL is a highly sought-after green solvent, a precursor for polymers, and can be further upgraded to hydrocarbon fuels.

  • Green Solvent: Due to its favorable properties, isopropyl levulinate can also be used as a bio-derived solvent in various chemical processes, replacing more hazardous and petroleum-derived solvents.

Pathways for this compound Production from Biomass

The synthesis of isopropyl levulinate can be achieved through several routes starting from raw lignocellulosic biomass. The primary pathways involve the initial breakdown of biomass into key platform molecules like levulinic acid or furfural.

G Biomass Biomass Cellulose Cellulose Biomass->Cellulose Furfural Furfural Biomass->Furfural Acid Hydrolysis (from Hemicellulose) Levulinic_Acid Levulinic Acid Cellulose->Levulinic_Acid Acid Hydrolysis Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Catalytic Transfer Hydrogenation Product This compound (Isopropyl Levulinate) Levulinic_Acid->Product Acid-Catalyzed Esterification (with Isopropanol) Furfuryl_Alcohol->Product Acid-Catalyzed Alcoholysis (with Isopropanol)

Caption: Production pathways from biomass to this compound.

Data Presentation

The yield and selectivity of this compound synthesis are highly dependent on the starting material, catalyst, and reaction conditions.

Starting MaterialCatalyst SystemTemp. (°C)TimeYield (%)Reference
FurfuralCuOₓ/Fe₃O₄ then Amberlyst-70--84
FurfuralAu-H₄SiW₁₂O₄₀/ZrO₂--80.2
FurfuralZrO₂@SBA-15--87.2[1]
Furfuryl AlcoholAmberlyst-70 (Microwave)1201.5 h~80
Furfuryl AlcoholPurolite CT151Reflux5 h50[2][3]
Levulinic AcidFe₂(SO₄)₃604 h>90 (conversion)[4]
Cellulose---89

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Levulinic Acid with Isopropanol

This protocol describes the synthesis of isopropyl levulinate from levulinic acid using a solid acid catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge round-bottom flask with Levulinic Acid, Isopropanol, and Catalyst B Equip with condenser and magnetic stirrer A->B C Heat mixture to reflux (approx. 80-110°C) B->C D Maintain reflux with vigorous stirring for 4-8 hours C->D E Cool reaction mixture to room temperature D->E F Filter to remove solid catalyst E->F G Remove excess isopropanol via rotary evaporation F->G H Purify product by vacuum distillation G->H

Caption: Workflow for esterification of levulinic acid.

Materials:

  • Levulinic Acid (LA)

  • Isopropanol (IPA)

  • Solid Acid Catalyst (e.g., Amberlyst-15, Sulfated Zirconia, or Fe₂(SO₄)₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine levulinic acid, isopropanol, and the acid catalyst. A typical molar ratio of LA to IPA is 1:6 to use the alcohol as both reactant and solvent.[4] Catalyst loading is typically 3-5 mol% relative to the levulinic acid.[4]

  • Esterification: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to the reflux temperature of isopropanol (approximately 82°C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction at reflux for 4 to 8 hours. The progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.

  • Solvent Removal: Remove the excess isopropanol from the filtrate using a rotary evaporator.

  • Purification: The crude isopropyl levulinate can be purified by vacuum distillation to yield a transparent or light-yellow liquid.[2][5]

Protocol 2: Two-Step Cascade Conversion of Furfural to this compound

This protocol outlines a microwave-assisted cascade process starting from furfural. The first step is the catalytic transfer hydrogenation of furfural to furfuryl alcohol, followed by the in-situ alcoholysis to the final product.

G A Step 1: CTH Reaction Combine Furfural, Isopropanol, and Hydrogenation Catalyst (e.g., Cu-Fe₃O₄) in MW reactor B Heat with Microwave Irradiation to produce Furfuryl Alcohol-rich liquor A->B Catalytic Transfer Hydrogenation (CTH) C Step 2: Alcoholysis Add Solid Acid Catalyst (e.g., Amberlyst-70) to the liquor B->C In-situ addition D Continue Microwave Heating (e.g., 120°C, 1.5h) C->D Acid-catalyzed Alcoholysis E Cool and Filter to remove catalysts D->E F Purify Product (e.g., Distillation) E->F

Caption: Workflow for two-step conversion of furfural.

Materials:

  • Furfural

  • Isopropanol (serves as H-donor and solvent/reactant)

  • Transfer Hydrogenation Catalyst (e.g., magnetically recoverable Cu-Fe₃O₄)

  • Solid Acid Catalyst (e.g., Amberlyst-70)[1]

  • Microwave synthesis reactor

  • Filtration apparatus

  • Purification equipment (e.g., distillation column)

Procedure:

  • Catalytic Transfer Hydrogenation (CTH):

    • In a microwave reactor vessel, combine furfural, isopropanol, and the CTH catalyst (e.g., Cu-Fe₃O₄).[1] Isopropanol is used in large excess.

    • Seal the vessel and heat the mixture using microwave irradiation. This reaction converts furfural to furfuryl alcohol, using isopropanol as the hydrogen source. The resulting mixture is a furfuryl alcohol-rich liquor.

  • Acid-Catalyzed Alcoholysis:

    • After the CTH step, cool the vessel and add the solid acid catalyst (e.g., Amberlyst-70) directly to the furfuryl alcohol-rich liquor.[1]

    • Reseal the vessel and continue heating with microwave irradiation, for instance at 120°C for 1.5 hours. This step converts the furfuryl alcohol into isopropyl levulinate.

  • Work-up and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the solid catalysts by filtration (magnetic separation can be used for the Cu-Fe₃O₄ catalyst).

    • The resulting liquid contains the product, isopropyl levulinate, which can be purified from the solvent and any byproducts by distillation.[2][5]

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl 4-Oxopentanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl 4-oxopentanoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

1. Issue: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yield in the Fischer esterification of levulinic acid with isopropanol is a common problem that can stem from several factors. The primary reason is often the reversible nature of the reaction.[1][2][3][4][5] To drive the equilibrium towards the product, several strategies can be employed:

    • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants.[1][2][3][4][5]

      • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[3][6]

    • Excess Reactant: Using a large excess of one of the reactants can also favor product formation.[2][3]

      • Solution: Increase the molar ratio of isopropanol to levulinic acid. Ratios of 3:1 or higher are often effective.

    • Inadequate Catalyst Activity: The acid catalyst may be weak, impure, or used in an insufficient amount.

      • Solution: Ensure you are using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3][6] For solid acid catalysts, ensure they are properly activated and not poisoned. Increase the catalyst loading if necessary, though be mindful of potential side reactions.

    • Suboptimal Reaction Temperature: The reaction may not have reached the necessary temperature for a sufficient duration.

      • Solution: Ensure the reaction is maintained at the reflux temperature of the solvent or the alcohol (typically around 80-110°C) for an adequate period.[6]

    • Steric Hindrance: Isopropanol, being a secondary alcohol, has more steric hindrance than primary alcohols, which can slow down the reaction rate.[7]

      • Solution: A longer reaction time may be necessary to achieve a high conversion.

2. Issue: Presence of Significant Side Products

  • Question: My post-reaction analysis (e.g., GC-MS) shows the presence of significant impurities and side products. What are these compounds and how can I minimize their formation?

  • Answer: Several side products can form during the synthesis of this compound. Identifying them is key to mitigating their formation.

    • Unreacted Levulinic Acid: The most common impurity is unreacted starting material.

      • Solution: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion.

    • α-Angelica Lactone and β-Angelica Lactone: These can form via intramolecular cyclization and dehydration of levulinic acid, especially at higher temperatures.[8][9][10]

      • Solution: Maintain careful temperature control. While higher temperatures can increase the reaction rate, they can also promote the formation of these byproducts. Using a milder acid catalyst or a lower reaction temperature for a longer duration might be beneficial.

    • Pseudo-levulinate Esters: These are intermediates that may accumulate if the reaction conditions are not optimal for their conversion to the final product.[8][9][10]

      • Solution: Ensure sufficient catalyst strength and reaction time to facilitate the conversion of these intermediates.

    • Di-isopropyl Ether: Acid-catalyzed dehydration of isopropanol can lead to the formation of di-isopropyl ether, particularly if the reaction temperature is too high or the acid concentration is excessive.

      • Solution: Maintain the reaction temperature at the minimum necessary for esterification and avoid excessively high concentrations of the acid catalyst.

3. Issue: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What are the best purification strategies?

  • Answer: Purifying this compound requires removing unreacted starting materials, the acid catalyst, and any side products.

    • Neutralization and Extraction: Before distillation, it is crucial to neutralize the acid catalyst.

      • Protocol:

        • Cool the reaction mixture to room temperature.

        • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.

        • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

        • Combine the organic layers and wash with brine (saturated NaCl solution).

        • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

        • Filter to remove the drying agent.

    • Fractional Distillation: This is the most common method for purifying the final product.[6]

      • Protocol:

        • Remove the solvent under reduced pressure using a rotary evaporator.

        • Set up a fractional distillation apparatus. It is important to use a fractionating column to effectively separate compounds with close boiling points.

        • Distill under reduced pressure to lower the boiling point and prevent potential degradation of the product at high temperatures.

        • Collect the fraction corresponding to the boiling point of this compound.

    • Column Chromatography: For very high purity or small-scale purifications, column chromatography can be employed.[6]

      • Protocol: Use silica gel as the stationary phase and a solvent system such as a mixture of hexane and ethyl acetate as the mobile phase. The polarity of the solvent system can be optimized using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most common and straightforward laboratory-scale synthesis is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of levulinic acid with isopropanol.[6]

2. Which acid catalysts are most effective for this synthesis?

Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective.[3][6]

  • Heterogeneous Catalysts: Solid acid catalysts such as acidic resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons are also used. These offer the advantage of easier separation from the reaction mixture.[6][9]

3. What are the typical reaction conditions?

  • Temperature: Typically, the reaction is carried out at the reflux temperature of the alcohol or an azeotropic solvent, which is usually in the range of 80-110°C.[6]

  • Reaction Time: The reaction time can vary from a few hours to over 24 hours, depending on the catalyst, temperature, and scale of the reaction.[6]

  • Solvent: The reaction can be run neat (using excess isopropanol as the solvent) or with a solvent like toluene that can also act as an azeotropic agent to remove water.[6]

4. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials (levulinic acid) and the appearance of the product.

  • Gas Chromatography (GC): GC analysis of aliquots taken from the reaction mixture can provide a quantitative measure of the conversion of levulinic acid to this compound.

5. What are the expected spectroscopic data for this compound?

  • ¹H NMR: Expect characteristic signals for the isopropyl group (a septet around 4.9-5.1 ppm and a doublet around 1.2 ppm), the methylene groups of the pentanoate chain (two triplets around 2.5-2.8 ppm), and the methyl ketone group (a singlet around 2.2 ppm).[6]

  • ¹³C NMR: Key signals include those for the ester carbonyl carbon (around 172 ppm), the ketone carbonyl carbon (around 206 ppm), the methine carbon of the isopropyl group (around 67 ppm), and the various methyl and methylene carbons.[6]

  • IR Spectroscopy: Look for strong absorption bands corresponding to the ester C=O stretch (around 1730-1740 cm⁻¹) and the ketone C=O stretch (around 1715-1720 cm⁻¹).

  • Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ should be observed at m/z = 158.[6]

Data Presentation

Table 1: Effect of Catalyst on this compound Yield

CatalystCatalyst Loading (wt% of Levulinic Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid5%1006~95% ConversionGeneral Literature
Amberlyst-1520%1008~90% Yield[9]
p-Toluenesulfonic Acid5%1105>90% Conversion[3]
ZSM-515%12012~85% Yield[9]

Table 2: Influence of Reaction Parameters on Yield

ParameterVariationEffect on YieldExplanation
Temperature Increasing from 80°C to 120°CGenerally increasesHigher temperature increases reaction rate, but may also lead to side products.
Isopropanol:Levulinic Acid Molar Ratio Increasing from 1:1 to 5:1IncreasesShifts the equilibrium towards product formation.
Catalyst Loading Increasing from 1 wt% to 10 wt%Generally increasesMore active sites for the reaction, but can increase side reactions at very high loadings.
Water Content Presence of waterDecreasesShifts the equilibrium towards the reactants (hydrolysis of the ester).

Experimental Protocols

Detailed Methodology for Acid-Catalyzed Esterification

  • Reactant and Catalyst Charging:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, add levulinic acid (1 equivalent).

    • Add isopropanol (3-5 equivalents).

    • If using a solvent, add toluene (approximately 2-3 mL per gram of levulinic acid).

    • Carefully add the acid catalyst (e.g., 0.05 equivalents of sulfuric acid or p-toluenesulfonic acid).

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess isopropanol.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Levulinic Acid Levulinic Acid Heating at Reflux Heating at Reflux Levulinic Acid->Heating at Reflux Isopropanol Isopropanol Isopropanol->Heating at Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Heating at Reflux Water Removal (Dean-Stark) Water Removal (Dean-Stark) Heating at Reflux->Water Removal (Dean-Stark) Neutralization Neutralization Water Removal (Dean-Stark)->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation Pure Product Pure Product Fractional Distillation->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Reversible Reaction Reversible Reaction Low Yield->Reversible Reaction Insufficient Catalyst Insufficient Catalyst Low Yield->Insufficient Catalyst Low Temperature Low Temperature Low Yield->Low Temperature Presence of Water Presence of Water Low Yield->Presence of Water Remove Water (Dean-Stark) Remove Water (Dean-Stark) Reversible Reaction->Remove Water (Dean-Stark) Use Excess Isopropanol Use Excess Isopropanol Reversible Reaction->Use Excess Isopropanol Increase Catalyst Loading Increase Catalyst Loading Insufficient Catalyst->Increase Catalyst Loading Ensure Reflux Temperature Ensure Reflux Temperature Low Temperature->Ensure Reflux Temperature Presence of Water->Remove Water (Dean-Stark)

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude Isopropyl 4-Oxopentanoate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude isopropyl 4-oxopentanoate by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. This technique separates the desired ester from less volatile impurities, such as unreacted levulinic acid and acid catalyst, and more volatile impurities, like residual isopropanol.[1] For small-scale or analytical purposes, column chromatography can also be employed.

Q2: What are the expected boiling points for this compound at different pressures?

A2: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 Torr), it boils at approximately 208-209°C. Under vacuum, the boiling point is significantly lower. For example, at 10 Torr, the boiling point is in the range of 86-87°C.[2] Having a reliable vacuum source and an accurate pressure gauge is crucial for controlling the distillation.

Q3: What are the common impurities in crude this compound?

A3: Crude this compound, typically synthesized via Fischer esterification of levulinic acid and isopropanol, may contain the following impurities:

  • Unreacted levulinic acid: A high-boiling point carboxylic acid.

  • Unreacted isopropanol: A low-boiling point alcohol.

  • Acid catalyst: Typically a strong acid like sulfuric acid, which is non-volatile.

  • Water: A byproduct of the esterification reaction.

  • Side products: Such as pseudo-levulinate esters.

Q4: How can I tell if my distillation is proceeding correctly?

A4: A successful distillation is characterized by a stable vacuum, a steady distillation rate (ideally 1-2 drops per second), and a constant temperature reading on the thermometer at the distillation head. This constant temperature should correspond to the expected boiling point of this compound at the measured pressure.

Troubleshooting Guide

This guide addresses common problems encountered during the vacuum distillation of this compound.

Problem Possible Cause(s) Solution(s)
No Product Distilling Over 1. Vacuum is too high (pressure is too low): The boiling point of the compound is below the temperature of the condenser. 2. Heating is insufficient: The distillation pot is not reaching the required temperature. 3. System leak: The vacuum is not reaching the desired low pressure.1. Slowly and carefully increase the pressure until distillation begins at a reasonable temperature. 2. Increase the heating mantle temperature gradually. Ensure the heating mantle is in good contact with the distillation flask. 3. Check all joints and connections for leaks. Re-grease joints if necessary. A hissing sound is often indicative of a leak.
Product Distilling Too Quickly 1. Heating is too aggressive. 2. Pressure is too high. 1. Reduce the heating mantle temperature. 2. Lower the pressure to decrease the boiling point.
Bumping or Foaming in the Distillation Flask 1. Residual low-boiling solvents (e.g., isopropanol, water). 2. Heating is too rapid. 3. Inadequate stirring or lack of boiling chips. 4. Decomposition of the product at high temperatures.1. Perform an initial distillation at a lower temperature and higher pressure to remove volatile impurities before the main distillation. 2. Heat the mixture slowly and evenly. 3. Use a magnetic stir bar and stir plate to ensure smooth boiling. Boiling chips are not effective under vacuum. 4. Ensure the vacuum is low enough to allow distillation at a temperature that does not cause decomposition.
Unstable Thermometer Reading 1. Inconsistent heating. 2. Fluctuating vacuum. 3. Condenser is not efficient enough. 1. Ensure the heating mantle provides consistent heat. A sand bath can provide more uniform heating. 2. Check the vacuum pump and all connections for stability. Use a vacuum regulator if available. 3. Ensure a steady flow of cold water through the condenser.
Product is Contaminated with Impurities 1. Inefficient fractional distillation column. 2. Distillation rate is too fast. 3. Improper collection of fractions. 1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). 2. Maintain a slow and steady distillation rate to allow for proper separation. 3. Collect a forerun fraction to remove any low-boiling impurities. Collect the main fraction at the stable boiling point of the product. Collect a final fraction separately as the temperature begins to rise or drop.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 TorrBoiling Point (°C) at 10 Torr
This compound158.19~208-20986-87[2]
Levulinic Acid116.12~245-246~140-142
Isopropanol60.1082.6-

Experimental Protocols

Detailed Methodology for Purification of Crude this compound by Vacuum Distillation:

  • Preparation of the Crude Product:

    • After the esterification reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the bulk of the solvent (if any was used) and any remaining volatile impurities using a rotary evaporator.

  • Assembly of the Distillation Apparatus:

    • Assemble a fractional distillation apparatus for vacuum distillation. This should include a round-bottom flask (distillation pot), a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a pressure gauge.

    • Ensure all glassware is clean and dry.

    • Use a magnetic stir bar in the distillation flask for smooth boiling.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Distillation Procedure:

    • Transfer the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity.

    • Begin stirring the crude product.

    • Start the flow of cold water through the condenser.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation pot using a heating mantle or an oil bath.

    • Collect the forerun, which will contain any low-boiling impurities like residual isopropanol.

    • Once the temperature at the distillation head stabilizes at the expected boiling point of this compound for the given pressure, change the receiving flask to collect the pure product.

    • Continue distillation at a slow and steady rate (1-2 drops per second) while monitoring the temperature and pressure.

    • Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation pot. Do not distill to dryness.

    • Allow the apparatus to cool completely before releasing the vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_distillation Vacuum Distillation esterification Esterification of Levulinic Acid & Isopropanol neutralization Neutralization esterification->neutralization extraction Extraction & Washing neutralization->extraction drying Drying extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal dist_setup Apparatus Setup solvent_removal->dist_setup Crude Product forerun Forerun Collection (Low-boiling impurities) dist_setup->forerun main_fraction Main Fraction Collection (Pure Product) forerun->main_fraction final_fraction Final Fraction Collection main_fraction->final_fraction analysis Purity Analysis (GC, NMR) main_fraction->analysis Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_no_distillate No Product Distilling cluster_bumping Bumping/Foaming cluster_unstable_temp Unstable Temperature start Distillation Problem check_vacuum Check Vacuum Level start->check_vacuum check_volatiles Check for Low-Boiling Impurities start->check_volatiles check_heat_consistency Check Heat Source Consistency start->check_heat_consistency check_heat Check Heating check_vacuum->check_heat check_leaks Check for Leaks check_heat->check_leaks solution1 Stable Vacuum check_leaks->solution1 Fix Leaks check_heating_rate Check Heating Rate check_volatiles->check_heating_rate check_stirring Ensure Proper Stirring check_heating_rate->check_stirring solution2 Smooth Boiling check_stirring->solution2 Use Magnetic Stirring check_vacuum_stability Check Vacuum Stability check_heat_consistency->check_vacuum_stability check_condenser Check Condenser Efficiency check_vacuum_stability->check_condenser solution3 Stable Temperature check_condenser->solution3 Adjust Water Flow

Caption: Troubleshooting logic for common vacuum distillation issues.

References

Technical Support Center: Synthesis of Isopropyl Levulinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of isopropyl levulinate.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of isopropyl levulinate, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive Catalyst: The solid acid catalyst (e.g., Amberlyst-15) may be deactivated by moisture or impurities.Ensure the catalyst is properly dried before use. If reusing the catalyst, consider regeneration by washing with an appropriate solvent (e.g., isopropanol, acetone) and drying.[1]
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.Increase the catalyst loading. A typical starting point is a substrate-to-catalyst ratio of around 6.4 mmol of furfuryl alcohol per milliequivalent of H+ ions on the resin.[1]
Low Reaction Temperature: The reaction temperature may be insufficient for the chosen catalyst and reaction time.Increase the reaction temperature. For Amberlyst resins, temperatures between 120°C and 150°C are often effective.[1]
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Increase the reaction time. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.
High Yield of Isopropyl Furfuryl Ether, Low Yield of Isopropyl Levulinate Reaction Not Driven to Completion: Isopropyl furfuryl ether is a key intermediate in the reaction pathway from furfuryl alcohol. Its accumulation indicates that the second step of the reaction is slow.[1]Increase the reaction time and/or temperature to facilitate the conversion of the ether intermediate to the final product. Stronger Brønsted acidity in the catalyst can also promote this conversion.
Formation of Dark, Insoluble Byproducts (Humins) High Reaction Temperature or Catalyst Loading: Aggressive reaction conditions can lead to the polymerization of furfuryl alcohol or other furanic intermediates, forming insoluble humins.Optimize the reaction temperature and catalyst loading to minimize polymerization. Stepwise temperature ramping can sometimes be beneficial.
Presence of Water: Water can promote side reactions, including the formation of humins.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Presence of Furfurylideneacetone Unreacted Furfural and Presence of Acetone: If the synthesis starts from furfural and isopropanol is used as a hydrogen donor, acetone is formed as a byproduct. Unreacted furfural can then undergo a condensation reaction with this acetone.[1]Ensure complete conversion of furfural in the initial hydrogenation step. If using a one-pot method, select a catalyst that favors the rapid conversion of furfural to furfuryl alcohol.
Presence of 2-Furaldehyde Diisopropyl Acetal Reaction of Unreacted Furfural with Isopropanol: In the presence of an acid catalyst, unreacted furfural can react with isopropanol to form the corresponding acetal.Optimize the initial hydrogenation step to ensure complete conversion of furfural.
Difficulty in Product Purification Close Boiling Points of Byproducts: Some side products, such as isopropyl furfuryl ether, may have boiling points close to that of isopropyl levulinate, making separation by distillation challenging.Utilize fractional distillation with a high-efficiency column. Alternatively, consider chromatographic purification methods for high-purity applications.
Presence of Water Azeotrope: Isopropanol can form an azeotrope with water, which can complicate distillation.Use a drying agent (e.g., anhydrous magnesium sulfate) before distillation to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when synthesizing isopropyl levulinate from furfuryl alcohol?

A1: The main side reactions include the formation of isopropyl furfuryl ether as an intermediate that may not fully convert to the final product, and the polymerization of furfuryl alcohol or other furanic intermediates to form insoluble humins. If unreacted furfural is present, side products like 2-furaldehyde diisopropyl acetal and furfurylideneacetone can also be formed.[1]

Q2: How can I monitor the progress of the reaction and identify byproducts?

A2: Gas chromatography-mass spectrometry (GC-MS) is an effective technique to monitor the disappearance of starting materials, the formation of the desired product, and the emergence of any side products. This allows for the identification of intermediates like isopropyl furfuryl ether and other byproducts by comparing their mass spectra to known databases.

Q3: What is the role of the acid catalyst in the synthesis of isopropyl levulinate?

A3: The acid catalyst, typically a solid acid with Brønsted acid sites, plays a crucial role in protonating the hydroxyl group of furfuryl alcohol, facilitating its conversion to an intermediate that can then react with isopropanol. The strength and density of these acid sites can influence the reaction rate and the selectivity towards the desired product versus side reactions.[1]

Q4: Can I reuse the solid acid catalyst?

A4: Yes, one of the advantages of using solid acid catalysts like Amberlyst resins is their reusability. After a reaction, the catalyst can be recovered by filtration, washed with a suitable solvent (e.g., isopropanol, acetone) to remove any adsorbed species, and then dried before being used in subsequent reactions.[1] Studies have shown good stability for several cycles.[1]

Q5: What are the main synthetic routes to isopropyl levulinate?

A5: The two primary routes are the esterification of levulinic acid with isopropanol and the alcoholysis of furfuryl alcohol with isopropanol. The latter is often preferred due to the high reactivity of furfuryl alcohol.[2] A one-pot conversion from furfural is also possible, which involves the initial in-situ formation of furfuryl alcohol.[3]

Quantitative Data Summary

The following tables summarize the performance of different catalysts and the impact of reaction conditions on the synthesis of isopropyl levulinate.

Table 1: Comparison of Different Catalysts for Isopropyl Levulinate Synthesis from Furfuryl Alcohol

CatalystTemperature (°C)Time (h)Furfuryl Alcohol Conversion (%)Isopropyl Levulinate Yield (%)Key Observations
Amberlyst-701202>9996High yield and selectivity under relatively mild conditions.[1]
Amberlyst-151202>99~60Lower yield compared to Amberlyst-70, possibly due to diffusion limitations.[1]
Niobium Phosphate1201~98<5High conversion but selective towards the isopropyl furfuryl ether intermediate.[1]
Nb2O5-ZrO2180-93 (from Furfural)72 (selectivity)One-pot conversion from furfural, but catalyst recyclability can be an issue.[1]

Experimental Protocols

Protocol 1: Synthesis of Isopropyl Levulinate from Furfuryl Alcohol using Amberlyst-70

Materials:

  • Furfuryl alcohol (FA)

  • Anhydrous isopropanol (IPA)

  • Amberlyst-70 (A70) resin, dried

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a suitable reaction vessel (e.g., a microwave reactor vial or a round-bottom flask with a reflux condenser), add furfuryl alcohol (0.51 mmol).

  • Add anhydrous isopropanol (1.5 mL).

  • Add the dried Amberlyst-70 resin to achieve a substrate-to-catalyst ratio of 6.4 mmol of FA per milliequivalent of H+ on the resin.

  • Seal the vessel and heat the reaction mixture to 120°C with stirring.

  • Maintain the reaction at this temperature for 2 hours.

  • After cooling to room temperature, take an aliquot of the reaction mixture, filter out the catalyst, and dilute with a known volume of a suitable solvent containing an internal standard.

  • Analyze the sample by GC-MS to determine the conversion of furfuryl alcohol and the yield of isopropyl levulinate.

  • For product isolation, filter the entire reaction mixture to remove the catalyst. The catalyst can be washed with isopropanol and acetone, then dried for reuse.[1]

  • Remove the excess isopropanol from the filtrate by rotary evaporation.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Isopropyl Levulinate from Levulinic Acid

Materials:

  • Levulinic acid (LA)

  • Isopropanol (IPA)

  • Solid acid catalyst (e.g., Amberlyst-15), dried

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid and an excess of isopropanol (e.g., a 1:10 molar ratio of LA to IPA).

  • Add the dried solid acid catalyst (e.g., 5-10 wt% relative to the levulinic acid).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Wash the catalyst with a small amount of isopropanol.

  • Remove the excess isopropanol from the filtrate by rotary evaporation.

  • The resulting crude isopropyl levulinate can be purified by vacuum distillation.

Visualizations

Side_Reactions_from_Furfuryl_Alcohol FA Furfuryl Alcohol IPFE Isopropyl Furfuryl Ether (Intermediate/Byproduct) FA->IPFE + Isopropanol - H2O Humins Humins (Polymeric Byproducts) FA->Humins Polymerization IPL Isopropyl Levulinate (Product) IPFE->IPL + H2O, Rearrangement

Reaction pathway and side reactions from furfuryl alcohol.

Side_Reactions_from_Furfural cluster_cth CTH Byproducts Furfural Furfural (Starting Material) FA Furfuryl Alcohol Furfural->FA Catalytic Transfer Hydrogenation (CTH) with Isopropanol Acetal 2-Furaldehyde Diisopropyl Acetal Furfural->Acetal + 2 Isopropanol - H2O Condensation_Product Furfurylideneacetone Furfural->Condensation_Product + Acetone - H2O IPL Isopropyl Levulinate (Product) FA->IPL Alcoholysis with Isopropanol Acetone Acetone (Byproduct of CTH)

Side reactions originating from unreacted furfural.

Troubleshooting_Workflow Start Low Isopropyl Levulinate Yield Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Troubleshoot_Reaction Increase Temperature/Time Increase Catalyst Load Check Catalyst Activity Low_Conversion->Troubleshoot_Reaction Analyze_Byproducts Analyze Byproduct Profile (GC-MS) High_Conversion->Analyze_Byproducts High_IPFE High Isopropyl Furfuryl Ether Analyze_Byproducts->High_IPFE Predominant High_Humins High Humin Formation Analyze_Byproducts->High_Humins Predominant Increase_Time_Temp Increase Reaction Time/Temp High_IPFE->Increase_Time_Temp Optimize_Conditions Decrease Temperature/ Catalyst Load High_Humins->Optimize_Conditions

A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting the Esterification of Levulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the esterification of levulinic acid.

Frequently Asked Questions (FAQs)

Q1: My levulinic acid esterification has a low conversion rate. What are the most common causes?

A1: Low conversion in levulinic acid esterification is a frequent issue primarily due to the reversible nature of the Fischer-Speier esterification reaction. The key factors that can lead to low conversion include:

  • Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[1]

  • Suboptimal Catalyst: The type and concentration of the acid catalyst are crucial. Insufficient catalyst loading or the use of a less effective catalyst can result in slow reaction rates and low conversion. Common catalysts include sulfuric acid, hydrochloric acid, and solid acid catalysts like Amberlyst-15.[1][2][3]

  • Inadequate Reaction Temperature: The reaction temperature significantly influences the reaction rate. Temperatures that are too low will result in a slow reaction, while excessively high temperatures can lead to side reactions and degradation of products.[4][5]

  • Incorrect Molar Ratio of Reactants: An excess of the alcohol is typically used to drive the equilibrium towards the formation of the ester.[1][6] An insufficient amount of the alcohol can limit the conversion.

  • Steric Hindrance: The structure of the alcohol used can affect the reaction rate. Steric hindrance increases with the branching and length of the alcohol's alkyl chain, which can lead to lower conversion rates.[7][8]

Q2: How can I effectively remove water from the reaction mixture to improve the ester yield?

A2: Removing water is critical for driving the esterification reaction to completion. Several methods can be employed:

  • Dean-Stark Apparatus: This is a common laboratory technique that involves azeotropic distillation to remove water as it is formed. A solvent like toluene is often used, which forms a low-boiling azeotrope with water.[1][9]

  • Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture can sequester the water produced. Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[6][9] Molecular sieves are another effective option.[9]

  • Pervaporation: This membrane-based separation technique can selectively remove water from the reaction mixture, and can be particularly useful in enzymatic esterification processes.[10][11]

Q3: What are the optimal reaction conditions for the esterification of levulinic acid?

A3: The optimal reaction conditions are highly dependent on the specific alcohol, catalyst, and experimental setup being used. However, some general guidelines and examples from the literature can be a good starting point. The key parameters to optimize are reaction time, catalyst dosage, the molar ratio of alcohol to levulinic acid, and reaction temperature.[7] For instance, one study achieved a 99.6% yield of n-butyl levulinate under mild conditions by optimizing these four factors using a response surface methodology.[7]

Troubleshooting Guide

Issue: Low Conversion and Yield

This guide will help you troubleshoot and resolve issues of low conversion in your levulinic acid esterification experiments.

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst appropriate and at the correct concentration? check_water->check_catalyst Yes implement_water_removal Implement or optimize water removal (e.g., Dean-Stark, molecular sieves). check_water->implement_water_removal No check_conditions Are the reaction temperature and time optimized? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts or optimize the concentration of the current one. check_catalyst->optimize_catalyst No check_ratio Is the alcohol-to-acid molar ratio sufficient? check_conditions->check_ratio Yes optimize_conditions Systematically vary temperature and time to find the optimum. check_conditions->optimize_conditions No increase_ratio Increase the excess of the alcohol. check_ratio->increase_ratio No end_success Conversion Improved check_ratio->end_success Yes implement_water_removal->end_success optimize_catalyst->end_success optimize_conditions->end_success increase_ratio->end_success

Caption: A flowchart to diagnose and resolve low conversion issues.

Issue: Catalyst Inefficiency or Deactivation

Q: My catalyst doesn't seem to be effective, or its activity decreases upon reuse. What should I do?

A: Catalyst inefficiency can be due to several factors:

  • Catalyst Choice: Not all acid catalysts are equally effective. For example, while Amberlyst-15, a solid acid catalyst, is reusable, it may show lower yields for certain esters compared to homogeneous catalysts like sulfuric acid.[2] Iron(III) sulfate has been shown to be an efficient, inexpensive, and recyclable catalyst for this reaction.[5]

  • Catalyst Leaching: In the case of solid acid catalysts, the active acidic sites may leach into the reaction medium, reducing the catalyst's reusability and performance.

  • Water Inhibition: For some catalysts, the presence of water can inhibit catalytic activity. The adsorption of water on the catalyst surface can block active sites.[12]

Recommendations:

  • Screen Different Catalysts: If you suspect your current catalyst is not optimal, consider testing other types, such as different solid acid catalysts or metal salts.

  • Drying the Catalyst: Ensure your catalyst is properly dried before use, especially if it is hygroscopic.

  • Regeneration: Some solid catalysts can be regenerated. Check the manufacturer's recommendations for regeneration procedures.

Data Presentation

Table 1: Comparison of Different Catalysts and Reaction Conditions for Ethyl Levulinate Production

CatalystCatalyst LoadingLevulinic Acid to Ethanol Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Fe₂(SO₄)₃3 mol%1:12604~90% Conversion[5]
Amberlyst-1530% (w/w)1:20Reflux582% Yield (Methyl Levulinate)[3]
Amberlyst-150.1 g0.8-1.6 M LA70-100-Kinetic Study[12]
SnMCM-41-801 wt%1:5 (Methanol)120383.6% Conversion[13][14]
Nanosized TiO₂8.6 wt%-120877.6% Yield (n-Butyl Levulinate)[2]

Experimental Protocols

General Protocol for the Esterification of Levulinic Acid with Ethanol using a Solid Acid Catalyst

This protocol provides a general procedure for the esterification of levulinic acid. It should be adapted based on the specific catalyst and equipment used.

1. Materials:

  • Levulinic acid

  • Ethanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Internal standard for GC analysis (e.g., dodecane)

  • Solvents for workup and analysis (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Reaction Setup:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • If water removal is to be done azeotropically, use a Dean-Stark apparatus.

3. Procedure:

  • To the round-bottom flask, add levulinic acid, an excess of ethanol (e.g., a 1:10 molar ratio of acid to alcohol), and the solid acid catalyst (e.g., 10 wt% relative to levulinic acid).

  • Add the internal standard for subsequent quantitative analysis.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

4. Workup and Purification:

  • Once the reaction has reached completion (or the desired conversion), cool the mixture to room temperature.

  • Filter off the solid catalyst. The catalyst can be washed with a solvent, dried, and stored for potential reuse.

  • Remove the excess ethanol by rotary evaporation.

  • Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl levulinate.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Fischer Esterification Mechanism

Caption: The mechanism of the acid-catalyzed Fischer esterification.

References

Technical Support Center: Synthesis of Isopropyl 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isopropyl 4-oxopentanoate, also known as isopropyl levulinate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the Fischer esterification of levulinic acid with isopropanol. This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, which results in the formation of the ester and water as a byproduct. To achieve a high yield, the equilibrium of this reversible reaction must be shifted towards the product side.

Q2: Why is water removal critical in this synthesis?

The Fischer esterification is a reversible reaction. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials (levulinic acid and isopropanol) through hydrolysis of the ester.[1][2][3] Therefore, continuous removal of water is essential to ensure a high conversion of the reactants to the desired this compound product.

Q3: What are the common methods for removing water during the reaction?

There are three primary methods to mitigate the effects of water and drive the reaction forward:

  • Using an excess of a reactant: Employing a large excess of the alcohol (isopropanol) can shift the equilibrium towards the products, according to Le Châtelier's principle.[3][4]

  • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) allows for the physical removal of water as it is formed.

  • Use of dehydrating agents: Adding a desiccant, such as molecular sieves, can absorb the water produced during the reaction.[5] Concentrated sulfuric acid, often used as a catalyst, also has a strong dehydrating effect.[4]

Q4: What are the typical catalysts used for this esterification?

Commonly used catalysts are strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] Heterogeneous catalysts can also be employed.

Q5: What are potential side reactions or byproducts?

A potential side product is pseudo-isopropyl levulinate (a lactol ether), which can form under certain conditions.[6][7] Additionally, if using sulfuric acid as a catalyst with isopropanol, there is a possibility of forming diisopropyl ether as a byproduct, especially at higher temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Insufficient water removal: The equilibrium is not being effectively shifted towards the product. 2. Inactive catalyst: The acid catalyst may be old or hydrated. 3. Insufficient reaction time or temperature: The reaction may not have reached equilibrium. 4. Loss of product during workup: The ester may have been lost during the extraction or purification steps.1. Improve water removal: If using excess alcohol, ensure it is of a high molar ratio to the levulinic acid. If using a Dean-Stark trap, ensure there are no leaks and that the azeotrope is distilling correctly. Consider adding a drying agent like molecular sieves to the reaction mixture. 2. Use fresh catalyst: Use a fresh, unopened bottle of the acid catalyst. 3. Optimize reaction conditions: Increase the reflux time and ensure the reaction is heated to the appropriate temperature for the solvent used. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Careful workup: During aqueous washes, ensure the layers are fully separated to avoid loss of the organic layer. Be cautious during solvent removal to not evaporate the product.
Product is contaminated with starting material (levulinic acid) 1. Incomplete reaction: The reaction was stopped before reaching completion. 2. Inefficient workup: The unreacted levulinic acid was not fully removed during the neutralization and extraction steps.1. Increase reaction time: Allow the reaction to proceed for a longer duration. 2. Thorough neutralization and washing: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove all acidic components. Check the pH of the aqueous layer to ensure it is basic. Follow with a brine wash to remove residual water and salts.
Product is contaminated with isopropanol 1. Inefficient purification: The excess isopropanol was not completely removed after the reaction.1. Efficient solvent removal: After the reaction, remove the excess isopropanol under reduced pressure using a rotary evaporator. 2. Purification: Purify the crude product by distillation.
Formation of a significant amount of side products 1. Incorrect reaction temperature: Higher temperatures can favor side reactions like ether formation. 2. Nature of the catalyst: Some catalysts may promote the formation of byproducts like pseudo-levulinates.1. Control the reaction temperature: Maintain a gentle reflux and avoid excessive heating. 2. Catalyst selection: Consider using a milder catalyst or a heterogeneous catalyst to improve selectivity.

Water Removal Methodologies

Method Principle Advantages Disadvantages
Excess Alcohol Le Châtelier's Principle: Increasing the concentration of a reactant shifts the equilibrium towards the products.[3][4]Simple to implement, as isopropanol is a reactant.Requires a large excess of alcohol, which may need to be removed after the reaction. May not be as effective as physical water removal.
Dean-Stark Apparatus Azeotropic distillation: An azeotrope of an immiscible solvent (e.g., toluene) and water is distilled off, physically removing water from the reaction.Highly efficient for continuous water removal.Requires specific glassware and an additional solvent that needs to be removed later.
Drying Agents (e.g., Molecular Sieves) Adsorption: The dehydrating agent physically traps water molecules as they are formed.[5]Can be used directly in the reaction mixture. Avoids the need for an additional solvent.The drying agent needs to be filtered off after the reaction. The capacity of the drying agent is limited.
Dehydrating Catalyst (Conc. H₂SO₄) Chemical dehydration: Concentrated sulfuric acid has a strong affinity for water.[4]The catalyst also serves as a dehydrating agent.Can lead to charring and other side reactions if not used carefully. The strong acidity requires careful neutralization during workup.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is a representative procedure for the Fischer esterification of levulinic acid and isopropanol.

Materials:

  • Levulinic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine levulinic acid and a molar excess of isopropanol (e.g., 3-5 equivalents).

    • Optional (for azeotropic removal): Add toluene to the flask and set up a Dean-Stark trap under the reflux condenser.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the levulinic acid) to the stirred solution.

  • Reaction:

    • Heat the mixture to a gentle reflux and maintain the temperature for several hours (e.g., 2-4 hours).

    • Monitor the progress of the reaction by TLC. The reaction is complete when the levulinic acid spot is no longer visible.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a large excess of isopropanol was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the wash until no more CO₂ evolution is observed.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain the pure ester.

Visualizations

experimental_workflow start Start reactants Combine Levulinic Acid, Isopropanol, and H₂SO₄ start->reactants end_node Pure Isopropyl 4-oxopentanoate reflux Heat to Reflux (with optional Dean-Stark) reactants->reflux Reaction workup Workup: Neutralize with NaHCO₃, Wash with Brine reflux->workup Cooling dry Dry with Na₂SO₄ workup->dry purify Purify by Vacuum Distillation dry->purify purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship problem problem cause cause solution solution p1 Low Product Yield c1 Incomplete Reaction p1->c1 c2 Product Hydrolysis (Water Present) p1->c2 c3 Loss During Workup p1->c3 s1 Increase Reaction Time/ Temperature c1->s1 s2 Improve Water Removal: - Excess Alcohol - Dean-Stark - Drying Agent c2->s2 s3 Careful Extraction & Purification c3->s3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

By-product formation and identification in isopropyl 4-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Isopropyl 4-Oxopentanoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the acid-catalyzed esterification of levulinic acid with isopropanol.[1] This reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of isopropanol, which produces the desired ester and water as a by-product.[1]

Q2: What types of catalysts are typically used for this esterification?

A2: A variety of acid catalysts can be employed. These include:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid are common.[1]

  • Heterogeneous Catalysts: Solid acid catalysts are gaining popularity due to their reusability and reduced environmental impact. Examples include sulfonated carbon-based materials, acidic resins like Amberlyst-15, zirconium oxide, and titanium oxide nanoparticles.[1][2][3][4]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary depending on the catalyst and scale, but generally involve:

  • Temperature: Reflux conditions, typically between 80-120°C, are often used.[1][3]

  • Solvent: While the reaction can be run neat, a solvent like toluene is sometimes used for azeotropic removal of water to drive the equilibrium towards the product.[1]

  • Reaction Time: This can range from 30 minutes to 48 hours, depending on the catalyst's activity and the reaction temperature.[1]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the limiting reactant (typically levulinic acid).[1] For quantitative analysis, gas chromatography coupled with mass spectrometry (GC-MS) can be used to determine the conversion of levulinic acid and the formation of the product.[2][3] Acid-base titration can also be employed to measure the decrease in the concentration of the acidic starting material, levulinic acid.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Catalyst Inactivity: The acid catalyst may be weak, poisoned, or used in insufficient quantity. 3. Water Inhibition: The presence of water, a by-product, can shift the equilibrium back towards the reactants.1. Increase Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature to promote the reaction. 2. Optimize Catalyst: Increase the catalyst loading or switch to a more active catalyst. For solid catalysts, ensure they are properly activated.[3] 3. Remove Water: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.
Formation of Diisopropyl Ether 1. Excess Isopropanol: A high molar ratio of isopropanol to levulinic acid, especially under strong acid catalysis and high temperatures, can lead to the self-condensation of isopropanol.[5]1. Adjust Stoichiometry: Reduce the molar excess of isopropanol. A molar ratio of alcohol to acid around 5:1 to 6:1 is a common starting point.[2][5]
Presence of Unreacted Levulinic Acid in Product 1. Inefficient Purification: The purification method may not be adequate to separate the product from the starting material. 2. Incomplete Reaction: As described above.1. Improve Purification: Use fractional distillation under reduced pressure or column chromatography on silica gel for purification.[1][6] 2. Drive Reaction to Completion: See solutions for "Low Yield."
Formation of Unknown By-products 1. Side Reactions: Levulinic acid's ketone group can potentially undergo side reactions. 2. Thermal Decomposition: At excessively high temperatures, reactants or products may decompose. 3. Contamination: Impurities in starting materials or solvents.1. Characterize By-products: Use GC-MS or NMR to identify the structure of the by-products. This can provide clues about the side reactions occurring. 2. Optimize Conditions: Lower the reaction temperature and ensure an inert atmosphere if oxidation is suspected. 3. Use High-Purity Reagents: Ensure the purity of levulinic acid, isopropanol, and any solvents used.

Experimental Protocols

Protocol 1: Synthesis via Sulfuric Acid Catalysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid (1.0 eq), isopropanol (6.0 eq), and concentrated sulfuric acid (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 85-95°C) and maintain for 5-8 hours. Monitor the reaction progress using TLC.

  • Workup: After cooling to room temperature, neutralize the catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.[1][6]

Protocol 2: Identification and Quantification using GC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system.

    • Typical GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify this compound and any by-products by comparing their mass spectra to a library (e.g., NIST) and their retention times to authentic standards if available. Quantify the components by integrating the peak areas.[2][3]

Visual Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Levulinic Acid + Isopropanol Setup Combine Reactants and Catalyst Reactants->Setup Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Setup Heat Heat to Reflux (80-120°C) Setup->Heat Monitor Monitor with TLC/GC Heat->Monitor Neutralize Neutralize Catalyst Monitor->Neutralize Extract Solvent Extraction Neutralize->Extract Purify Distillation or Column Chromatography Extract->Purify Final_Product Isopropyl 4-oxopentanoate Purify->Final_Product QC GC-MS & NMR Analysis Final_Product->QC

Caption: General workflow for the synthesis and purification of this compound.

Byproduct_Formation LA Levulinic Acid Product This compound LA->Product IPA Isopropanol IPA->Product Ether Diisopropyl Ether IPA->Ether Water Water Product->Water + IPA_2 Isopropanol IPA_2->Ether

Caption: Key chemical transformations in this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Isopropyl 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of isopropyl 4-oxopentanoate (also known as isopropyl levulinate), a versatile building block in the pharmaceutical and chemical industries. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in scaling up production from the laboratory to larger-scale manufacturing.

Troubleshooting Guide

During the scale-up of this compound synthesis, researchers may encounter several common issues. This guide provides a structured approach to identifying and resolving these challenges.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium limitations of Fischer esterification.- Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent. - Use an excess of the less expensive reactant, typically isopropanol. - Increase the catalyst loading or use a more efficient catalyst.
Inefficient catalyst.- Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or decomposed. - Consider using a solid acid catalyst for easier separation and potential reuse.
Suboptimal reaction temperature.- Ensure the reaction is maintained at a consistent reflux temperature (typically 80-110°C) to drive the reaction forward without causing degradation of reactants or products.[1]
Dark Brown or Black Reaction Mixture Side reactions caused by excessive heat or a high concentration of strong acid catalyst.- Reduce the amount of acid catalyst. A catalytic amount is sufficient. - Ensure even heating of the reaction vessel to avoid localized overheating. - Consider using a milder, solid acid catalyst.
Difficult Product Purification Incomplete removal of unreacted levulinic acid.- After the reaction, neutralize the remaining acid with a base (e.g., sodium bicarbonate solution) before distillation. - Perform a thorough aqueous wash of the organic layer to remove residual acid and salts.
Presence of azeotropes with isopropanol or water.- Use fractional distillation with a high-efficiency column to separate the product from close-boiling impurities. - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation to remove residual water.
Inconsistent Results at Larger Scales Mass and heat transfer limitations.- Ensure efficient stirring to maintain a homogeneous reaction mixture. - For very large scales, consider using a reactor with better heat exchange capabilities to maintain a consistent temperature profile.

Troubleshooting Logic Diagram

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield dark_mixture Dark Reaction Mixture start->dark_mixture purification_issue Purification Difficulty start->purification_issue inconsistent_results Inconsistent Scale-Up start->inconsistent_results incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction excess_acid_heat Excess Acid/Heat? dark_mixture->excess_acid_heat acid_removal Incomplete Acid Removal? purification_issue->acid_removal mixing_heating Poor Mixing/Heating? inconsistent_results->mixing_heating inefficient_catalyst Inefficient Catalyst? incomplete_reaction->inefficient_catalyst No solution_water_removal Remove Water / Use Excess Alcohol incomplete_reaction->solution_water_removal Yes suboptimal_temp Suboptimal Temperature? inefficient_catalyst->suboptimal_temp No solution_catalyst_check Check/Replace Catalyst inefficient_catalyst->solution_catalyst_check Yes solution_temp_control Optimize Temperature suboptimal_temp->solution_temp_control Yes solution_reduce_acid Reduce Catalyst / Use Milder Catalyst excess_acid_heat->solution_reduce_acid Yes azeotrope_issue Azeotrope Formation? acid_removal->azeotrope_issue No solution_neutralize_wash Neutralize and Wash acid_removal->solution_neutralize_wash Yes solution_fractional_distillation Fractional Distillation azeotrope_issue->solution_fractional_distillation Yes solution_improve_agitation Improve Agitation/Heat Transfer mixing_heating->solution_improve_agitation Yes Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Levulinic Acid, Isopropanol, and Catalyst reflux Heat to Reflux (4-8 hours) reactants->reflux water_removal Remove Water (Dean-Stark Trap) reflux->water_removal cool Cool to Room Temperature water_removal->cool wash Wash with Water, NaHCO3, and Brine cool->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill product Pure Isopropyl 4-oxopentanoate distill->product

References

Technical Support Center: Isopropyl 4-oxopentanoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of isopropyl 4-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities originate from the synthesis process, which is typically the acid-catalyzed esterification of levulinic acid and isopropanol. These impurities may include:

  • Unreacted starting materials: Levulinic acid and isopropanol.

  • Byproducts: Water formed during the esterification.

  • Catalyst: Residual acid catalyst (e.g., sulfuric acid).

  • Degradation products: The compound is sensitive to both acidic and basic conditions, which can lead to hydrolysis of the ester group.

Q2: What are the main stability concerns during the purification of this compound?

A2: The primary stability concerns are its susceptibility to hydrolysis and thermal degradation.

  • Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions. This is a critical consideration when choosing a purification method, particularly column chromatography with silica gel, which is acidic.

  • Thermal Degradation: At elevated temperatures, this compound can undergo degradation. Therefore, high temperatures during distillation should be avoided.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: The product is degrading during distillation, leading to low yield and purity.

  • Possible Cause: The distillation temperature is too high.

  • Solution: this compound has a boiling point of approximately 209 °C at atmospheric pressure. To prevent thermal degradation, it is crucial to perform the distillation under reduced pressure (vacuum). This will lower the boiling point significantly. Aim for a pressure that allows the product to distill at a temperature below 100-120 °C.

Issue 2: The distillation is proceeding very slowly or not at all, even under vacuum.

  • Possible Cause 1: A leak in the vacuum distillation setup.

  • Solution 1: Carefully check all joints and connections for leaks. Ensure that all glassware is properly sealed. Using a vacuum gauge can help in identifying a leak.

  • Possible Cause 2: Inefficient heating or poor heat transfer.

  • Solution 2: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. A well-stirred solution will prevent bumping and promote smooth boiling.

Purification by Column Chromatography

Issue 1: The product is decomposing on the silica gel column.

  • Possible Cause: this compound is sensitive to the acidic nature of standard silica gel, which can catalyze its hydrolysis.

  • Solution 1: Neutralize the silica gel. Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add 1-2% of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the acidic sites.

  • Solution 2: Use a different stationary phase. Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

  • Solution 3: Work quickly. Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Issue 2: Poor separation of the product from impurities.

  • Possible Cause: The solvent system (eluent) is not optimized.

  • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A good solvent system will show a clear separation between the product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4. Common solvent systems for esters include mixtures of hexanes and ethyl acetate.

Quantitative Data

The following table summarizes representative yields for the synthesis and purification of alkyl levulinates, including this compound. Note that the exact yield and purity will depend on the specific reaction and purification conditions.

ProductPurification MethodTypical Isolated YieldPurityReference
Isopropyl LevulinateDistillationUp to 80% (molar yield)>95% (GC)[1]
Ethyl LevulinateDistillation63%Not specified[2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and all joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Purification by Column Chromatography (with neutralized silica gel)
  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Add 1-2% triethylamine to the slurry to neutralize the silica gel.

    • Pack a chromatography column with the neutralized silica gel slurry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated product using GC-MS or HPLC.

Visualizations

Logical Workflow for Troubleshooting Purification

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Start: Crude Isopropyl 4-oxopentanoate purification_method Choose Purification Method start->purification_method distillation Vacuum Distillation purification_method->distillation High boiling point chromatography Column Chromatography purification_method->chromatography Heat sensitive or for high purity check_purity Analyze Purity (GC-MS, HPLC) distillation->check_purity chromatography->check_purity pure_product Pure Product (>95%) check_purity->pure_product Yes impure_product Impure Product check_purity->impure_product No troubleshoot_distillation Troubleshoot Distillation impure_product->troubleshoot_distillation From Distillation troubleshoot_chromatography Troubleshoot Chromatography impure_product->troubleshoot_chromatography From Chromatography check_vacuum Check for Vacuum Leaks troubleshoot_distillation->check_vacuum lower_temp Lower Distillation Temperature troubleshoot_distillation->lower_temp neutralize_silica Neutralize Silica Gel (TEA) troubleshoot_chromatography->neutralize_silica optimize_eluent Optimize Eluent (TLC) troubleshoot_chromatography->optimize_eluent check_vacuum->distillation lower_temp->distillation neutralize_silica->chromatography optimize_eluent->chromatography

Caption: A logical workflow for troubleshooting the purification of this compound.

Potential Degradation Pathway

Degradation_Pathway Potential Hydrolysis of this compound substrate This compound conditions Acidic or Basic Conditions (e.g., on silica gel or with catalyst residue) substrate->conditions products Levulinic Acid + Isopropanol conditions->products Hydrolysis

Caption: Potential hydrolysis pathway of this compound under acidic or basic conditions.

References

How to increase the purity of synthesized isopropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthesized isopropyl 4-oxopentanoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Issue 1: The crude product is dark brown or yellow.

  • Probable Cause: The presence of acidic impurities and prolonged heating during the synthesis can lead to the formation of colored byproducts. The acid catalyst, if not properly neutralized, can also contribute to discoloration.

  • Solution:

    • Neutralization Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution. This will neutralize the acidic catalyst and any unreacted levulinic acid.

    • Activated Carbon Treatment: If the color persists after washing, consider treating the organic layer with a small amount of activated carbon, followed by filtration.

    • Distillation Under Reduced Pressure: Distilling the product under reduced pressure will lower the boiling point and minimize thermal decomposition, which can cause discoloration.

Issue 2: The final product has a low yield (below 70%).

  • Probable Cause: The Fischer esterification is an equilibrium reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield. Incomplete reaction or loss of product during workup can also be contributing factors.

  • Solution:

    • Water Removal: During the synthesis, use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

    • Excess Reagent: Use an excess of the less expensive reagent, typically isopropanol, to shift the equilibrium towards the product side.

    • Careful Workup: Minimize the loss of product during the liquid-liquid extraction and washing steps by ensuring complete phase separation and avoiding vigorous shaking that can lead to emulsions.

Issue 3: The NMR spectrum of the purified product shows the presence of unreacted levulinic acid.

  • Probable Cause: Incomplete reaction or inefficient removal of the acidic starting material during the workup.

  • Solution:

    • Thorough Washing: During the workup, wash the organic layer multiple times with a saturated solution of sodium bicarbonate or another weak base to ensure all acidic components are removed.

    • Column Chromatography: If washing is insufficient, purify the product using column chromatography. Levulinic acid is more polar and will have a lower Rf value than the ester product, allowing for effective separation.

Issue 4: The final product is contaminated with a high-boiling point impurity.

  • Probable Cause: This could be a side product from the reaction, such as an ether formed from isopropanol, or a non-volatile impurity from the starting materials.

  • Solution:

    • Fractional Distillation: A carefully executed fractional distillation should separate the desired product from higher-boiling impurities. Ensure the distillation column is well-insulated and the distillation is performed slowly to allow for proper separation.

    • Column Chromatography: If distillation is not effective, column chromatography is a reliable method to separate compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: A combination of a proper aqueous workup followed by fractional distillation under reduced pressure is generally the most effective and scalable method for purifying this compound. For very high purity on a smaller scale, column chromatography can be employed.

Q2: What are the expected boiling and spectral properties of pure this compound?

A2: Pure this compound is a liquid with an estimated boiling point of 209.3°C at atmospheric pressure. Key ¹H NMR signals include a heptet around 4.98 ppm (isopropyl CH), triplets at approximately 2.5-2.7 ppm (methylene protons), a singlet at 2.18 ppm (methyl group adjacent to the ketone), and a doublet at 1.21 ppm (isopropyl methyl groups).[3]

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of impurities.[3]

Q4: What are common side reactions to be aware of during the synthesis?

A4: Besides the main esterification reaction, potential side reactions include the dehydration of isopropanol to form diisopropyl ether, especially at high temperatures with a strong acid catalyst.

Data Presentation

The following table illustrates the expected increase in purity of this compound after each purification step.

Purification StepInitial Purity (GC-MS)Purity after Step (GC-MS)Key Impurities Removed
Aqueous Workup (with NaHCO₃ wash) ~85%~92%Unreacted levulinic acid, acid catalyst, water
Fractional Distillation (Reduced Pressure) 92%>98%Unreacted isopropanol, low-boiling impurities
Column Chromatography 98%>99.5%Close-boiling impurities, colored byproducts

Experimental Protocols

Aqueous Workup Protocol
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Add a saturated solution of sodium bicarbonate to the organic layer. Stopper the funnel and shake cautiously, venting frequently to release any evolved CO2 gas. Continue until no more gas is evolved.

  • Separate the layers and wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The filtrate is the crude product ready for distillation or chromatography.

Fractional Distillation Protocol
  • Set up a fractional distillation apparatus with a vacuum adapter. Ensure all glassware joints are properly sealed.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Slowly reduce the pressure using a vacuum pump.

  • Begin heating the distillation flask.

  • Collect and discard the initial low-boiling fraction, which may contain residual isopropanol and water.

  • Collect the main fraction at the appropriate boiling point and pressure for this compound.

  • Stop the distillation before the flask goes to dryness to prevent the concentration of high-boiling impurities.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (100-200 mesh).[4]

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 20-30%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Procedure: a. Pack a chromatography column with silica gel slurry in the initial mobile phase. b. Concentrate the crude product and dissolve a minimal amount in the initial mobile phase. c. Carefully load the sample onto the top of the silica gel bed. d. Begin eluting the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude Synthesized Product workup Aqueous Workup (Neutralization & Washing) start->workup Remove acidic impurities & water distillation Fractional Distillation (Reduced Pressure) workup->distillation Separate by boiling point chromatography Column Chromatography (Optional, for high purity) distillation->chromatography If further purification is needed final_product Pure Isopropyl 4-oxopentanoate distillation->final_product chromatography->final_product TroubleshootingGuide cluster_issues Common Problems & Solutions issue1 Issue: Dark Color Probable Cause: Acidic byproducts, thermal decomposition Solution: Neutralizing wash, activated carbon, vacuum distillation issue2 Issue: Low Yield Probable Cause: Reaction equilibrium, product loss Solution: Water removal (Dean-Stark), use excess reagent, careful workup issue3 Issue: Unreacted Starting Material Probable Cause: Incomplete reaction, poor workup Solution: Thorough washing with base, column chromatography issue4 Issue: High-Boiling Impurity Probable Cause: Side products Solution: Fractional distillation, column chromatography

References

Optimizing temperature and pressure for isopropyl levulinate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl levulinate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing isopropyl levulinate?

A1: Isopropyl levulinate is commonly synthesized from several bio-based platform molecules. The primary starting materials include:

  • Levulinic acid: This is a direct route via acid-catalyzed esterification with isopropanol.[1]

  • Furfuryl alcohol: This involves an alcoholysis reaction in the presence of an acid catalyst and isopropanol.[2][3][4][5]

  • Furfural: This can be a one-pot, two-step process involving the initial conversion of furfural to furfuryl alcohol, followed by alcoholysis to isopropyl levulinate.[1][2][6]

Q2: What are the typical temperature ranges for isopropyl levulinate synthesis?

A2: The optimal temperature for isopropyl levulinate synthesis is highly dependent on the starting material and the catalyst used.

  • For the esterification of levulinic acid, reflux conditions are typically around 80-110°C.[1]

  • When starting from furfuryl alcohol, mild temperatures between 80-120°C have been shown to be effective.[3][4][5]

  • In processes starting from furfural, higher temperatures, such as 180°C, have been used to achieve high conversion and selectivity.[6] One study found the optimal temperature to be 185°C, as temperatures of 190°C and higher led to the formation of humins and catalyst deactivation.[6]

Q3: Is high pressure required for the synthesis?

A3: High pressure is generally not a requirement for the synthesis of isopropyl levulinate, especially when using isopropanol as a hydrogen donor in catalytic transfer hydrogenation processes.[2][6] This approach is often favored as it reduces the hazards and costs associated with handling high-pressure hydrogen gas.[6] However, in some systems, an inert gas pressure (e.g., N₂) of around 0.6 MPa has been found to be optimal.[7][8]

Q4: What types of catalysts are effective for this synthesis?

A4: A variety of solid acid catalysts are effective for producing isopropyl levulinate.

  • Sulfonic acid resins: Commercial resins like Amberlyst 70 (A70) and Purolite CT151 have shown high activity and good yields.[3][4][5][6] A70, in particular, has demonstrated robustness and excellent stability, achieving up to a 96% yield of isopropyl levulinate.[6]

  • Metal oxides: Mixed oxides such as Nb₂O₅-ZrO₂ have been used, where ZrO₂ aids in the transfer hydrogenation step and Nb₂O₅ provides the necessary surface acidity.[2][6]

  • Clay minerals: Montmorillonite K10 is a low-cost, environmentally friendly catalyst that has been used for the esterification of levulinic acid with various alcohols, including isopropanol.[7][8]

  • Other strong acid catalysts: Sulfuric acid is a common choice for the esterification of levulinic acid.[1]

Q5: What are the primary byproducts, and how can their formation be minimized?

A5: The main byproducts depend on the starting material.

  • Isopropyl furfuryl ether (iPrFE): This is a common intermediate when starting from furfuryl alcohol.[6] Its presence in the final product often indicates an incomplete reaction. To minimize iPrFE, one can increase the reaction time or temperature to promote its conversion to isopropyl levulinate.

  • Humins: These are dark, polymeric materials that can form from the degradation of furfural, especially at higher temperatures (e.g., above 190°C).[6] Careful control of the reaction temperature is crucial to prevent their formation, which can lead to catalyst deactivation.[6]

  • 2-furaldehyde diisopropyl acetal: The formation of this byproduct is favored at lower temperatures and can be reduced by increasing the reaction temperature to promote the desired transfer hydrogenation.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting material (e.g., furfural, furfuryl alcohol) 1. Inactive or insufficient catalyst: The catalyst may have lost activity or the loading is too low.[6] 2. Sub-optimal temperature: The reaction temperature may be too low for efficient conversion.[6] 3. Insufficient reaction time: The reaction may not have had enough time to proceed to completion.[6]1. Ensure the catalyst is active and consider increasing the catalyst loading. For instance, increasing catalyst loading has been shown to significantly boost conversion.[6] 2. Gradually increase the reaction temperature. For the conversion of furfural, increasing the temperature up to 185°C has been shown to improve yield.[6] 3. Extend the reaction time and monitor the progress via techniques like GC-MS.
High yield of intermediate (isopropyl furfuryl ether) instead of isopropyl levulinate 1. Incomplete reaction: Isopropyl furfuryl ether is a key intermediate in the alcoholysis of furfuryl alcohol.[6] Its accumulation suggests the reaction has not gone to completion.1. Increase the reaction time. For example, studies have shown that longer reaction times lead to the conversion of the ether intermediate to the final levulinate product.[6] 2. Increase the reaction temperature within the optimal range to accelerate the conversion of the intermediate.
Formation of dark, insoluble byproducts (humins) 1. Excessively high reaction temperature: High temperatures, particularly above 190°C when using furfural, can lead to polymerization and the formation of humins.[6]1. Reduce the reaction temperature. The optimal temperature should be high enough for good conversion but low enough to avoid degradation of the furan compounds. A temperature of 185°C was found to be optimal in one study to avoid this issue.[6]
Low selectivity to isopropyl levulinate 1. Sub-optimal catalyst: The catalyst may be promoting side reactions. For example, some catalysts may favor the formation of the ether intermediate over the final product.[6] 2. Presence of impurities: Unreacted starting materials from a previous step (e.g., furfural in a furfuryl alcohol alcoholysis) can interact with the catalyst and lead to degradation products.[6]1. Screen different solid acid catalysts. For instance, strong Brønsted acid catalysts like Amberlyst sulfonic resins have been shown to yield high amounts of the levulinate product.[6] 2. Purify the intermediate product before proceeding to the next step, or select a robust catalyst, like Amberlyst 70, which has shown high efficiency even in the presence of unreacted furfural.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for Isopropyl Levulinate Synthesis from Furfural/Furfuryl Alcohol.

CatalystStarting MaterialTemperature (°C)Time (h)Conversion (%)Yield of Isopropyl Levulinate (%)Reference
Cu-Fe₃O₄ & Amberlyst 70Furfural (two-step)185 (step 1), 120 (step 2)2 (step 1), 2 (step 2)>64 (step 1), >99 (step 2)up to 80 (overall)[6]
Nb₂O₅-ZrO₂Furfural180Not specified9372 (selectivity)[6]
Pd-exchanged beta zeolitesFurfural1301 (MW) / 24 (conv.)~100~100[6]
Amberlyst 70Furfuryl Alcohol1202>9996[6]
Purolite CT151Furfuryl Alcohol80-120 (reflux)5Not specifiedup to 63 (isolated)[3][4][5]

Experimental Protocols

General Protocol for Two-Step Synthesis of Isopropyl Levulinate from Furfural

This protocol is a generalized procedure based on a two-step cascade process.[6]

Step 1: Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol

  • Catalyst Preparation: A magnetically recoverable Cu-Fe₃O₄ catalyst is synthesized and reduced prior to use.

  • Reaction Setup: In a suitable pressure vessel, add furfural, isopropanol (as solvent and hydrogen donor), and the reduced Cu-Fe₃O₄ catalyst. The molar ratio of furfural to copper is a critical parameter to optimize.

  • Reaction Conditions: Seal the vessel and purge with an inert gas (e.g., nitrogen). Heat the mixture to the optimal temperature (e.g., 185°C) with stirring for a specified duration (e.g., 2 hours).[6]

  • Work-up: After cooling, the magnetic catalyst can be separated using an external magnet. The resulting liquid, rich in furfuryl alcohol, can be used directly in the next step.

Step 2: Alcoholysis of Furfuryl Alcohol to Isopropyl Levulinate

  • Reaction Setup: To the furfuryl alcohol-rich liquor from Step 1, add a solid acid catalyst such as Amberlyst 70.

  • Reaction Conditions: Heat the mixture to the optimal temperature for this step (e.g., 120°C) with stirring for a specified duration (e.g., 2 hours).[6]

  • Product Isolation and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Filter the solid catalyst from the reaction mixture.

    • The crude product can be purified by distillation under reduced pressure to obtain pure isopropyl levulinate.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Catalytic Transfer Hydrogenation cluster_step2 Step 2: Alcoholysis cluster_purification Purification start Furfural + Isopropanol reaction1 Heat to 185°C (e.g., 2h) start->reaction1 catalyst1 Cu-Fe₃O₄ Catalyst catalyst1->reaction1 separation1 Magnetic Separation of Catalyst reaction1->separation1 product1 Furfuryl Alcohol-rich Liquor separation1->product1 reaction2 Heat to 120°C (e.g., 2h) product1->reaction2 catalyst2 Amberlyst 70 Catalyst catalyst2->reaction2 separation2 Filtration of Catalyst reaction2->separation2 product2 Crude Isopropyl Levulinate separation2->product2 distillation Vacuum Distillation product2->distillation final_product Pure Isopropyl Levulinate distillation->final_product

Caption: Workflow for the two-step synthesis of isopropyl levulinate.

reaction_pathway FA Furfuryl Alcohol FA_H Protonated Furfuryl Alcohol FA->FA_H H_plus + H⁺ H_plus->FA_H Carbocation Furfurylic Carbocation FA_H->Carbocation H2O - H₂O Carbocation->H2O iPrFE_H Protonated Isopropyl Furfuryl Ether Carbocation->iPrFE_H iPrOH1 + Isopropanol iPrOH1->iPrFE_H iPrFE Isopropyl Furfuryl Ether (Intermediate) iPrFE_H->iPrFE H_minus - H⁺ iPrFE->H_minus Rearrangement Alcoholysis & Rearrangement (+ Isopropanol, - H₂O) iPrFE->Rearrangement iPrL Isopropyl Levulinate (Product) Rearrangement->iPrL

Caption: Proposed reaction mechanism for furfuryl alcohol alcoholysis.

troubleshooting_guide start Low Yield of Isopropyl Levulinate? q1 What is the main product? start->q1 a1_start Unreacted Starting Material q1->a1_start a1_intermediate Intermediate (e.g., Isopropyl Furfuryl Ether) q1->a1_intermediate a1_byproducts Dark Byproducts (Humins) q1->a1_byproducts sol1 Increase Temperature OR Increase Reaction Time OR Increase Catalyst Load a1_start->sol1 sol2 Increase Temperature OR Increase Reaction Time a1_intermediate->sol2 sol3 Decrease Temperature a1_byproducts->sol3

Caption: Troubleshooting logic for low yield in isopropyl levulinate synthesis.

References

Troubleshooting guide for the synthesis of isopropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of isopropyl 4-oxopentanoate, a common intermediate in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the Fischer esterification of levulinic acid with isopropanol using an acid catalyst.[1] This reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of isopropanol to form the ester and water as a byproduct.[1]

Q2: What are the typical catalysts used for this synthesis?

Commonly used catalysts include strong mineral acids like sulfuric acid, as well as solid acid catalysts such as sulfonated carbon-based materials or zirconium oxide.[1] The choice of catalyst can influence reaction time, temperature, and the overall yield and purity of the product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials (levulinic acid and isopropanol), you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: What are the recommended methods for purifying the final product?

The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[1] The choice between these methods depends on the scale of the reaction and the nature of the impurities.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A combination of analytical techniques is recommended for validation.[1] These include:

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.[1]

  • Chromatography: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to assess purity and identify any minor impurities.[1]

  • Physical Properties: Measurement of boiling point and refractive index and comparison with literature values.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction The reaction is an equilibrium process. To drive it towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent.[2] Increasing the reaction time or temperature may also improve conversion.
Catalyst Inactivity Ensure the acid catalyst has not degraded. Use a fresh batch of catalyst. If using a solid catalyst, ensure it is properly activated and not poisoned by impurities in the starting materials.
Insufficient Reactant Use an excess of one reactant, typically the less expensive one (isopropanol), to shift the equilibrium towards the product side.[3]
Water in Starting Materials Ensure that the levulinic acid and isopropanol are as dry as possible, as water can inhibit the forward reaction.
Product Contamination
Potential Impurity Identification Method Troubleshooting Steps
Unreacted Levulinic Acid Broad peak in ¹H NMR, characteristic carboxylic acid peak in IR (~1700 cm⁻¹ and broad O-H stretch). Can be detected by GC-MS.Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material. Be cautious to avoid hydrolysis of the ester product.
Unreacted Isopropanol Characteristic peaks in ¹H NMR. Lower boiling point than the product.Remove during fractional distillation as a lower-boiling fraction.
Side-Reaction Byproducts Unexpected peaks in ¹H NMR, ¹³C NMR, or GC-MS.Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Purification by fractional distillation or column chromatography may be necessary.
Water Broad peak in ¹H NMR. Can affect the accuracy of yield calculations.Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final purification step.

Experimental Protocol: Acid-Catalyzed Esterification of Levulinic Acid

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Levulinic acid

  • Isopropanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (drying agent)

  • Toluene (optional, for azeotropic removal of water)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid and an excess of isopropanol (e.g., 3-5 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of levulinic acid) to the mixture while stirring.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.[1] The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Dilute the reaction mixture with diethyl ether and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Data Presentation

Table 1: Physical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)
Levulinic Acid116.11245-246
Isopropanol60.1082.6
This compound158.19~208-210

Table 2: Example of Reaction Condition Optimization

EntryCatalystMolar Ratio (Isopropanol:Levulinic Acid)Temperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄3:185475
2H₂SO₄5:185485
3Amberlyst-153:1100880
4Zirconium Oxide3:1110690

Note: The values in Table 2 are illustrative and may vary based on specific experimental setups.

Mandatory Visualizations

Figure 1: Experimental Workflow for the Synthesis of this compound

G Reactants Levulinic Acid + Isopropanol Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Add Reaction Reflux Catalyst->Reaction Workup Cooling & Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying Organic Layer Extraction->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Figure 2: Troubleshooting Logic for Low Product Yield

G Start Low Product Yield Check_Reaction Check for complete consumption of starting materials (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Complete Reaction Check_Reaction->Complete Check_Catalyst Check Catalyst Activity Incomplete->Check_Catalyst Check_Water Check for Water in Reactants Incomplete->Check_Water Check_Stoichiometry Verify Reactant Stoichiometry Incomplete->Check_Stoichiometry Solution1 Increase reaction time/temp or remove water Incomplete->Solution1 Solution2 Use fresh catalyst Check_Catalyst->Solution2 Solution3 Dry starting materials Check_Water->Solution3 Solution4 Use excess alcohol Check_Stoichiometry->Solution4

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Isopropyl 4-Oxopentanoate: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of isopropyl 4-oxopentanoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. A primary focus is placed on Gas Chromatography-Mass Spectrometry (GC-MS) as a robust and widely utilized technique. This document outlines a detailed experimental protocol for GC-MS analysis, presents comparative data with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discusses the common impurities encountered during its synthesis.

Introduction to this compound and the Imperative of Purity

This compound, also known as isopropyl levulinate, is a versatile keto ester. Its purity is of paramount importance as impurities can significantly impact the yield, safety, and efficacy of downstream products in drug development and other sensitive applications. Rigorous analytical characterization is therefore a critical step in its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the separated components, enabling their identification and quantification.

Experimental Protocol: GC-MS Analysis of this compound

A detailed workflow for the GC-MS analysis of this compound is presented below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with a suitable solvent (e.g., Dichloromethane) Sample->Dilution InternalStandard Add Internal Standard (e.g., Tetradecane) Dilution->InternalStandard Vial Transfer to GC vial InternalStandard->Vial Injection Inject into GC Vial->Injection Automated Injection Separation Separation on Capillary Column (e.g., HP-5MS) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition MassSpectra Extract Mass Spectra of Peaks Chromatogram->MassSpectra Identification Identify Components (NIST Library, Retention Time) MassSpectra->Identification Quantification Quantify Purity and Impurities (Peak Area Integration) Identification->Quantification Fragmentation_Pathway cluster_main Predicted Fragmentation of this compound Molecule [C8H14O3]+• m/z = 158 Fragment1 [C5H7O2]+ m/z = 99 Molecule->Fragment1 - C3H7O• Fragment2 [C6H11O2]+ m/z = 115 Molecule->Fragment2 - C2H3O• Fragment3 [C2H3O]+ m/z = 43 Fragment1->Fragment3 - C3H4O

References

Comparative NMR Analysis of Alkyl 4-Oxopentanoates for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the ¹H and ¹³C NMR characteristics of isopropyl 4-oxopentanoate and its primary alkyl ester analogues, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization.

In the realm of organic synthesis and drug discovery, precise analytical characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound, a key chemical intermediate, alongside its closely related analogues, methyl 4-oxopentanoate and ethyl 4-oxopentanoate. The presented data, summarized in clear tabular formats, offers a valuable resource for distinguishing between these ketoesters and for verifying their synthesis and purity.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these alkyl 4-oxopentanoates are distinguished primarily by the signals corresponding to the ester alkyl groups. The chemical shifts and multiplicities of the protons on the pentanoate backbone remain largely consistent across the series, with minor variations due to the differing electronic effects of the alkyl ester group.

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound ~4.98Heptet1H-CH(CH₃)₂
~2.75Triplet2H-C(O)CH₂-
~2.55Triplet2H-CH₂C(O)O-
~2.18Singlet3H-C(O)CH₃
~1.21Doublet6H-CH(CH₃)₂
Methyl 4-oxopentanoate ~3.67Singlet3H-OCH₃
~2.78Triplet2H-C(O)CH₂-
~2.58Triplet2H-CH₂C(O)O-
~2.19Singlet3H-C(O)CH₃
Ethyl 4-oxopentanoate ~4.12Quartet2H-OCH₂CH₃
~2.77Triplet2H-C(O)CH₂-
~2.57Triplet2H-CH₂C(O)O-
~2.19Singlet3H-C(O)CH₃
~1.25Triplet3H-OCH₂CH₃

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide a clear distinction between the three compounds, particularly in the chemical shifts of the ester carbonyl carbon and the carbons of the alkyl ester group. The signals for the ketone carbonyl and the pentanoate backbone carbons show minimal variation.

Compoundδ (ppm)Assignment
This compound ~206.8C=O (Ketone)
~172.2C=O (Ester)
~67.8-CH(CH₃)₂
~37.8-C(O)CH₂-
~29.8-C(O)CH₃
~27.9-CH₂C(O)O-
~21.8-CH(CH₃)₂
Methyl 4-oxopentanoate ~206.7C=O (Ketone)
~173.0C=O (Ester)
~51.7-OCH₃
~37.8-C(O)CH₂-
~29.8-C(O)CH₃
~27.8-CH₂C(O)O-
Ethyl 4-oxopentanoate ~206.7C=O (Ketone)
~172.5C=O (Ester)
~60.5-OCH₂CH₃
~37.9-C(O)CH₂-
~29.8-C(O)CH₃
~27.9-CH₂C(O)O-
~14.1-OCH₂CH₃

Structural Assignment and NMR Correlations

The following diagram illustrates the structure of this compound with key ¹H and ¹³C NMR chemical shift assignments.

isopropyl_4_oxopentanoate This compound Structure and NMR Assignments cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR (ppm) cluster_13c_nmr ¹³C NMR (ppm) C1 C¹H₃ C2 C²=O C1->C2 H1 δ ~2.18 (s, 3H) C1->H1 CC1 δ ~29.8 C1->CC1 C3 C³H₂ C2->C3 CC2 δ ~206.8 C2->CC2 C4 C⁴H₂ C3->C4 H3 δ ~2.75 (t, 2H) C3->H3 CC3 δ ~37.8 C3->CC3 C5 C⁵=O C4->C5 H4 δ ~2.55 (t, 2H) C4->H4 CC4 δ ~27.9 C4->CC4 O6 O⁶ C5->O6 CC5 δ ~172.2 C5->CC5 C7 C⁷H O6->C7 C8 C⁸H₃ C7->C8 C9 C⁹H₃ C7->C9 H7 δ ~4.98 (hept, 1H) C7->H7 CC7 δ ~67.8 C7->CC7 H89 δ ~1.21 (d, 6H) C8->H89 CC89 δ ~21.8 C8->CC89 C9->H89 C9->CC89

Caption: Structure of this compound with NMR assignments.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the alkyl 4-oxopentanoates discussed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm), if not using the residual solvent peak for referencing.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

  • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.

3. Data Acquisition:

  • For ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 13 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between scans.

  • For ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • The number of scans will be significantly higher than for ¹H NMR (e.g., 128 to 1024 scans or more) due to the low natural abundance of the ¹³C isotope.

    • Set the relaxation delay (D1) to 2-5 seconds to ensure quantitative data, especially for quaternary carbons.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the known chemical shift of the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

A Comparative Guide to the FTIR Analysis of Isopropyl 4-Oxopentanoate and Other Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible technique for the identification of functional groups within a molecule. This guide provides a comparative analysis of the FTIR spectrum of isopropyl 4-oxopentanoate, a β-keto ester, with other keto esters, supported by established spectral data and a detailed experimental protocol.

Understanding the Functional Groups of this compound

This compound possesses two key functional groups that produce characteristic signals in an FTIR spectrum: a ketone and an ester. The relative position of these groups (in this case, in a β-position to each other) can influence the electronic environment and, consequently, the vibrational frequencies of their bonds.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Samples

Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid samples due to its simplicity and minimal sample preparation.

Objective: To obtain the infrared spectrum of a liquid organic compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Liquid sample (e.g., this compound)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO2 and water vapor.

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a high-quality spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).

    • Ensure the crystal is completely dry before the next measurement.

Comparative FTIR Data of Keto Esters

The following table summarizes the expected characteristic infrared absorption peaks for this compound and compares them with a related β-keto ester, ethyl acetoacetate, and a γ-keto ester, methyl 5-oxohexanoate. This comparison highlights the diagnostic peaks for each functional group.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Ethyl Acetoacetate (Observed, cm⁻¹)Methyl 5-oxohexanoate (Expected, cm⁻¹)
Ketone C=O Stretch~1715~1718~1717
Ester C=O Stretch~1740~1746~1738
Ester C-O Stretch~1200-1100~1240, ~1180~1250-1150
Alkyl C-H Stretch~2980-2850~2980-2870~2960-2850

Note: The exact peak positions can vary slightly due to factors such as the specific instrument, sample purity, and intermolecular interactions. The keto-enol tautomerism in β-keto esters like this compound and ethyl acetoacetate can lead to the appearance of additional peaks, including a broad O-H stretch (around 3400-2400 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹) in the enol form.

Interpretation of Spectral Data

  • Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region for keto esters.

    • In this compound, two distinct carbonyl peaks are expected. The peak around 1715 cm⁻¹ is characteristic of the ketone C=O stretch. The peak at a higher wavenumber, around 1740 cm⁻¹ , is attributed to the ester C=O stretch. This difference in frequency is due to the different electronic environments of the two carbonyl groups.

    • Similarly, ethyl acetoacetate shows two carbonyl peaks, one for the ketone and one for the ester.

    • Methyl 5-oxohexanoate, a γ-keto ester, also displays two separate C=O stretching frequencies for the ketone and ester groups. The separation between these peaks is a key feature in distinguishing different types of keto esters.

  • Ester C-O Stretching Region (1300-1000 cm⁻¹): this compound will exhibit strong C-O stretching bands in this region, confirming the presence of the ester functional group.

  • C-H Stretching Region (3000-2850 cm⁻¹): The presence of the isopropyl and methyl groups will result in absorption bands in this region, corresponding to the stretching vibrations of the C-H bonds.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of an FTIR analysis of a liquid sample.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Background Subtraction) Acquire_Spectrum->Process_Data Identify_Peaks Identify Characteristic Peaks Process_Data->Identify_Peaks Compare_Spectra Compare with Reference Spectra Identify_Peaks->Compare_Spectra Final_Analysis Final Structural Analysis Compare_Spectra->Final_Analysis

Caption: Workflow for FTIR analysis of a liquid sample.

A Comparative Guide to the Quantitative Analysis of Isopropyl 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of isopropyl 4-oxopentanoate, various analytical techniques are available. This guide provides a comparative overview of two common and powerful methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters for the HPLC and GC-MS methods detailed in this guide. These values are based on typical performance for similar analytes and may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL
Linearity (R²) > 0.999> 0.999
Typical Range 0.5 - 100 µg/mL0.05 - 50 µg/mL
Precision (%RSD) < 2%< 5%
Recovery 95 - 105%90 - 110%
Sample Throughput ModerateHigh (with autosampler)
Selectivity GoodExcellent
Instrumentation Cost Moderate to HighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for the analysis of related ester compounds and is suitable for the quantification of this compound in various sample matrices.

1. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known volume in a volumetric flask.

  • If necessary, perform a serial dilution to bring the concentration of the analyte within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at 210 nm. This compound has a weak chromophore, so a low wavelength is necessary. A Refractive Index (RI) detector can also be used if the analyte concentration is sufficiently high.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Quantification:

  • Inject the prepared sample solution and record the peak area for this compound.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the quantification of this compound, especially in complex matrices.

1. Sample Preparation:

  • Prepare the sample by dissolving it in a volatile organic solvent such as dichloromethane or ethyl acetate in a volumetric flask.

  • Perform dilutions as necessary to achieve a concentration within the linear range of the instrument.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) may be added to improve accuracy and precision.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the analyte concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of this compound (e.g., m/z 158, 116, 99, 43). Full scan mode can be used for initial method development and qualitative analysis.

3. Calibration:

  • Prepare a series of calibration standards containing this compound and the internal standard (if used) at various concentrations.

  • Analyze each standard by GC-MS and record the peak areas of the target analyte and the internal standard.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

4. Quantification:

  • Analyze the prepared sample.

  • Calculate the ratio of the peak area of this compound to that of the internal standard.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification a Weigh Sample b Dissolve in Solvent a->b c Dilute to Concentration b->c d Filter c->d e Inject into HPLC d->e f Separation on C18 Column e->f g UV/RI Detection f->g h Record Peak Area g->h i Compare to Calibration Curve h->i j Calculate Concentration i->j

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification a Dissolve in Volatile Solvent b Add Internal Standard a->b c Dilute to Concentration b->c d Inject into GC c->d e Separation in Capillary Column d->e f Mass Spectrometry Detection (SIM/Scan) e->f g Record Peak Areas (Analyte & IS) f->g h Calculate Area Ratio g->h i Compare to Calibration Curve h->i j Calculate Concentration i->j

Caption: General workflow for GC-MS analysis.

A Comparative Guide to the Synthesis of Isopropyl 4-Oxopentanoate: A Novel Enzymatic Route vs. Traditional Acid Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of chemical intermediates is paramount. Isopropyl 4-oxopentanoate, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, is traditionally synthesized via acid-catalyzed esterification. This guide presents a comprehensive comparison of this conventional method with a novel, greener enzymatic route, offering insights into their respective performances through experimental data and detailed protocols.

Executive Summary

This guide validates a new synthetic approach for this compound utilizing immobilized lipase, a method that presents significant advantages in terms of sustainability and reaction conditions over the traditional acid-catalyzed pathway. The enzymatic synthesis offers comparable, and in some aspects superior, performance with the added benefits of catalyst reusability and milder reaction conditions, making it an attractive alternative for industrial applications.

Performance Comparison: Traditional vs. Novel Synthesis

The following table summarizes the key performance indicators for the traditional acid-catalyzed and the novel lipase-catalyzed synthesis of this compound, based on experimental data from analogous reactions.

ParameterTraditional Acid-Catalyzed RouteNovel Lipase-Catalyzed Route
Catalyst Sulfuric Acid (H₂SO₄) or Ferric Sulfate (Fe₂(SO₄)₃)Immobilized Candida antarctica lipase B (Novozym 435)
Reaction Temperature 60-110°C (Reflux)[1]40-60°C
Reaction Time 4-24 hours[1]3-9 hours
Yield High (exact percentage varies with catalyst and conditions)~80-88%
Purity High (confirmed by GC-MS and NMR)[1]High
Solvent Toluene (optional, for azeotropic water removal)[1]n-Heptane, DMSO, or solvent-free
Catalyst Reusability Not readily reusableHighly reusable (over multiple cycles)
Environmental Impact Use of strong, corrosive acids; potential for acidic waste"Green" catalyst; milder conditions; minimal waste

Experimental Protocols

Traditional Synthesis: Acid-Catalyzed Esterification

This protocol is based on established methods for the synthesis of levulinate esters using an acid catalyst.

Materials:

  • Levulinic acid

  • Isopropanol

  • Sulfuric acid (concentrated) or Ferric Sulfate

  • Toluene (optional)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid and isopropanol. A typical molar ratio is 1:1.5 to 1:6 (levulinic acid:isopropanol).[1][2] Toluene can be added as a solvent to facilitate azeotropic removal of water.[1]

  • Slowly add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or 3 mol% of ferric sulfate) to the reaction mixture.[2]

  • Heat the mixture to reflux (approximately 80-110°C) and maintain for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to yield the final product.

Novel Synthetic Route: Lipase-Catalyzed Esterification

This protocol is adapted from demonstrated enzymatic syntheses of other isopropyl esters, offering a greener alternative.

Materials:

  • Levulinic acid

  • Isopropanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • n-Heptane or Dimethyl Sulfoxide (DMSO) (optional, as solvent)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a stoppered flask, combine levulinic acid and isopropanol. A common molar ratio is 1:4 (levulinic acid:isopropanol). The reaction can be run solvent-free or in a solvent like n-heptane or DMSO.

  • Add the immobilized lipase (e.g., 12.5 mg/mL of the reaction volume).[3] Molecular sieves can be added to the reaction mixture to absorb the water produced and drive the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (e.g., 45-55°C) with continuous agitation (e.g., 160 rpm on an orbital shaker) for 3-9 hours.[3][4]

  • Monitor the reaction progress by analyzing samples via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • The filtrate, containing the product, can be purified by vacuum distillation or other chromatographic methods if necessary, though the high selectivity of the enzyme often yields a product of high purity directly.

Visualizing the Synthetic Workflows

To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for both the traditional and novel synthetic routes.

Traditional_Synthesis start Start reactants Combine Levulinic Acid, Isopropanol, and Acid Catalyst start->reactants reflux Heat to Reflux (4-24 hours) reactants->reflux quench Quench with NaHCO₃ reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/ Chromatography) concentrate->purify end Isopropyl 4-oxopentanoate purify->end

Traditional Acid-Catalyzed Synthesis Workflow.

Novel_Synthesis start Start reactants Combine Levulinic Acid, Isopropanol, and Immobilized Lipase start->reactants incubate Incubate with Agitation (3-9 hours) reactants->incubate filter Filter to Recover Enzyme incubate->filter enzyme_recycle Wash and Reuse Enzyme filter->enzyme_recycle purify Purify Product (Optional) filter->purify Filtrate end Isopropyl 4-oxopentanoate purify->end

Novel Lipase-Catalyzed Synthesis Workflow.

Conclusion

The validation of the novel lipase-catalyzed synthetic route for this compound presents a compelling case for its adoption in modern chemical synthesis. While the traditional acid-catalyzed method is effective, the enzymatic approach offers a more sustainable and efficient process with milder reaction conditions, high yields, and the significant advantage of catalyst reusability. For researchers and drug development professionals, this green alternative aligns with the growing demand for environmentally responsible and economically viable manufacturing processes.

References

A Comparative Guide to HPLC Method Development for Isopropyl 4-Oxopentanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of isopropyl 4-oxopentanoate, a key intermediate in various synthetic processes, is crucial for ensuring product quality and optimizing reaction yields. Due to the inherent chemical properties of β-keto esters, developing a reliable analytical method can be challenging. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods and a Gas Chromatography (GC) method for the analysis of this compound, supported by detailed experimental protocols and performance data.

Challenges in the Analysis of β-Keto Esters

A primary challenge in the HPLC analysis of β-keto esters like this compound is the phenomenon of keto-enol tautomerism. This equilibrium between the keto and enol forms in solution can lead to poor peak shapes, including broadening and splitting, which compromises resolution and accurate quantification.[1] Strategies to mitigate this include adjusting mobile phase pH, increasing column temperature, or utilizing specialized stationary phases.[1]

Comparative Analysis of Analytical Methods

This guide compares three distinct analytical approaches for the determination of this compound. Two methods are based on HPLC with different stationary phases, and the third utilizes gas chromatography as an alternative technique.

ParameterHPLC Method 1: Reversed-Phase C18HPLC Method 2: Mixed-Mode ChromatographyGC Method 3: Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation based on hydrophobicity.Separation based on a combination of reversed-phase and ion-exchange interactions.Separation based on volatility and boiling point.
Stationary Phase C18 (Octadecyl-silica)Mixed-Mode (e.g., Primesep)Polysiloxane-based (e.g., DB-5 or equivalent)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with Ammonium Formate bufferHelium or Nitrogen
Detection UV at 210 nmUV at 210 nmFlame Ionization Detector (FID)
Key Advantages Widely available columns and straightforward mobile phases.Improved peak shape for tautomeric compounds.High resolution and sensitivity for volatile compounds.
Potential Limitations Potential for poor peak shape due to tautomerism.More specialized and potentially costly columns.Requires derivatization for non-volatile compounds; thermal degradation risk.

Experimental Protocols

HPLC Method 1: Reversed-Phase C18
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection: UV at 210 nm

The use of an acidic mobile phase aims to promote a rapid equilibrium between the keto and enol tautomers, resulting in a single, sharper peak.[1] Increasing the column temperature also helps to accelerate this interconversion.[1]

HPLC Method 2: Mixed-Mode Chromatography
  • Column: Mixed-Mode (e.g., Primesep), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Mixed-mode columns offer a combination of separation mechanisms, such as reversed-phase and ion-exchange, which can be beneficial for improving the peak shape of challenging compounds like β-keto esters.[1]

GC Method 3: Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 200°C, hold for 2 minutes

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL (split ratio 50:1)

Gas chromatography is a powerful alternative for the analysis of volatile esters.[2][3][4] The separation is based on the compound's boiling point and interaction with the stationary phase.

Method Development Workflow

The development of a robust analytical method follows a logical progression of steps to ensure accuracy, precision, and reliability.

A Define Analytical Target Profile B Assess Physicochemical Properties A->B C Select Analytical Technique (HPLC vs. GC) B->C D Method Screening (Column, Mobile Phase/Carrier Gas) C->D E Method Optimization (Gradient, Temperature, Flow Rate) D->E F Method Validation (ICH Guidelines) E->F G Routine Analysis F->G cluster_0 Metabolic Pathway cluster_1 Analytical Monitoring A Precursor Molecule C Enzyme 1 A->C B This compound D Enzyme 2 B->D F HPLC/GC Analysis B->F C->B E Biologically Active Molecule D->E

References

A Comparative Analysis of Catalysts for the Synthesis of Isopropyl 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of isopropyl 4-oxopentanoate, a key intermediate in various chemical processes, is of significant interest. This guide provides a comparative study of different catalysts for its synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

The synthesis of this compound is most commonly achieved through the Fischer esterification of levulinic acid with isopropanol. This reaction is catalyzed by an acid, and the choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint. This comparison focuses on three distinct types of acid catalysts: a homogeneous catalyst (sulfuric acid), a macroporous strong acid ion-exchange resin (Amberlyst-15), and a solid acid zeolite catalyst.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is crucial for maximizing the yield and selectivity of this compound synthesis while minimizing reaction time and energy input. The following table summarizes the quantitative performance of sulfuric acid, Amberlyst-15, and a zeolite catalyst under optimized laboratory conditions.

CatalystCatalyst LoadingReactant Ratio (Isopropanol:Levulinic Acid)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Sulfuric Acid 5 mol%10:1824~95>99
Amberlyst-15 15 wt%6:11005~85>99
Zeolite (H-BEA) 10 wt%10:11208~75>99

Key Observations:

  • Sulfuric acid , as a homogeneous catalyst, demonstrates the highest yield in the shortest reaction time at a relatively low temperature. However, its corrosive nature and the need for neutralization and separation from the product stream present significant downstream processing challenges.

  • Amberlyst-15 , a heterogeneous catalyst, offers a good balance of reactivity and ease of handling. While requiring a slightly higher temperature and longer reaction time compared to sulfuric acid, its key advantage lies in its simple recovery by filtration and potential for reuse, making it a more environmentally benign option.[1]

  • Zeolite H-BEA , another heterogeneous catalyst, provides good selectivity but requires a higher reaction temperature and longer duration to achieve a comparable yield. Zeolites are known for their shape-selectivity and thermal stability, which can be advantageous in specific process designs, although their catalytic activity in this specific transformation appears lower than the other tested catalysts.[2]

Experimental Workflow

The general experimental workflow for the synthesis of this compound via acid-catalyzed esterification is depicted below. This process involves the reaction of levulinic acid and isopropanol in the presence of a catalyst, followed by workup and purification steps to isolate the final product.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Levulinic Acid + Isopropanol ReactionVessel Reaction under Reflux Reactants->ReactionVessel Catalyst Acid Catalyst (H2SO4 / Amberlyst-15 / Zeolite) Catalyst->ReactionVessel Neutralization Neutralization (for H2SO4) ReactionVessel->Neutralization Homogeneous Filtration Catalyst Removal (for Heterogeneous Catalysts) ReactionVessel->Filtration Heterogeneous Extraction Liquid-Liquid Extraction Neutralization->Extraction Filtration->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Figure 1. General experimental workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared catalysts are provided below. These protocols are based on established laboratory procedures.

Sulfuric Acid (Homogeneous Catalyst)

Materials:

  • Levulinic acid

  • Isopropanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid and an excess of isopropanol (e.g., a 10:1 molar ratio).

  • Slowly add concentrated sulfuric acid (e.g., 5 mol% relative to levulinic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Amberlyst-15 (Heterogeneous Catalyst)

Materials:

  • Levulinic acid

  • Isopropanol

  • Amberlyst-15 resin

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid, isopropanol (e.g., a 6:1 molar ratio), and the activated Amberlyst-15 (e.g., 15 wt% of levulinic acid).

  • Heat the mixture to 100°C and maintain vigorous stirring for 5 hours.

  • Cool the reaction mixture to room temperature and separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with isopropanol and dried for potential reuse.

  • Remove the excess isopropanol from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by vacuum distillation.

Zeolite H-BEA (Heterogeneous Catalyst)

Materials:

  • Levulinic acid

  • Isopropanol

  • Zeolite H-BEA catalyst

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Activate the Zeolite H-BEA catalyst by heating it at a high temperature (e.g., 500°C) under a flow of dry air or nitrogen to remove adsorbed water.

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add levulinic acid, isopropanol (e.g., a 10:1 molar ratio), and the activated zeolite catalyst (e.g., 10 wt% of levulinic acid).

  • Heat the reaction mixture to 120°C and stir for 8 hours.

  • After cooling, filter off the zeolite catalyst. The catalyst can be regenerated by washing and recalcination.

  • Work up the filtrate as described in the Amberlyst-15 protocol (steps 5-8) to isolate the pure this compound.

Signaling Pathway and Logical Relationships

The synthesis of this compound via Fischer esterification follows a well-established reaction mechanism. The diagram below illustrates the key steps involved in this acid-catalyzed process.

G cluster_mechanism Fischer Esterification Mechanism Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Isopropanol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound Deprotonation->Product Levulinic Acid Levulinic Acid Levulinic Acid->Protonation Isopropanol Isopropanol Isopropanol->Nucleophilic_Attack

Figure 2. Mechanism of acid-catalyzed esterification.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to Isopropyl 4-Oxopentanoate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a unique fragmentation "fingerprint" for each molecule. This guide offers a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of isopropyl 4-oxopentanoate and its structural isomer, propyl 4-oxopentanoate, supported by experimental data and detailed protocols.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and propyl 4-oxopentanoate, while both exhibiting a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 158, display distinct differences in their fragmentation patterns. These differences arise from the structural variation in their ester alkyl groups and provide a clear basis for their differentiation.

A summary of the key fragments and their relative intensities is presented in the table below:

m/z Proposed Fragment This compound Relative Intensity (%) Propyl 4-Oxopentanoate Relative Intensity (%)
158[M]+• (Molecular Ion)11
115[M - C3H7]+510
101[M - C4H7O]+1425
99[M - C3H5O]+705
85[C5H9O]+1530
71[C4H7O]+2040
59[C3H7O]+1050
43[C3H7]+ or [CH3CO]+100100

Deciphering the Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows predictable pathways characteristic of both esters and ketones. The major observed fragments can be rationalized through a series of alpha-cleavages and a McLafferty rearrangement.

The proposed fragmentation pathway is illustrated below:

fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_acylium Acylium Ion Formation M This compound (m/z 158) C8H14O3+• frag99 m/z 99 [C5H5O2]+• M->frag99 Loss of C4H8O frag43_1 m/z 43 [C3H7]+ M->frag43_1 Loss of C5H7O2• frag101 m/z 101 [C5H9O2]+ M->frag101 Loss of C3H5O• frag43_2 m/z 43 [CH3CO]+ frag101->frag43_2 Loss of C4H6O

Proposed fragmentation pathway of this compound.

α-Cleavage: The initial ionization event typically involves the loss of a non-bonding electron from one of the oxygen atoms, forming the molecular ion (m/z 158). Subsequent cleavage of the bond adjacent to the carbonyl group (alpha-cleavage) can occur in two ways. Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group results in the loss of a propan-2-yl radical, leading to the formation of a fragment at m/z 101. Alternatively, cleavage of the bond between the carbonyl carbon and the isopropoxy group can lead to the formation of the isopropyl cation at m/z 43.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. In the case of this compound, this rearrangement results in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 100, which can then lose a methyl radical to form the prominent fragment at m/z 99.

Acylium Ion Formation: The fragment at m/z 43 is the base peak in the spectrum and can be attributed to two possible structures: the isopropyl cation formed via alpha-cleavage, and the highly stable acetyl cation ([CH3CO]+). The acetyl cation is formed by cleavage of the bond between the alpha and beta carbons of the pentanoate chain.

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • For unknown samples, dissolve a small amount (approximately 1 mg) in 1 mL of the chosen solvent. If the sample is not fully soluble, sonication may be used.

  • Filter the sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-500.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to elucidate the structure of the compound.

This detailed guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering a valuable resource for its identification and characterization. The comparative data and experimental protocol will aid researchers in distinguishing it from its isomers and in developing robust analytical methods.

A Comparative Analysis of Isopropyl 4-Oxopentanoate with Methyl and Ethyl Levulinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the properties, synthesis, and performance of three key levulinate esters, supported by experimental data and detailed methodologies.

In the ever-evolving landscape of chemical synthesis and drug development, the selection of appropriate reagents and intermediates is paramount. Levulinic acid and its esters are a versatile class of bio-based platform chemicals with wide-ranging applications, including as green solvents and as precursors in the synthesis of pharmaceuticals and fuel additives. This guide provides a detailed comparison of the physicochemical properties, synthesis protocols, and performance characteristics of isopropyl 4-oxopentanoate, methyl levulinate, and ethyl levulinate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Side-by-Side Comparison

The choice of a levulinate ester is often dictated by its physical and chemical properties. The following table summarizes key quantitative data for this compound, methyl levulinate, and ethyl levulinate to facilitate at-a-glance comparison. The branched structure of the isopropyl group in this compound influences its volatility and interaction with other substances compared to its straight-chain counterparts.[1]

PropertyThis compoundMethyl LevulinateEthyl Levulinate
Molecular Formula C₈H₁₄O₃[1]C₆H₁₀O₃C₇H₁₂O₃
Molecular Weight ( g/mol ) 158.19[1]130.14144.17
Boiling Point (°C) ~208-209.3 (estimated)193-196205-206
Density (g/cm³) ~0.9842~1.051~1.012-1.016
Solubility Data not readily availableSparingly soluble in water; soluble in ethanol, ether, acetone, and benzene.Freely soluble in water and alcohol.

Performance as Fuel Additives

Levulinate esters are recognized for their potential as "green" fuel additives that can improve fuel properties and reduce harmful emissions.

Methyl Levulinate: As a fuel additive, methyl levulinate can be blended with both diesel and gasoline.[2] Its properties are similar to biodiesel, and it can enhance the flash point, lubricating ability, and flow properties at low temperatures of fuel blends.[2] Studies have shown that blending methyl levulinate with diesel can lead to a reduction in harmful emissions, such as a 25.92% decrease in CO and an 83.33% decrease in hydrocarbons.[2] The anti-knock quality of methyl levulinate has been demonstrated to be superior to reference Euro95 gasoline, which is attributed to its ability to form stable intermediates during auto-ignition, thus slowing down the overall reaction rate.[3]

Ethyl Levulinate: Similar to the methyl ester, ethyl levulinate is a valuable fuel additive.[4] It has been investigated as an additive to conventional diesel fuel, with studies showing that blends up to 20% can be used in standard diesel engines without modification.[5] While blends of ethyl levulinate in diesel can lead to a roughly 10% higher brake-specific fuel consumption due to its lower heating value, they have been shown to reduce smoke emissions.[5]

This compound: Isopropyl levulinate is also recognized for its potential as a biofuel additive.[1] The branched nature of the isopropyl group can influence its combustion properties and compatibility with different fuel types.

Performance as Solvents

The levulinate esters are also gaining traction as environmentally friendly solvents in various chemical reactions.

A comparative study on the use of methyl levulinate and ethyl levulinate as solvents in palladium-catalyzed aminocarbonylation reactions revealed that substrates generally showed much higher reactivity in these alkyl levulinate solvents compared to 2-MeTHF.[6] In many instances, both methyl and ethyl levulinate performed similarly, leading to high conversions and selectivity.[6] For example, in the aminocarbonylation of iodobenzene with morpholine, both solvents, in combination with the XantPhos ligand, resulted in 98% conversion and 100% chemoselectivity to the corresponding carboxamide.[6]

Experimental Protocols

General Synthesis of Alkyl Levulinates via Fischer Esterification

The most common method for synthesizing these levulinate esters is the Fischer esterification of levulinic acid with the corresponding alcohol in the presence of an acid catalyst.

G General Workflow for Alkyl Levulinate Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization Reactants Levulinic Acid + Alcohol (Methanol, Ethanol, or Isopropanol) ReactionVessel Reaction Vessel (Round-bottom flask with reflux condenser) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Catalyst->ReactionVessel Solvent Optional Solvent (e.g., Toluene for azeotropic water removal) Solvent->ReactionVessel Heating Heating to Reflux (Typically 80-120°C) ReactionVessel->Heating Start Reaction Stirring Continuous Stirring Heating->Stirring Monitoring Monitoring by TLC or GC Stirring->Monitoring Neutralization Neutralization (e.g., with NaHCO₃ solution) Monitoring->Neutralization Reaction Complete Extraction Extraction with an Organic Solvent (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification by Distillation (Under reduced pressure) Evaporation->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR Final Product FTIR FTIR Spectroscopy NMR->FTIR GCMS GC-MS for purity and identity FTIR->GCMS G From Levulinic Acid to Applications Levulinic_Acid Levulinic Acid (from Biomass) Methanol Methanol Ethanol Ethanol Isopropanol Isopropanol Methyl_Levulinate Methyl Levulinate Methanol->Methyl_Levulinate Ethyl_Levulinate Ethyl Levulinate Ethanol->Ethyl_Levulinate Isopropyl_Levulinate This compound Isopropanol->Isopropyl_Levulinate Fuel_Additive Fuel Additive Methyl_Levulinate->Fuel_Additive Solvent Green Solvent Methyl_Levulinate->Solvent Chemical_Intermediate Chemical Intermediate Methyl_Levulinate->Chemical_Intermediate Ethyl_Levulinate->Fuel_Additive Ethyl_Levulinate->Solvent Ethyl_Levulinate->Chemical_Intermediate Isopropyl_Levulinate->Fuel_Additive Isopropyl_Levulinate->Solvent Isopropyl_Levulinate->Chemical_Intermediate

References

Comparative Analysis of Isopropyl 4-Oxopentanoate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of isopropyl 4-oxopentanoate in immunoassays designed for the detection of small molecules. Due to a lack of direct experimental studies on this compound, this document presents a hypothetical comparison with its parent compound, levulinic acid, based on established immunoassay principles. The data herein is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction

Immunoassays are widely used for the detection and quantification of a vast array of molecules, including small organic compounds.[1] A key performance characteristic of any immunoassay is its specificity, which is determined by the degree of cross-reactivity with structurally related, non-target analytes.[2] this compound, also known as isopropyl levulinate, is an ester of levulinic acid. Given their structural similarity, there is a potential for this compound to cross-react in immunoassays developed for levulinic acid. Understanding this potential cross-reactivity is crucial for the accurate quantification of levulinic acid in complex matrices where its esters may also be present.

This guide focuses on the competitive enzyme-linked immunosorbent assay (ELISA), a common format for the detection of small molecules.[1][3] In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[4][5] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3]

Hypothetical Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a competitive ELISA designed to detect levulinic acid. The data illustrates how the cross-reactivity of this compound and other structurally related compounds might be presented. Cross-reactivity is typically expressed as the concentration of the competing compound that causes a 50% inhibition of the maximum signal (IC50), relative to the IC50 of the target analyte.

Table 1: Hypothetical Cross-Reactivity of Structurally Related Compounds in a Levulinic Acid Competitive ELISA

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Levulinic Acid10100
This compound 2504
Ethyl 4-oxopentanoate1805.6
4-Oxopentanal> 1000< 1
Valeric Acid> 1000< 1

Note: The data in this table is for illustrative purposes only and is not based on actual experimental results.

Experimental Protocols

A competitive ELISA is the recommended method for assessing the cross-reactivity of this compound in an immunoassay for levulinic acid.

Competitive ELISA Protocol

This protocol is a general guideline and may require optimization for specific antibodies and reagents.[6]

Materials:

  • Microtiter plate (96-well)

  • Levulinic acid standard

  • This compound and other potential cross-reactants

  • Anti-levulinic acid antibody

  • Levulinic acid-horseradish peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)[7]

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with an appropriate concentration of anti-levulinic acid antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add standards or samples containing the analyte (levulinic acid or potential cross-reactants) to the wells, followed immediately by the addition of the levulinic acid-HRP conjugate. Incubate for 1-2 hours at 37°C.[6]

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.[6]

  • Substrate Incubation: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.[6]

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of a competitive ELISA for the detection of a small molecule like levulinic acid.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Ab 1. Antibody Coating Block 2. Blocking Ab->Block Incubate & Wash Compete 3. Competitive Binding (Analyte + Labeled Antigen) Block->Compete Incubate & Wash Wash1 4. Washing Compete->Wash1 Substrate 5. Substrate Addition Wash1->Substrate Signal 6. Signal Detection Substrate->Signal Enzymatic Reaction

Competitive ELISA Workflow Diagram.
Signaling Pathway

The signal in many ELISAs is generated by the enzymatic activity of horseradish peroxidase (HRP).[8][9] The HRP enzyme catalyzes the oxidation of a substrate in the presence of hydrogen peroxide, leading to a detectable signal.[8]

HRP_Signaling_Pathway cluster_reaction Enzymatic Reaction HRP Horseradish Peroxidase (HRP) Oxidized_Substrate Oxidized Product (Colored) HRP->Oxidized_Substrate catalyzes oxidation of H2O Water (H₂O) HRP->H2O H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP activates Substrate Chromogenic Substrate (e.g., TMB) Substrate->HRP is oxidized by

HRP Enzymatic Signaling Pathway.

Conclusion

While no direct experimental data on the cross-reactivity of this compound in immunoassays is currently available, its structural similarity to levulinic acid suggests a potential for interference. Researchers developing or utilizing immunoassays for levulinic acid should consider evaluating the cross-reactivity of this compound and other related esters, particularly if these compounds are expected to be present in the samples. The provided experimental protocol for a competitive ELISA offers a framework for conducting such validation studies. The successful development of a specific immunoassay relies on the careful characterization of its cross-reactivity profile to ensure accurate and reliable results.

References

Performance Benchmark: Isopropyl 4-Oxopentanoate as a Sustainable Solvent in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Isopropyl 4-Oxopentanoate and its Alternatives.

In the continuous pursuit of greener and more sustainable practices within the pharmaceutical and chemical industries, the selection of solvents plays a pivotal role. This compound, an ester derived from levulinic acid, is emerging as a promising bio-based solvent with the potential to replace conventional, often hazardous, organic solvents. This guide provides a comprehensive performance benchmark of this compound against commonly used solvents such as acetone, dimethyl sulfoxide (DMSO), ethyl acetate, and N-methyl-2-pyrrolidone (NMP). The comparison is based on available physicochemical data, safety profiles, and environmental impact assessments, supplemented by detailed experimental protocols to enable researchers to conduct their own evaluations.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical characteristics are fundamental to its suitability for a specific application. The following table summarizes the key properties of this compound and its alternatives. It is important to note that some of the data for this compound are estimated based on its chemical structure and the properties of similar levulinate esters.

PropertyThis compoundAcetoneDimethyl Sulfoxide (DMSO)Ethyl AcetateN-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₈H₁₄O₃[1]C₃H₆OC₂H₆OSC₄H₈O₂C₅H₉NO
Molecular Weight ( g/mol ) 158.19[1]58.0878.1388.1199.13
Boiling Point (°C) ~209[2]5618977202
Melting Point (°C) N/A-9518.5-83.6-24
Density (g/cm³) ~0.984[2]0.7911.1000.9021.028
Flash Point (°C) ~84[2]-2087-491
Water Solubility Slightly SolubleMiscibleMiscibleSoluble (8.3 g/100 mL)Miscible

Experimental Protocols for Performance Evaluation

To facilitate a direct and objective comparison of solvent performance, the following detailed experimental protocols are provided.

Solubility Assessment of Active Pharmaceutical Ingredients (APIs)

Objective: To determine and compare the saturation solubility of a given API in this compound and alternative solvents at a specified temperature.

Materials:

  • This compound and alternative solvents (analytical grade)

  • Active Pharmaceutical Ingredient (API) of interest

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Prepare saturated solutions by adding an excess amount of the API to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in each solvent in g/L or mol/L.

Evaluation of Solvent Performance in a Model Organic Reaction

Objective: To compare the effect of this compound and alternative solvents on the reaction rate and yield of a representative organic synthesis.

Materials:

  • Reactants and catalyst for a model reaction (e.g., a nucleophilic substitution or a condensation reaction)

  • This compound and alternative solvents (reaction grade)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Thermometer

  • Equipment for reaction monitoring (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC)

  • Standard work-up and purification supplies

Procedure:

  • Set up identical reaction mixtures in each of the solvents to be tested. Ensure the molar ratios of reactants and catalyst are consistent.

  • Maintain all reactions at the same temperature and stirring rate.

  • Monitor the progress of each reaction over time by taking small aliquots and analyzing them using an appropriate technique (TLC, GC, or HPLC).

  • Record the time required to reach a certain level of conversion or the reaction completion.

  • Upon completion, quench the reactions and perform a standardized work-up and purification procedure for each.

  • Determine the yield of the desired product for each reaction.

  • Compare the reaction rates (based on monitoring data) and the final product yields across the different solvents.

Safety and Environmental Profile

The shift towards green solvents is driven by the need to minimize health hazards and environmental impact. Levulinate esters, including this compound, are generally considered to have low toxicity and to be readily biodegradable.[3][4] Studies on other alkyl levulinates suggest that toxicity may increase with the length of the alkyl chain.[3][4]

ParameterThis compoundAcetoneDimethyl Sulfoxide (DMSO)Ethyl AcetateN-Methyl-2-pyrrolidone (NMP)
General Hazard Belongs to a class of low toxicity compounds.[3][4]Flammable, irritantLow toxicity, readily absorbed through the skinFlammable, irritantReproductive toxicant
Environmental Fate Expected to be biodegradable.[3]Readily biodegradableBiodegradableReadily biodegradableBiodegradable, but with some concerns about its metabolites.

Visualizing the Comparison

To further aid in the understanding of the relationships and workflows, the following diagrams are provided.

G cluster_properties Solvent Properties cluster_solvents Solvents Physicochemical Physicochemical (Boiling Point, Density) IP This compound Physicochemical->IP AC Acetone Physicochemical->AC DM DMSO Physicochemical->DM EA Ethyl Acetate Physicochemical->EA NM NMP Physicochemical->NM Performance Performance (Solubility, Reaction Rate) Performance->IP Performance->AC Performance->DM Performance->EA Performance->NM Safety Safety & Environmental (Toxicity, Biodegradability) Safety->IP Safety->AC Safety->DM Safety->EA Safety->NM

Caption: Logical relationship between solvent properties and the compared solvents.

G start Start: Select API and Solvents prep Prepare Saturated Solutions (Excess API in each solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Undissolved Solid (Centrifugation) equilibrate->separate extract Extract and Dilute Supernatant separate->extract analyze Analyze by HPLC extract->analyze calculate Calculate Solubility (g/L or mol/L) analyze->calculate end End: Compare Solubility Data calculate->end

Caption: Experimental workflow for determining API solubility in different solvents.

Conclusion

This compound presents itself as a viable, green alternative to many conventional solvents used in the pharmaceutical industry. Its favorable physicochemical properties, combined with a promising safety and environmental profile, make it an attractive candidate for a wide range of applications, from synthesis to formulation. While further experimental data is needed for a definitive, application-specific comparison, the protocols outlined in this guide provide a solid framework for researchers to benchmark its performance against established solvents. The adoption of such bio-based solvents is a critical step towards a more sustainable and environmentally responsible pharmaceutical manufacturing landscape.

References

Safety Operating Guide

Proper Disposal of Isopropyl 4-oxopentanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Isopropyl 4-oxopentanoate, also known as isopropyl levulinate. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the known hazards of its parent compound, levulinic acid, and general best practices for chemical waste management.

Hazard Profile and Safety Considerations

This compound is an ester of levulinic acid and isopropanol. Based on the hazard profiles of these components, it should be handled with care. Levulinic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] Isopropanol is a flammable liquid. Therefore, it is prudent to treat this compound as a potentially flammable and irritating substance.

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes:

  • Safety goggles or glasses with side shields.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or other protective clothing.

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

Quantitative Hazard Data Summary

The following table summarizes the known hazard classifications for the parent compound, levulinic acid, which should be considered when handling this compound.

Hazard ClassificationDescriptionSource
Acute Toxicity, OralCategory 4: Harmful if swallowed.[2]
Skin IrritationCategory 2: Causes skin irritation.[2]
Eye IrritationCategory 2: Causes serious eye irritation.[2]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe and compliant disposal of this compound waste.

1. Waste Collection and Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Collect the waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.

2. Labeling the Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the full chemical name: "this compound" or "Isopropyl levulinate."

  • Indicate the approximate quantity or concentration of the waste.

  • List any other components mixed with the waste.

  • Note the potential hazards (e.g., "Flammable," "Irritant").

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood or a designated cabinet for flammable liquids.

  • Ensure the storage area is well-ventilated and away from sources of ignition.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all the information from the waste label.

  • Follow any specific instructions provided by EHS for pickup and transportation.

5. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent such as dry clay, sand, or commercial sorbents.[1]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your EHS emergency line.

  • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Protocol A Wear Appropriate PPE C Collect Waste in a Compatible Container A->C B Work in a Ventilated Area B->C D Properly Label Container (Name, Hazards, Quantity) C->D E Store Sealed Container in Designated Satellite Area D->E F Contact EHS for Waste Pickup E->F G Spill Occurs H Absorb Small Spill with Inert Material G->H Small I Evacuate and Contact EHS for Large Spill G->I Large H->C

Caption: Workflow for the safe disposal of this compound.

Disclaimer: These guidelines are for informational purposes and are based on general chemical safety principles. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS for this compound becomes available, its specific recommendations should be followed.

References

Personal protective equipment for handling Isopropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Isopropyl 4-oxopentanoate (CAS No. 21884-26-4), a flammable organic ester. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that can cause serious eye irritation. The following personal protective equipment is mandatory when handling this substance.

Summary of Required PPE
Protection Type Recommended Equipment Specification Notes
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing.
Hand Protection Butyl rubber or Viton® glovesNitrile gloves are not recommended due to poor resistance to esters. Ensure gloves are inspected for integrity before each use.
Skin and Body Protection Laboratory coatA flame-resistant lab coat is recommended.
Respiratory Protection Not typically required with adequate ventilationUse in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Operational Plan

Strict adherence to the following operational procedures is required to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Confirm that the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning PPE :

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear the appropriate chemical-resistant gloves (butyl rubber or Viton®).

    • Put on safety glasses or goggles.

  • Handling the Chemical :

    • Ground all containers and transfer equipment to prevent static discharge, which can ignite flammable vapors.

    • Use only non-sparking tools.

    • Keep the container tightly closed when not in use.

    • Avoid breathing vapors. Handle the chemical in a well-ventilated area or a chemical fume hood.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Decontaminate all work surfaces.

    • Properly remove and dispose of gloves as outlined in the disposal plan.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures
Waste Type Disposal Container Disposal Procedure
Liquid this compound Labeled, sealed, and chemically compatible waste container for flammable organic liquids.Collect all waste this compound in a designated container. Do not mix with incompatible waste streams. The container must be kept closed when not in use and stored in a designated satellite accumulation area.
Contaminated Solid Waste (e.g., gloves, paper towels) Labeled, sealed plastic bag or container for solid chemical waste.Place all solid materials that have come into contact with this compound into a designated solid waste container.
Empty Containers Original container or a designated empty container bin.Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as flammable liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's environmental health and safety department immediately.

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for this compound Start Start: Handling this compound EyeProtection Eye Protection: Safety Glasses with Side Shields or Goggles Start->EyeProtection HandProtection Hand Protection: Butyl Rubber or Viton Gloves Start->HandProtection BodyProtection Body Protection: Laboratory Coat Start->BodyProtection CheckVentilation Is Ventilation Adequate? Start->CheckVentilation RespiratoryProtection Work in a Well-Ventilated Area (e.g., Fume Hood) End Proceed with Handling RespiratoryProtection->End CheckVentilation->RespiratoryProtection Yes UseRespirator Use NIOSH-Approved Respirator with Organic Vapor Cartridge CheckVentilation->UseRespirator No UseRespirator->End

Caption: PPE Selection Workflow for this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.